Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQIGAVVCHRTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695137 | |
| Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-09-1 | |
| Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-1H-pyrrole-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] The strategic functionalization of the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making its derivatives highly sought-after building blocks in medicinal chemistry and materials science.[4][5] Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a prime example of such a functionalized derivative, incorporating two distinct electron-withdrawing groups that significantly influence its reactivity and potential applications.
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of this compound. As a senior application scientist, the goal is to furnish a document that not only presents data but also explains the underlying chemical principles and experimental rationale, offering a self-validating framework for professionals in the field.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by the interplay of its aromatic core and its functional substituents. Understanding this structure is paramount to predicting its chemical behavior and utility.
Core Structural Attributes
The molecule consists of a central 1H-pyrrole ring substituted at the C2 position with an ethyl carboxylate group and at the C4 position with a cyano group.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [6] |
| Molecular Weight | 164.16 g/mol | [7][8] |
| IUPAC Name | This compound | [6] |
| CAS Number | 944901-09-1 | [9] |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1)C#N | [6] |
Visualization of the Molecular Structure
The 2D structure highlights the relative positions of the functional groups on the aromatic pyrrole core.
Caption: 2D structure of this compound.
Electronic and Steric Effects
The chemical personality of the molecule is dictated by its two key functional groups:
-
Ethyl Carboxylate (-COOEt) at C2: This group is strongly electron-withdrawing via resonance and induction. It deactivates the pyrrole ring towards electrophilic substitution and influences the chemical shifts of adjacent protons in NMR spectroscopy.
-
Cyano (-CN) at C4: The nitrile group is also a potent electron-withdrawing group, primarily through induction. Its presence further reduces the electron density of the aromatic ring.
The combined effect of these two groups makes the pyrrole ring significantly more electron-deficient than unsubstituted pyrrole. This deactivation modulates its reactivity, making it less prone to polymerization and altering the regioselectivity of substitution reactions.
Synthesis and Purification
A plausible approach involves the reaction of an activated methylene compound with a β-aminoacrylate derivative.
Proposed Synthetic Workflow
This workflow outlines a conceptual pathway for the synthesis, starting from readily available commercial reagents.
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is a representative example based on common methodologies for constructing similar pyrrole systems.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Addition: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0°C.[12][13] The choice of sodium ethoxide as a base is to prevent transesterification of the ethyl ester.
-
Intermediate Formation: After stirring for 30 minutes, a suitable α-halo-β-aminoacrylate or equivalent synthon (1.0 equivalent) is added. The reaction mixture is then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization and Structural Validation
Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure. The data presented here are predictive, based on established chemical principles and data from structurally related compounds.[14][15][16]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH | 11.0 - 12.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |
| Pyrrole-H (C5) | 7.0 - 7.2 | d | ~2.5 - 3.0 | Deshielded by adjacent nitrogen and ester group. |
| Pyrrole-H (C3) | 6.8 - 7.0 | d | ~2.5 - 3.0 | Deshielded by adjacent nitrogen and cyano group influence. |
| O-CH₂ -CH₃ | 4.2 - 4.4 | q | ~7.1 | Adjacent to the ester oxygen. |
| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 | Standard ethyl group triplet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C =O (Ester) | 160 - 165 | Typical chemical shift for an ester carbonyl carbon. |
| Pyrrole C 2 | 125 - 130 | Carbon bearing the ester group. |
| Pyrrole C 5 | 120 - 125 | Aromatic CH carbon. |
| Pyrrole C 3 | 115 - 120 | Aromatic CH carbon. |
| C ≡N (Cyano) | 110 - 118 | Characteristic shift for a nitrile carbon. |
| Pyrrole C 4 | 95 - 105 | Carbon bearing the cyano group, shifted upfield. |
| O-C H₂-CH₃ | 60 - 65 | Ester ethyl group carbon. |
| O-CH₂-C H₃ | 13 - 15 | Ester ethyl group terminal carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3150 | Stretching |
| C≡N (Nitrile) | 2220 - 2260 (sharp, strong) | Stretching |
| C=O (Ester) | 1680 - 1720 (strong) | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
Expected Molecular Ion ([M]⁺): m/z = 164.0586
-
Key Fragmentation: Loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ethyl ester group are expected fragmentation pathways.
Reactivity and Applications in Drug Discovery
This compound is not merely a static structure but a versatile chemical intermediate. Its functional groups serve as handles for further molecular elaboration, making it a valuable scaffold in drug discovery. Pyrrole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][17][18]
Chemical Reactivity
-
N-H Position: The pyrrolic nitrogen can be readily alkylated or acylated to introduce diverse side chains, a common strategy for modulating solubility and biological target affinity.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key vector for further diversification.
Role as a Pharmaceutical Building Block
The molecule's structure is a template for creating more complex drug candidates. The pyrrole core acts as a rigid scaffold, while the functional groups provide points for attaching pharmacophoric elements.
Caption: Role as a versatile scaffold in drug discovery.
Conclusion
This compound is a highly functionalized heterocyclic compound with a well-defined molecular structure governed by the electronic properties of its substituents. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The strategic placement of the cyano and ethyl carboxylate groups makes it an electron-deficient yet highly versatile building block, poised for further chemical modification. For researchers and drug development professionals, this molecule represents a valuable starting point for the synthesis of novel chemical entities with significant potential for biological activity.
References
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]
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4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester - PubChemLite. Available at: [Link]
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Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem. Available at: [Link]
-
4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. Available at: [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
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Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. Available at: [Link]
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ethyl 3-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 15931141 - PubChem. Available at: [Link]
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Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem. Available at: [Link]
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Ethyl cyanoacetate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. Available at: [Link]
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Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization - The Royal Society of Chemistry. Available at: [Link]
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4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester | Chemsrc. Available at: [Link]
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Ethyl 4-cyano-1H-pyrrole-3-carboxylate, 98% Purity, C8H8N2O2, 100 mg - CP Lab Safety. Available at: [Link]
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(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - ResearchGate. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. Available at: [Link]
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(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate. Available at: [Link]
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bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available at: [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. Available at: [Link]
-
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | C8H12N2O2 | CID 11182847 - PubChem. Available at: [Link]
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Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. Available at: [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. Available at: [Link]
-
(PDF) Ethyl 5-methyl-1H-pyrrole-2-carboxylate - ResearchGate. Available at: [Link]
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2-cyano-4-methyl-1(2H)-quinolinecarboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. Available at: [Link]
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physical and chemical properties of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Introduction
This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrole ring is a key structural motif found in numerous natural products and synthetic drugs, valued for its diverse biological activities which include anticancer, antimicrobial, and antiviral properties[1][2]. This technical guide provides a comprehensive overview of the core , its spectroscopic signature, a representative synthetic pathway, and its relevance in the field of drug discovery.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to define its fundamental structure and identifiers. This compound is characterized by a central pyrrole ring functionalized with an ethyl ester group at the 2-position and a nitrile group at the 4-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₈H₈N₂O₂[3]
-
CAS Number: 944901-09-1[4]
-
InChI: InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3[3]
-
InChIKey: CCQIGAVVCHRTER-UHFFFAOYSA-N[3]
-
SMILES: CCOC(=O)C1=CC(=CN1)C#N[3]
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling in drug development. The data presented below are compiled from computational predictions and available supplier information.
| Property | Value | Source |
| Molecular Weight | 164.16 g/mol | [5] |
| Monoisotopic Mass | 164.05858 Da | [3] |
| Physical Form | Solid (predicted) | [6] |
| XLogP3 | 1.3 | [5] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment. While a dedicated spectrum for this specific isomer is not publicly available, the expected spectral features can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy (predicted):
-
Ethyl Protons: A triplet signal around δ 1.3-1.4 ppm (CH₃) and a quartet around δ 4.2-4.4 ppm (CH₂).
-
Pyrrole Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C3 and C5 positions.
-
N-H Proton: A broad singlet, typically downfield (> δ 8.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (predicted):
-
Ester Group: Carbonyl carbon (C=O) around δ 160-165 ppm; O-CH₂ carbon around δ 60-62 ppm; CH₃ carbon around δ 14-15 ppm.
-
Nitrile Group: Cyano carbon (C≡N) signal around δ 115-120 ppm.
-
Pyrrole Ring: Four distinct signals for the pyrrole carbons, with chemical shifts influenced by the electron-withdrawing substituents.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of a nitrile group.[1]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl.
-
C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecule is expected to show a prominent molecular ion peak [M]+ at m/z 164.06. Common adducts such as [M+H]+, [M+Na]+, and [M+K]+ would also be observed.[3]
-
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its three key functional groups: the aromatic pyrrole ring, the electron-withdrawing nitrile group, and the ethyl ester.
Caption: Key reactive sites of the molecule.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in modifying the molecule for further synthetic steps or for altering its pharmacokinetic profile.
-
Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which is a valuable modification in drug design.
-
Pyrrole Ring Reactivity: The pyrrole ring is an electron-rich aromatic system. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. While the electron-withdrawing groups decrease the ring's reactivity towards electrophilic aromatic substitution, reactions can still occur, typically at the C5 position.
Synthesis and Preparation
The synthesis of substituted pyrroles is a well-established area of organic chemistry. One common approach is the Knorr pyrrole synthesis or related cyclization reactions. A plausible synthetic route to this compound involves the reaction of an α-amino ketone equivalent with a β-ketoester or a similar activated methylene compound.
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- 6. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-cyano-1H-pyrrole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile allows researchers to optimize reaction conditions, select appropriate crystallization solvents, and develop suitable delivery systems.
This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2]
The structure of this compound features several key functional groups that influence its polarity and hydrogen bonding capabilities:
-
Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor.
-
Ethyl Ester Group (-COOEt): This group is polar due to the presence of two electronegative oxygen atoms. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Cyano Group (-C≡N): The nitrile group is highly polar and can also act as a hydrogen bond acceptor.
-
Ethyl Group (-CH2CH3): This alkyl group is nonpolar.
Overall, the molecule possesses a combination of polar functional groups and a relatively small nonpolar alkyl chain, suggesting a moderate overall polarity. This balance indicates that it is likely to be soluble in a range of polar and moderately polar organic solvents.
Below is a diagram illustrating the key structural features influencing the molecule's polarity.
Caption: Molecular structure highlighting polar and hydrogen-bonding groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| XLogP3 (Predicted) | 1.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is low enough to indicate potential solubility in more polar organic solvents. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (C=O, -O-, C≡N) is a strong indicator of potential solubility in protic solvents.[4]
Predicted Solubility Profile
Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility in Selected Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | Polar Protic | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the ester, cyano, and N-H groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger nonpolar component which should still allow for good solvation. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | While the molecule has polar groups, the overall carbon framework may be too large for significant aqueous solubility.[5] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong hydrogen bond acceptor and highly polar solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, it is a highly polar solvent that can effectively solvate the molecule. |
| Acetone | Polar Aprotic | Soluble | A moderately polar solvent that can act as a hydrogen bond acceptor, likely to dissolve the compound. |
| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that should interact well with the polar functional groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | Structurally similar to the ester portion of the solute, promoting favorable dipole-dipole interactions. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | While considered nonpolar, it has a significant dipole moment that can solvate moderately polar compounds. |
| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene may have some favorable interactions with the pyrrole ring, but overall polarity mismatch will limit solubility. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
While predictions are useful, experimental verification is essential for accurate solubility data. The following protocols describe methods for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[6][7]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 2)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipette or micropipettes
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.2 mL increments.
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds. Visually inspect the solution for any undissolved solid.[2]
-
Observation: Continue adding solvent up to a total volume of 1 mL. Observe the mixture against a well-lit background.
-
Classification:
-
Soluble: A clear, homogeneous solution is formed with no visible solid particles.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.[2]
-
-
Record Keeping: Record the observations for each solvent, noting the approximate concentration at which the compound dissolved, if applicable.
This qualitative screening will inform the selection of solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]
Objective: To determine the precise solubility of the compound in a given solvent at a controlled temperature, typically expressed in mg/mL or mol/L.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial (ensure there is undissolved solid). b. Add a known volume of the selected solvent. c. Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). b. Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. c. Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Quantification: a. Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. b. Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis absorbance at a specific wavelength or HPLC with a standard curve).
-
Calculation: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Interpretation and Application
The obtained solubility data is invaluable for various stages of research and development:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility data guides the choice of solvents for crystallization. A good crystallization solvent will dissolve the compound at elevated temperatures but have lower solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.
-
Formulation Development: For compounds intended for biological applications, solubility in pharmaceutically acceptable solvents or solvent systems is a key consideration for developing stable and bioavailable formulations.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques.
Conclusion
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
Chemistry LibreTexts. (2023). Solubility - What dissolves in What? Retrieved from [Link]
- Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Faculty of Science, Assiut University. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Lancaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The inherent reactivity of the pyrrole ring, coupled with its specific functional groups, necessitates a thorough understanding of its stability profile to ensure sample integrity, experimental reproducibility, and the long-term viability of stock materials. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. It synthesizes information from analogous structures and the fundamental chemistry of pyrroles to establish field-proven protocols for optimal storage and handling. Methodologies for assessing long-term stability are also presented to empower researchers with self-validating systems for quality control.
Introduction: The Pyrrole Scaffold in Modern Research
The pyrrole ring is a privileged scaffold in drug discovery and a fundamental building block for complex natural products, including heme and chlorophyll. Substituted pyrroles, such as this compound, serve as key intermediates in the synthesis of a wide array of biologically active molecules. The specific arrangement of the electron-withdrawing cyano and carboxylate groups on the pyrrole nucleus modulates its electronic properties and reactivity, making it a versatile synthon. However, the very features that make the pyrrole ring useful also render it susceptible to degradation. This guide addresses the critical, yet often overlooked, aspects of its chemical stability and provides actionable protocols for its preservation.
Caption: Figure 1: Chemical Structure of this compound.
Chemical Profile and Inherent Reactivity
The stability of this compound is governed by the interplay of its three primary components: the pyrrole ring, the ethyl ester, and the nitrile group.
-
The Pyrrole Ring: Unlike highly basic amines, the lone pair of electrons on the pyrrole nitrogen is delocalized to maintain the 6-π electron aromatic system. This makes the ring electron-rich and susceptible to electrophilic attack and oxidation. Unsubstituted pyrrole is known to darken and readily polymerize upon exposure to air and light, a characteristic that derivatives may share to varying degrees.[1][2]
-
Ethyl Ester Group: The ester functionality introduces a potential site for hydrolysis. Under strongly acidic or basic conditions, or with prolonged exposure to moisture, the ester can hydrolyze to the corresponding carboxylic acid and ethanol.
-
Cyano Group (Nitrile): The nitrile is a robust functional group but can also undergo hydrolysis to a carboxamide or carboxylic acid under harsh acidic or basic conditions.
The combination of these groups suggests that the primary degradation pathways will involve oxidation and polymerization of the pyrrole ring and, to a lesser extent, hydrolysis of the ester.
Critical Factors Influencing Compound Stability
Based on the chemistry of pyrroles and related heterocyclic compounds, several environmental factors are critical to control.[1][3][4]
Atmospheric Oxygen and Light
The most common degradation pathway for many pyrrole derivatives is oxidation and light-induced polymerization.[1] The electron-rich nature of the ring makes it susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to UV or visible light. This frequently results in the formation of dark, insoluble polymeric materials, which can compromise sample purity and interfere with subsequent reactions. Therefore, minimizing exposure to both air and light is the most critical step in preserving the compound.
Temperature
Elevated temperatures increase the rate of all chemical reactions, including degradation. For pyrroles, this can accelerate both oxidative processes and potential polymerization.[1] While some stable, solid derivatives may tolerate room temperature for short periods, long-term storage at elevated temperatures is inadvisable. A structurally similar compound, Ethyl 3-cyano-1H-pyrrole-2-carboxylate, is recommended for storage at room temperature when sealed and dry, suggesting a degree of thermal stability.[5] However, for maximum long-term stability, cooler temperatures are always a prudent choice.
Moisture and pH
Moisture presents a risk for hydrolysis of the ethyl ester group. While this reaction is typically slow at neutral pH, it can be catalyzed by acidic or basic contaminants. It is crucial to store the compound in a desiccated environment to prevent this pathway. Safety data for analogous compounds explicitly warns against exposure to moisture.[3]
Incompatible Materials
A consistent warning across safety data sheets for various pyrrole derivatives is the incompatibility with strong oxidizing agents.[1][3][6] Contact with such materials could lead to rapid and potentially hazardous degradation of the pyrrole ring. Other incompatible substances noted for pyrroles include strong acids, acid chlorides, and acid anhydrides.[1]
Caption: Figure 2: Hypothesized degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required.
Optimal Storage Conditions
The following conditions are recommended, synthesized from best practices for analogous pyrrole compounds.[3][5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows all potential degradation pathways. While room temperature may be acceptable for short-term storage, refrigeration is preferred for long-term preservation.[5][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen to prevent oxidation and color change. Backfilling the container with an inert gas is a critical step. |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from light-induced polymerization and degradation.[1] Store vials within a secondary opaque box. |
| Moisture | Tightly Sealed Container with Desiccant | Prevents moisture ingress that could lead to hydrolysis.[3] Store inside a desiccator for an additional layer of protection. |
| Container | Glass Vial with PTFE-lined Cap | Glass is inert. Avoid plastic containers unless their compatibility has been verified, as plasticizers can leach and some plastics are gas-permeable.[1] |
Protocol: Safe Handling and Aliquoting
Proper handling is essential to maintain purity and ensure user safety. Pyrrole derivatives may cause skin, eye, and respiratory irritation.[7][8]
-
Preparation: Work in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer: If possible, perform the weighing and aliquoting inside a glovebox with an inert atmosphere. If a glovebox is unavailable, flush the headspace of the primary container with argon or nitrogen immediately after dispensing.
-
Dispensing: Use clean spatulas to handle the solid. Avoid creating dust.
-
Sealing and Storage: Tightly seal the primary container and any newly created aliquots. Use paraffin film as a secondary seal. Promptly return the containers to the recommended storage conditions (refrigerated, dark, desiccated).
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 5. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
An In-Depth Technical Guide to Ethyl 4-cyano-1H-pyrrole-2-carboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety data, handling procedures, and potential applications of Ethyl 4-cyano-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
This compound (CAS No. 944901-09-1) is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a multitude of biologically active molecules, both natural and synthetic[1]. The presence of both a cyano group and a carboxylate ester on the pyrrole core makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 944901-09-1 | [2][3] |
| Molecular Formula | C₈H₈N₂O₂ | [4] |
| IUPAC Name | This compound | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Purity (typical) | ≥95% | [5] |
Hazard Identification and GHS Classification
While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information from chemical suppliers consistently indicates the GHS07 pictogram, signifying that the compound is an irritant[2]. Further hazard information can be inferred from structurally similar compounds. For instance, the isomeric Ethyl 3-cyano-1H-pyrrole-2-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause an allergic skin reaction (H317)[6]. Therefore, it is prudent to handle this compound with similar precautions.
Inferred Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
May cause an allergic skin reaction.
Precautionary Statements (Inferred):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
First-Aid and Emergency Procedures
Given the inferred hazards, the following first-aid measures are recommended.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear.
Handling, Storage, and Personal Protective Equipment (PPE)
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.
Experimental Protocols: A Note on Synthesis
Applications in Research and Drug Development
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Pyrrole derivatives have demonstrated a wide array of biological activities, including but not limited to:
-
Anticancer: Many pyrrole-containing compounds exhibit potent anticancer activity through various mechanisms.
-
Antimicrobial: The pyrrole nucleus is a key feature in several antibacterial and antifungal agents.
-
Anti-inflammatory: Certain pyrrole derivatives have shown significant anti-inflammatory properties.
While specific biological activity data for this compound is not yet prevalent in the literature, its structure suggests it is a valuable starting material for the synthesis of novel compounds for screening in these and other therapeutic areas. The cyano and ester functionalities provide reactive handles for further chemical modifications and the generation of compound libraries for high-throughput screening.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not currently available. As a general precaution for a novel chemical entity, it should be handled with care to minimize exposure and release into the environment. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.
Diagrams
Caption: Risk assessment workflow for safe handling.
Caption: Emergency response protocol for exposure.
References
-
ChemWhat. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. [Link]
-
Chemsigma. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER [944901-09-1]. [Link]
-
PubChem. Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. [Link]
-
U.S. Environmental Protection Agency. 1H-Pyrrole-2-carboxylic acid, 3-bromo-5-(4-chlorophenyl)-4-cyano- - Substance Details. [Link]
-
Chemsrc. 4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester. [Link]
-
National Center for Biotechnology Information. "5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates". PMC, 18 Dec. 2024. [Link]
Sources
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- 4. aksci.com [aksci.com]
- 5. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]
- 6. 944901-09-1 this compound AKSci 8458DK [aksci.com]
Spectroscopic Characterization of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Technical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl 4-cyano-1H-pyrrole-2-carboxylate (C₈H₈N₂O₂), ¹H and ¹³C NMR will provide unambiguous confirmation of the proton and carbon framework, respectively.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a detailed map of the proton environment, revealing chemical shifts, integration (proton count), and spin-spin coupling that defines the connectivity of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrroles as it can help in observing the N-H proton, which might otherwise exchange too rapidly.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of -2 to 14 ppm is typically sufficient.
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
Caption: Standard workflow for ¹H NMR spectroscopy.
The structure of this compound dictates a specific and predictable ¹H NMR pattern. The electron-withdrawing nature of the ester at C2 and the cyano group at C4 significantly influences the chemical shifts of the pyrrole ring protons, deshielding them (moving them downfield).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | > 12.0 | Broad Singlet | 1H | The pyrrole N-H proton is acidic and typically appears as a very broad signal at a high chemical shift, especially in DMSO-d₆. |
| H-5 | 7.5 - 7.8 | Doublet (d) | 1H | This proton is adjacent to the electron-withdrawing cyano group (C4) and the ring nitrogen, leading to significant deshielding. It will be coupled to H-3. |
| H-3 | 7.2 - 7.4 | Doublet (d) | 1H | This proton is adjacent to the ester group (C2). It is generally less deshielded than H-5. It will be coupled to H-5 with a small J-coupling constant (~1.5-2.0 Hz), which is typical for pyrrole rings.[1] |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | The terminal methyl protons are in a standard aliphatic environment and are split into a triplet by the adjacent methylene group. |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of 0 to 200 ppm is standard.
-
The chemical shifts are influenced by electronegativity and hybridization. Electron-withdrawing groups cause a downfield shift in the position of the attached carbon.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | 160 - 165 | The ester carbonyl carbon is highly deshielded and appears in the typical downfield region for this functional group. |
| C-2 | 125 - 130 | The carbon bearing the ester group. Its chemical shift is influenced by both the ring and the substituent. |
| C-5 | 120 - 125 | This pyrrole carbon's environment is influenced by the adjacent nitrogen and the cyano group at C4. |
| C≡N (Cyano) | 115 - 120 | The cyano carbon appears in this characteristic region.[1] |
| C-3 | 110 - 115 | This pyrrole carbon is expected to appear at a relatively upfield position for an aromatic carbon. |
| C-4 | 100 - 105 | The carbon bearing the cyano group is expected to be significantly shifted upfield due to the electronic effects of the nitrile. |
| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |
| -OCH₂CH₃ | 14 - 15 | The terminal methyl carbon appears in the standard aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact with the sample.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum.
The key functional groups of this compound each have a characteristic absorption frequency.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | Pyrrole N-H | A moderately broad peak characteristic of the N-H bond in the pyrrole ring. |
| 2230 - 2210 | C≡N Stretch | Nitrile | A sharp, strong absorption band that is a definitive marker for the cyano group.[1] |
| 1720 - 1680 | C=O Stretch | Ester | A very strong, sharp peak corresponding to the carbonyl stretch of the conjugated ester. Conjugation with the pyrrole ring slightly lowers the frequency compared to a saturated ester.[2] |
| ~1550 & ~1450 | C=C Stretch | Aromatic Ring | Medium intensity bands associated with the pyrrole ring stretching vibrations. |
| 1250 - 1150 | C-O Stretch | Ester | A strong band corresponding to the C-O single bond stretch of the ester group. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).
-
Operate the mass analyzer in high-resolution mode to obtain accurate mass measurements.
-
Caption: High-resolution mass spectrometry workflow.
The molecular formula C₈H₈N₂O₂ gives a monoisotopic mass of 164.0586 Da.[3]
| m/z (Da) | Ion Species | Rationale |
| 165.0659 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI positive mode. Its accurate mass confirms the elemental composition. |
| 187.0478 | [M+Na]⁺ | The sodium adduct is commonly observed, especially if there is trace sodium in the system or solvent.[3] |
| 164.0586 | [M]⁺ | The molecular ion peak may be observed, though it is often less abundant than the protonated species in ESI. |
Conclusion
This guide outlines a comprehensive, multi-technique approach for the definitive spectroscopic characterization of this compound. By combining the structural connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular formula confirmation from high-resolution MS, researchers can achieve unambiguous structure verification. The provided protocols and predictive data serve as a reliable blueprint for scientists engaged in the synthesis, development, and quality control of this important heterocyclic compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Dawadi, P. B. S., & Lugtenburg, J. (2011). Efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate. Tetrahedron Letters, 52(19), 2508–2510.
-
ChemWhat. (n.d.). 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
-
Chemsrc. (2024). 4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
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The Emerging Therapeutic Potential of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Technical Guide
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. It forms the core of vital biomolecules like heme, chlorophyll, and vitamin B12.[1] In the realm of therapeutic agents, the pyrrole scaffold is integral to blockbuster drugs such as atorvastatin (Lipitor) and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1][2] The versatility of the pyrrole ring, allowing for extensive functionalization, has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific, functionalized derivative, Ethyl 4-cyano-1H-pyrrole-2-carboxylate, exploring its documented and potential biological activities based on direct evidence and data from structurally related analogs.
Anticancer Activity: A Multi-Mechanistic Approach
The most significant therapeutic potential for pyrrole derivatives, including those structurally similar to this compound, lies in oncology.[5] The research points towards several distinct mechanisms of action, positioning these compounds as promising candidates for novel cancer therapies.
Mechanism 1: Disruption of Microtubule Dynamics
Microtubules are critical components of the cytoskeleton, essential for cell division, motility, and intracellular transport. Their dynamic polymerization and depolymerization make them a prime target for anticancer drugs.[6] Certain ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives, close structural relatives of the title compound, have been identified as potent inhibitors of tubulin polymerization.[6][7]
This inhibition leads to a cascade of events within the cancer cell:
-
G2/M Cell Cycle Arrest : By disrupting the formation of the mitotic spindle, the compounds force cells to halt their progression through the cell cycle at the G2/M checkpoint.[6]
-
Accumulation in M-Phase : The sustained arrest leads to a significant accumulation of tumor cells in the M-phase (mitosis).[6]
-
Induction of Apoptosis : Unable to complete cell division, the arrested cells ultimately trigger programmed cell death, or apoptosis.[6][8]
This mechanism is particularly compelling because it has shown efficacy even in tumor types resistant to other chemotherapies, such as imatinib-resistant gastrointestinal stromal tumors (GISTs).[7]
Caption: Pyrrole derivatives can inhibit multiple oncogenic kinase signaling pathways.
Quantitative Anticancer Activity Data
The cytotoxic effects of various pyrrole derivatives have been quantified against numerous cancer cell lines. While data for the exact title compound is not specified in the reviewed literature, the activity of closely related structures provides a strong rationale for its investigation.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Alkynylated Pyrrole (12l) | U251 (Glioma) | IC50 | 2.29 ± 0.18 µM | [8] |
| Alkynylated Pyrrole (12l) | A549 (Lung) | IC50 | 3.49 ± 0.30 µM | [8] |
| Pyrrole-Cinnamate Hybrid (5) | COX-2 Enzyme | IC50 | 0.55 µM | [9] |
| Pyrrole-Cinnamate Hybrid (6) | COX-2 Enzyme | IC50 | 7.0 µM | [9] |
| Ethyl Pyrrole Carboxylate (4f) | E. coli DNA Gyrase A | IC50 | 5.53 µg/mL | [10] |
Antimicrobial Activity: A Broad-Spectrum Potential
The pyrrole scaffold is a recurring motif in naturally occurring antibiotics like Pyrrolnitrin. [1][3]Synthetic derivatives have been extensively explored for their potential to combat bacterial and fungal pathogens, including drug-resistant strains. [11]
Mechanism of Action: DNA Gyrase Inhibition
One of the key bacterial targets for pyrrole compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, the compounds prevent the bacterial cell from carrying out these vital processes, leading to cell death. A study on ethyl pyrrole-2-carboxylate derivatives identified a significant inhibitory profile against the E. coli gyrase A enzyme, with one derivative showing an IC50 value of 5.53 µg/mL. [10]
Spectrum of Activity
Studies have demonstrated that substituted pyrroles possess activity against a range of pathogens:
-
Gram-Positive Bacteria: Various derivatives have shown potent activity against Staphylococcus aureus (including MRSA) and Bacillus cereus. [11]* Gram-Negative Bacteria: While often less susceptible due to their outer membrane, some N-arylpyrrole derivatives have exhibited activity against E. coli, K. pneumoniae, and A. baumannii. [11]* Antifungal Activity: Promising effects have been noted against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus. [3]* Anti-tubercular Activity: Certain N-arylpyrrole derivatives displayed notable activity against Mycobacterium phlei, a surrogate for M. tuberculosis, with MIC values as low as 8 µg/mL. [11]
Experimental Protocols
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTS Assay)
This protocol outlines a standard method for assessing the cytotoxic (cell-killing) activity of a compound against cancer cell lines.
1. Cell Culture & Seeding:
- Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation & Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
- Incubate the plate for 48-72 hours.
3. Viability Assessment (MTS Reagent):
- Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
- Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining in vitro anticancer cytotoxicity using the MTS assay.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
1. Inoculum Preparation:
- Streak the bacterial strain (e.g., S. aureus) on a suitable agar plate and incubate overnight.
- Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (MHB) to get the final inoculum density.
2. Compound Dilution:
- In a 96-well plate, add 50 µL of MHB to all wells.
- Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells, creating a total volume of 100 µL.
- Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations by half.
- Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
- Seal the plate and incubate at 37°C for 18-24 hours.
4. Result Determination:
- Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
- Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
Conclusion and Future Directions
This compound belongs to a class of compounds with profound and diverse biological activities. The strong preclinical evidence for anticancer and antimicrobial effects in structurally similar pyrrole derivatives provides a solid foundation for its further investigation. The cyano and ethyl carboxylate functionalities at the 4 and 2 positions, respectively, offer unique electronic and steric properties that warrant detailed exploration. Future research should focus on direct in vitro screening of this specific molecule against a broad panel of cancer cell lines and microbial pathogens to establish its specific activity profile. Mechanistic studies, including kinase profiling and cell cycle analysis, will be crucial to elucidate its precise mode of action and identify its primary cellular targets. Given the proven therapeutic success of the pyrrole scaffold, this compound represents a promising lead structure for the development of next-generation therapeutic agents.
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- Taylor & Francis. (n.d.). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.
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- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
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The Strategic Utility of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Modern Chemical Research
Abstract
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the presence of both electron-withdrawing cyano and ester groups on the pyrrole ring, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and multifaceted applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: Unveiling a Privileged Heterocycle
The pyrrole nucleus is a ubiquitous motif in a vast number of natural products and synthetic molecules of profound biological and material significance. The strategic introduction of substituents onto this aromatic scaffold allows for the fine-tuning of its physicochemical properties and the modulation of its interactions with biological targets or its performance in electronic devices. This compound stands out as a particularly valuable synthon due to the orthogonal reactivity of its functional groups, which can be selectively manipulated to construct intricate molecular architectures.
This guide will delve into the synthetic strategies for accessing this key intermediate, explore the reactivity landscape of its substituted pyrrole core, and showcase its pivotal role in the development of cutting-edge therapeutic agents and functional organic materials.
Synthesis of this compound: A Strategic Approach
The construction of the polysubstituted pyrrole ring of this compound can be achieved through several synthetic methodologies. Among these, the Barton-Zard pyrrole synthesis offers a powerful and convergent approach.[1][2] This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions.
Representative Synthetic Protocol: The Barton-Zard Reaction
The Barton-Zard reaction provides a direct route to highly functionalized pyrroles.[1][2] The following protocol outlines a representative synthesis of this compound.
Reaction Scheme:
A representative Barton-Zard synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| β-Nitroacrylonitrile | C₃H₂N₂O₂ | 98.06 | 1.0 equiv. |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | 1.1 equiv. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 1.2 equiv. |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - |
Procedure:
-
To a solution of β-nitroacrylonitrile (1.0 equiv.) in anhydrous THF under an inert atmosphere, add ethyl isocyanoacetate (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality Behind Experimental Choices:
-
Base: DBU is a non-nucleophilic strong base that effectively deprotonates the α-carbon of ethyl isocyanoacetate to initiate the Michael addition without competing side reactions.[2]
-
Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the base-catalyzed reaction.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture and oxygen.
Chemical Reactivity and Strategic Functionalization
The presence of both an ester and a cyano group, which are electron-withdrawing, significantly influences the reactivity of the pyrrole ring. These groups deactivate the ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole.[3] However, they also provide valuable handles for a variety of chemical transformations.
Electrophilic Substitution: The Vilsmeier-Haack Reaction
Despite the deactivating effect of the substituents, electrophilic substitution can still be achieved under specific conditions. The Vilsmeier-Haack reaction, for instance, allows for the formylation of the pyrrole ring, typically at the less sterically hindered and electronically favorable position.[4][5][6]
Vilsmeier-Haack formylation of the title compound.
Manipulation of the Cyano and Ester Groups
The cyano and ester functionalities offer a rich playground for chemical modifications:
-
Hydrolysis: The ester can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: The cyano group can be reduced to a primary amine, providing a key functional group for further derivatization.
-
Cyclization Reactions: The cyano group is a valuable precursor for the construction of fused heterocyclic systems, most notably in the synthesis of pyrrolo[2,3-d]pyrimidines.[7][8]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
A significant application of this compound lies in its use as a precursor for the synthesis of kinase inhibitors. Many kinase inhibitors feature a pyrrolo[2,3-d]pyrimidine core, which acts as a hinge-binding motif in the ATP-binding site of kinases.
Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
The construction of the fused pyrimidine ring typically involves the reaction of a 2-amino-3-cyanopyrrole derivative with a formamide equivalent. The initial this compound can be converted to the necessary 2-amino-3-cyanopyrrole intermediate through a series of functional group transformations.
Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis:
General workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core.
Representative Protocol for Pyrrolo[2,3-d]pyrimidine Formation:
-
Amination: Convert the 4-cyano group of a suitable pyrrole precursor to an amino group. This can be achieved through various methods, such as reduction of a nitro group introduced at the 4-position.
-
Cyclization: React the resulting 4-amino-pyrrole-3-carbonitrile with formamide or a similar one-carbon synthon at elevated temperatures to construct the fused pyrimidine ring.
This versatile core can then be further functionalized at various positions to generate a library of potential kinase inhibitors for screening against a panel of cancer-related kinases.
Applications in Materials Science: Building Blocks for Organic Electronics
The electron-rich nature of the pyrrole ring, combined with the ability to introduce various functional groups, makes pyrrole derivatives attractive candidates for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). While the presence of two electron-withdrawing groups in this compound might seem counterintuitive for donor materials, this compound can serve as a versatile starting material for the synthesis of more complex, conjugated systems.
The cyano and ester groups can be transformed into other functionalities that can be used for polymerization or for tuning the electronic properties of the final material. For example, the carboxylic acid derived from the ester can be used in condensation polymerizations, while the cyano group can be converted into other heterocyclic systems to extend the conjugation length.
Conclusion
This compound is a testament to the power of strategic functionalization in heterocyclic chemistry. Its unique combination of reactive sites on a privileged scaffold provides a versatile platform for the synthesis of a wide range of molecules with significant potential in drug discovery and materials science. The ability to selectively manipulate its functional groups allows for the rational design and construction of complex molecular architectures, solidifying its role as a key building block in modern chemical research. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly crucial role in driving innovation.
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- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [URL not available]
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Vaskevich, A. I., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8496. [Link]
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Methodological & Application
Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Detailed Guide for Researchers
An In-Depth Application Note and Protocol for the Synthesis of a Key Heterocyclic Building Block
Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Among these, Ethyl 4-cyano-1H-pyrrole-2-carboxylate stands out as a highly versatile building block. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and an ethyl ester moiety, provides synthetic handles for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex drug candidates, including enzyme inhibitors and receptor modulators. This guide provides a detailed exploration of two robust synthetic strategies for the preparation of this key intermediate: the Barton-Zard Pyrrole Synthesis and the Van Leusen Pyrrole Synthesis.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a critical decision in chemical research, balancing factors such as yield, scalability, availability of starting materials, and reaction conditions. Here, we present a comparative analysis of the Barton-Zard and Van Leusen reactions for the synthesis of this compound.
| Feature | Barton-Zard Pyrrole Synthesis | Van Leusen Pyrrole Synthesis |
| Key Reactants | Ethyl Isocyanoacetate & a Nitroalkene | Tosylmethyl isocyanide (TosMIC) & a Michael Acceptor |
| Bond Formation | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Key Intermediates | Nitroalkane anion, cyclic nitro intermediate | Tosyl-stabilized carbanion, cyclic adduct |
| Byproducts | Nitrite salts | p-Toluenesulfinate salts |
| Advantages | Convergent, often high-yielding route.[1] | Readily available starting materials, operational simplicity.[2][3] |
| Considerations | Availability and stability of the required nitroalkene. | Preparation of the specific Michael acceptor may be required. |
Method 1: The Barton-Zard Pyrrole Synthesis
The Barton-Zard reaction is a powerful and convergent method for the synthesis of pyrroles.[4] It involves the condensation of an α-isocyanoacetate with a nitroalkene in the presence of a base.[5] For the synthesis of this compound, the key starting materials are ethyl isocyanoacetate and a suitable cyano-substituted nitroalkene.
Reaction Mechanism
The reaction proceeds through a series of well-defined steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of ethyl isocyanoacetate to form a nucleophilic carbanion.
-
Michael Addition: The carbanion undergoes a Michael-type addition to the electron-deficient nitroalkene.
-
Cyclization: The newly formed anion attacks the isocyanide carbon in an intramolecular fashion to form a five-membered ring.
-
Elimination: The nitro group is eliminated as a nitrite ion.
-
Tautomerization: A final tautomerization step leads to the aromatic pyrrole ring.[4]
Experimental Workflow: Barton-Zard Synthesis
Caption: Workflow for the Barton-Zard Synthesis.
Detailed Protocol: Barton-Zard Synthesis
Materials:
-
Ethyl Isocyanoacetate
-
A suitable cyano-substituted nitroalkene (e.g., 2-cyano-3-nitroacrylate derivative)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyano-substituted nitroalkene (1.0 eq) in the chosen anhydrous solvent.
-
Add ethyl isocyanoacetate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and add the base (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Method 2: The Van Leusen Pyrrole Synthesis
The Van Leusen reaction provides an alternative and often operationally simpler route to substituted pyrroles.[2][3] This method involves the reaction of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor in the presence of a base.[6] To synthesize the target molecule, a Michael acceptor bearing both a cyano and an ethyl ester group is required.
Reaction Mechanism
The key steps in the Van Leusen synthesis are as follows:
-
Deprotonation of TosMIC: A base removes a proton from the carbon atom between the tosyl and isocyanide groups of TosMIC, generating a highly stabilized carbanion.
-
Michael Addition: This carbanion adds to the β-position of the Michael acceptor.
-
Cyclization: An intramolecular cyclization occurs where the nitrogen of the isocyanide attacks the nitrile or ester carbonyl, or a related intramolecular nucleophilic attack leads to the five-membered ring.
-
Elimination of Tosyl Group: The tosyl group, being a good leaving group, is eliminated.
-
Aromatization: The final step is aromatization to form the stable pyrrole ring.[2]
Experimental Workflow: Van Leusen Synthesis
Caption: Workflow for the Van Leusen Synthesis.
Detailed Protocol: Van Leusen Synthesis
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
A suitable Michael acceptor (e.g., an ethyl 2-cyano-3-substituted-acrylate)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography or suitable solvent for recrystallization
Procedure:
-
To a stirred suspension of the strong base (1.1 eq) in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in the same solvent dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the Michael acceptor (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Isocyanides are malodorous and potentially toxic; handle with care.
-
Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and moisture-sensitive; handle under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.
Conclusion
Both the Barton-Zard and Van Leusen syntheses offer effective and reliable methods for the preparation of this compound. The choice between the two will likely depend on the availability of the specific starting materials and the desired scale of the reaction. The detailed protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.
References
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098–1100. [Link]
- Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley.
- Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethylisocyanide. Tetrahedron Letters, 13(52), 5337–5340.
- Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243.
- Schumacher, C., Molitor, C., Smid, S., Truong, K. N., Rissanen, K., & Bolm, C. (2021). A mechanochemical van Leusen pyrrole synthesis. The Journal of Organic Chemistry, 86(19), 14213–14222.
- Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY.
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step, one-pot procedure commencing from the readily available Ethyl 4-formyl-1H-pyrrole-2-carboxylate. The protocol details the conversion of the formyl group to a nitrile via an intermediate aldoxime. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemistry, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
Pyrrole-based compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. Specifically, substituted pyrrole-2-carboxylates serve as key intermediates in the synthesis of complex heterocyclic systems. The introduction of a cyano group at the 4-position of the pyrrole ring, as in this compound, provides a versatile handle for further chemical transformations, making it a highly sought-after scaffold for the development of novel therapeutic agents and functional materials.
This protocol outlines a reliable and efficient synthesis of this compound, focusing on a practical and scalable laboratory procedure. The synthesis proceeds through two sequential chemical transformations:
-
Oxime Formation: The reaction of Ethyl 4-formyl-1H-pyrrole-2-carboxylate with hydroxylamine hydrochloride to form the corresponding aldoxime intermediate.
-
Dehydration: The subsequent dehydration of the aldoxime to yield the target nitrile.
These two steps can be conveniently performed in a one-pot fashion, which simplifies the experimental workflow and often improves the overall yield by minimizing losses during intermediate purification.
Synthetic Strategy and Mechanistic Overview
The overall synthetic transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound.
The initial step involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the aldoxime. This reaction is typically carried out under mild conditions.
The subsequent dehydration of the aldoxime to the nitrile is a crucial step for which numerous reagents have been developed. These reagents activate the hydroxyl group of the oxime, facilitating its departure as a leaving group and promoting the formation of the carbon-nitrogen triple bond. A variety of dehydrating agents can be employed, ranging from acid anhydrides and phosphorus-based reagents to milder, more modern catalytic systems. For this protocol, we will focus on a straightforward one-pot method utilizing hydroxylamine hydrochloride in a suitable solvent that also promotes the dehydration of the intermediate oxime.[1][2]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of starting material) | Notes |
| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | 7126-57-0 | 167.16 | 1.0 mmol (167 mg) | Starting material. |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 1.2 mmol (83 mg) | Reagent for oxime formation. |
| Sodium Acetate | 127-09-3 | 82.03 | 2.5 mmol (205 mg) | Base. |
| Formic Acid (88% aqueous solution) | 64-18-6 | 46.03 | 5 mL | Solvent and catalyst for dehydration.[1][2] |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | For work-up. |
| Brine (Saturated Sodium Chloride Solution) | N/A | N/A | As needed | For work-up. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | N/A | N/A | As needed | For drying organic phase. |
Instrumentation
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure
This procedure is a one-pot synthesis adapted from established methods for the conversion of aromatic aldehydes to nitriles.[1][2]
Step 1: Reaction Setup and Oxime Formation
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 mmol, 167 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and sodium acetate (2.5 mmol, 205 mg).
-
Add 5 mL of an 88% aqueous solution of formic acid to the flask.
-
Attach a reflux condenser to the flask.
Step 2: Dehydration to the Nitrile
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (aldehyde) should have a different Rf value than the product (nitrile). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The washing with sodium bicarbonate is crucial to neutralize any remaining formic acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of characteristic signals for the pyrrole ring protons and the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile carbon (typically around 115-120 ppm) and the absence of the aldehyde carbonyl carbon (around 180-190 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the product (C₈H₈N₂O₂; MW: 164.16 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile stretch (around 2220-2260 cm⁻¹).
Safety and Handling Precautions
-
Formic acid is corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydroxylamine hydrochloride is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
Ethyl acetate is a flammable solvent. Keep away from ignition sources.
-
Always perform reactions in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature slightly. Ensure efficient stirring. |
| Deactivated reagents. | Use fresh hydroxylamine hydrochloride and ensure the formic acid concentration is correct. | |
| Low yield | Losses during work-up. | Ensure complete extraction by performing multiple extractions. Be careful during the neutralization step to avoid product hydrolysis. |
| Incomplete dehydration of the oxime intermediate. | If the oxime is isolated, consider using a stronger dehydrating agent in a separate step. A variety of reagents are available for this purpose.[3][4][5][6][7] | |
| Presence of impurities in the final product | Incomplete reaction or side reactions. | Optimize the reaction conditions (time, temperature). Purify the product carefully using column chromatography, potentially with different solvent systems. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound from its corresponding 4-formyl precursor. The one-pot procedure is efficient and utilizes readily available reagents, making it suitable for laboratory-scale synthesis. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and materials science.
References
- Journal of Chemical Research, Synopses. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent.
- Synthetic Communications. (2021).
- Chakraborty, R. R., & Ghosh, P. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337.
- Organic Chemistry Portal.
- A Simple Synthesis of Nitriles
- Keita, M., Vandamme, M., & Paquin, J. F. (2015). Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E. Synthesis, 47(23), 3758-3766.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a w
- Alishiri, A., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Publishing. (2021).
- Solvent-free and atom efficient conversion of aldehydes into nitriles.
- ChemBK.
- ResearchGate. (2025). A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide.
- ResearchGate. (2025).
- NIH. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries.
- Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
- PMC - NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
- ChemSynthesis.
- Sigma-Aldrich.
- PubChem.
- BLDpharm.
- Sigma-Aldrich.
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
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- 7. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]
Application Note: A Robust One-Pot Synthesis of Substituted Pyrrole-2-carboxylates via the Barton-Zard Reaction
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug discovery. Molecules incorporating the pyrrole framework exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Substituted pyrrole-2-carboxylates, in particular, are crucial intermediates for synthesizing more complex molecules, including porphyrins and various therapeutic agents.[3]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as prolonged reaction times, the need to isolate intermediates, and poor overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative.[4][5] This guide details a reliable and versatile one-pot protocol for the synthesis of substituted pyrrole-2-carboxylates based on the Barton-Zard reaction, a powerful tool for constructing highly functionalized pyrrole cores.[6]
Reaction Principle: The Barton-Zard Pyrrole Synthesis
The Barton-Zard reaction is an efficient one-pot method for preparing substituted pyrroles from a nitroalkene and an α-isocyanoacetate in the presence of a non-nucleophilic base.[6][7] The reaction proceeds through a well-defined cascade of events, making it a robust and predictable transformation for generating the target pyrrole-2-carboxylate scaffold.
Overall Transformation
The general workflow involves the condensation of two key building blocks to rapidly assemble the pyrrole ring system.
Caption: High-level workflow for the one-pot Barton-Zard synthesis.
Detailed Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and adapting the protocol to different substrates. The reaction proceeds through five distinct steps:[7][8]
-
Deprotonation: A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), removes the acidic α-proton from the isocyanoacetate to form a stabilized carbanion.
-
Michael Addition: The resulting carbanion acts as a nucleophile and attacks the β-carbon of the nitroalkene in a classic Michael-type 1,4-conjugate addition.
-
Intramolecular Cyclization: The newly formed carbanion on the nitroalkane intermediate attacks the electrophilic carbon of the isocyanide group, leading to a 5-endo-dig cyclization that forms the five-membered dihydropyrrole ring.[8]
-
Elimination: The base facilitates the elimination of the nitro group (as a nitrite anion), a favorable process that drives the reaction forward.
-
Tautomerization: A final tautomerization step results in the aromatization of the ring to yield the stable substituted pyrrole-2-carboxylate product.
Caption: The five key stages of the Barton-Zard reaction mechanism.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate as a representative example.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| (E)-(2-nitrovinyl)benzene | ≥97% | Standard commercial |
| Ethyl isocyanoacetate | 96% | Standard commercial |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Standard commercial |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Standard commercial |
| Ethyl acetate (EtOAc) | ACS grade | Standard commercial |
| Hexanes | ACS grade | Standard commercial |
| Saturated aq. NH₄Cl solution | N/A | Lab prepared |
| Brine (Saturated aq. NaCl) | N/A | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | Standard commercial |
| Silica Gel | 60 Å, 230-400 mesh | Standard commercial |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography setup
Step-by-Step Procedure
Safety Note: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (E)-(2-nitrovinyl)benzene (1.0 mmol, 149.1 mg).
-
Solvent Addition: Dissolve the nitroalkene in 10 mL of anhydrous THF under an inert atmosphere of nitrogen. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition:
-
Slowly add ethyl isocyanoacetate (1.1 mmol, 124.4 mg, 1.1 eq) to the stirred solution via syringe.
-
Following this, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 182.7 mg, 1.2 eq) dropwise over 5 minutes. The solution may change color.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the starting nitroalkene spot has been consumed.
-
Workup:
-
Once the reaction is complete, quench it by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to yield the product as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Substrate Scope and Optimization Insights
The Barton-Zard synthesis is compatible with a wide range of substrates, allowing for the creation of a diverse library of pyrrole-2-carboxylates.[6][9]
| R¹ in Nitroalkene | R² in Isocyanoacetate | Typical Yield | Notes |
| Phenyl | Ethyl | 75-85% | The model reaction; generally high-yielding. |
| 4-Chlorophenyl | Ethyl | 70-80% | Electron-withdrawing groups are well-tolerated. |
| 4-Methoxyphenyl | Ethyl | 78-88% | Electron-donating groups often give excellent yields. |
| 2-Thienyl | Ethyl | 65-75% | Heteroaromatic substrates are compatible. |
| Methyl | Ethyl | 50-60% | Aliphatic nitroalkenes may give lower yields. |
| Phenyl | tert-Butyl | 70-80% | Bulky esters can be used successfully. |
Expert Insights for Optimization:
-
Choice of Base: While DBU is highly effective, other non-nucleophilic bases like potassium tert-butoxide (KOtBu) can be used. The choice may depend on the specific substrates; KOtBu is a stronger base and may be beneficial for less reactive starting materials.[6]
-
Solvent: Anhydrous polar aprotic solvents like THF or acetonitrile are preferred to ensure the solubility of intermediates and prevent side reactions.
-
Temperature: While the reaction typically proceeds well at room temperature, gentle heating (40-50 °C) can accelerate the reaction for sluggish substrates. Conversely, for highly reactive substrates, maintaining the reaction at 0 °C for a longer period may improve yields by minimizing side product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., wet solvent).2. Insufficiently strong base.3. Low reaction temperature. | 1. Use freshly distilled or commercially available anhydrous solvents.2. Switch to a stronger base like KOtBu.3. Gently heat the reaction mixture to 40 °C and monitor by TLC. |
| Formation of Dark, Polymeric Byproducts | 1. Base-catalyzed polymerization of the nitroalkene.2. Reaction temperature is too high. | 1. Add the base slowly at 0 °C.2. Add the nitroalkene slowly to a solution of the base and isocyanoacetate.3. Run the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from bulky substrates. | 1. Allow the reaction to stir for a longer period (up to 24 hours), monitoring by TLC.2. Increase the reaction temperature or use a stronger base. |
Conclusion
The Barton-Zard reaction provides a powerful and highly convergent one-pot strategy for the synthesis of substituted pyrrole-2-carboxylates. Its operational simplicity, broad substrate scope, and good-to-excellent yields make it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the underlying mechanism and key experimental parameters, scientists can efficiently generate diverse pyrrole scaffolds for downstream applications in drug development and beyond.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
De Gruyter. (2023). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Barton–Zard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Conventional and Microwave-Assisted Facile One-Pot Synthesis of N-Substituted Pyrrole-2,3,4,5-tetracarboxylates Under Neat Conditions. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
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RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 4-cyano-1H-pyrrole-2-carboxylate as a Versatile Synthetic Building Block
Executive Summary
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. Polysubstituted pyrroles, which allow for fine-tuning of steric and electronic properties, are of particular interest. This guide focuses on Ethyl 4-cyano-1H-pyrrole-2-carboxylate , a trifunctionalized building block offering a rich platform for chemical diversification.
While specific, published protocols for this exact isomer are not abundant, its synthetic potential can be confidently extrapolated from the well-established chemistry of its constituent functional groups and related pyrrole analogs. This document provides a framework for researchers, scientists, and drug development professionals to harness its synthetic utility. We present plausible synthetic routes, core principles of reactivity, and detailed, adaptable protocols for key chemical transformations at its three reactive centers: the N-H proton, the C4-cyano group, and the C2-ethyl ester.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties of the building block. Data presented here is based on related isomers and should be confirmed upon empirical analysis.
| Property | Value | Source/Notes |
| Chemical Formula | C₈H₈N₂O₂ | Calculated |
| Molecular Weight | 164.16 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale solid | Based on analogous compounds[1] |
| Solubility | Soluble in DMF, DMSO, Acetone, Ethyl Acetate | Typical for polar aprotic organic solvents |
| Storage | Store in a cool, dry place, sealed | Recommended for stable storage of pyrroles[1] |
| CAS Number | Not uniquely assigned in major databases | Note: The 3-cyano isomer is CAS 7126-44-5[1] |
Safety Profile:
-
Hazard Statements: Based on related structures, may cause skin and eye irritation (H315, H319).[1]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[1]
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Building Block: A Representative Approach
Direct, high-yield syntheses for the 4-cyano isomer are not extensively documented. However, a highly plausible route is a modification of the Knorr or Hantzsch pyrrole synthesis, which involves the condensation of an α-amino ketone equivalent with an active methylene compound.[2][3] A representative strategy involves the reaction of an ethyl 2-amino-4-cyano-4-oxobutanoate derivative, which can be cyclized.
A conceptually related synthesis for a substituted 4-cyanopyrrole proceeds from ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the feasibility of constructing the ring from acyclic precursors.[4]
Core Reactivity & Mechanistic Insights
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. Both the ester and cyano groups are electron-withdrawing, which deactivates the pyrrole ring toward electrophilic aromatic substitution compared to unsubstituted pyrrole. The most accessible reactions are therefore nucleophilic attack at the ester carbonyl, transformations of the cyano group, and deprotonation/substitution at the pyrrole nitrogen.
Caption: Key reactive sites on the building block.
Key Transformations & Experimental Protocols
The true power of this molecule lies in its ability to serve as a scaffold, allowing for sequential or orthogonal modification at its three functional sites.
Caption: Synthetic pathways originating from the core building block.
Protocol 1: N-Alkylation of the Pyrrole Ring
Principle: The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic pyrrolide anion, which readily undergoes Sₙ2 reaction with an alkyl halide. The choice of base is critical; strong bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ are suitable for reactive electrophiles and offer milder conditions.[5]
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality Note: Adding NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium pyrrolide salt may be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Reduction of the Cyano Group to a Primary Amine
Principle: The cyano group can be selectively reduced to a primary aminomethyl group using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires strictly anhydrous conditions and a careful workup.[6][7] Catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) offers a milder alternative but may require high pressures.
Methodology (Using LiAlH₄):
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Causality Note: THF is the preferred solvent as it is inert to LiAlH₄ and has good solvating properties.
-
-
Reagent Addition: Cool the solution to 0 °C. Cautiously add a solution of LiAlH₄ in THF (1.0 M, 2.0-3.0 equiv) dropwise.
-
Safety Critical: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are rigorously dry. The addition is highly exothermic.
-
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup.
-
-
Filtration: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine may be purified by column chromatography (often using a silica column treated with triethylamine to prevent streaking) or by crystallization of a salt (e.g., hydrochloride).
Protocol 3: Selective Hydrolysis of the Ethyl Ester
Principle: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either basic or acidic conditions. Basic hydrolysis (saponification), typically using LiOH or NaOH, is often preferred as it is irreversible and generally proceeds under milder conditions than acid-catalyzed hydrolysis, minimizing potential side reactions.[8]
Methodology (Using LiOH):
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio, 0.1 M).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
-
Isolation: The carboxylic acid product will often precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil or does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Troubleshooting & Expert Insights
-
Incomplete N-Alkylation: If the reaction stalls, consider using a stronger base (e.g., NaH instead of K₂CO₃) or a more polar aprotic solvent like DMF. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can also accelerate reactions with weaker bases.
-
Ester Reduction during Cyano Reduction: When using LiAlH₄, over-reduction of the ethyl ester to the corresponding alcohol is a potential side reaction. Using a less reactive hydride reagent or protecting the ester group may be necessary for certain substrates.
-
Difficulty in Purification: Pyrrole derivatives, especially those with N-H bonds, can be prone to streaking on silica gel. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to the eluent) can neutralize acidic sites and improve chromatographic separation.
Conclusion & Future Outlook
This compound represents a highly valuable, trifunctional synthetic intermediate. The protocols and principles outlined in this guide demonstrate its capacity for controlled, site-selective modifications. By leveraging the distinct reactivity of the N-H, cyano, and ester functionalities, researchers can rapidly generate diverse libraries of complex pyrrole-based molecules. These derivatives are promising candidates for applications ranging from novel therapeutics to advanced organic materials, making this building block a powerful tool in the arsenal of the modern synthetic chemist.
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Al-Qalaf, F., et al. (2008). A regioselective formation of ethyl pyrrole-2-carboxylates 4 and 5 is effected by reductive condensation of enaminones 1a–f and ethyl 2-oximinoacetoacetate 2. ResearchGate. Available at: [Link]
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Albertson, N. F. (1962). Ethyl 1H-Pyrrole-2-carboxylate. Organic Syntheses. Available at: [Link]
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]
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Zhou, L., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. Available at: [Link]
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Stadler, D., et al. (2010). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]
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Giorgis, I., et al. (1993). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Il Farmaco. Available at: [Link]
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Chemistry LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Khan, I. U., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. ACS Combinatorial Science. Available at: [Link]
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Clark, J. (2015). Reduction of Nitriles. Chemguide. Available at: [Link]
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Tian, H., & Fleming, F. F. (2023). Isocyanoalkene Addition–Cyclization–Decarboxylation Cascades. Request PDF on ResearchGate. Available at: [Link]
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Al-Qalaf, F., et al. (2008). Efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate. Tetrahedron Letters. Available at: [Link]
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Application Notes and Protocols: Strategic Derivatization of Ethyl 4-cyano-1H-pyrrole-2-carboxylate for Medicinal Chemistry
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and clinically significant therapeutic agents.[1][2][3] Its inherent aromaticity and electron-rich nature make it a "privileged scaffold," capable of engaging in various biological interactions. Ethyl 4-cyano-1H-pyrrole-2-carboxylate has emerged as a particularly valuable starting material for drug discovery programs. This scaffold presents three distinct and chemically addressable functional groups: the pyrrole N-H, the C4-cyano group, and the C2-ethyl ester. This trifecta of reactivity allows for systematic and divergent chemical modifications, enabling the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) and optimize drug-like properties.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile pyrrole building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into how each modification can be leveraged to achieve specific medicinal chemistry goals.
The Strategic Value of the this compound Scaffold
The utility of this scaffold lies in the orthogonal reactivity of its three key functional groups. Each site can be modified to tune different molecular properties, a crucial aspect of the iterative drug design cycle.
-
N1-H Site: Modification at this position directly impacts the molecule's overall lipophilicity, hydrogen bonding capacity, and steric profile, influencing pharmacokinetics and target engagement.
-
C4-Cyano Group: This versatile functional handle can be transformed into key pharmacophoric elements such as carboxylic acids, amides, or tetrazoles, which are critical for forming strong, directional interactions with biological targets.[4][5]
-
C2-Ethyl Ester: Similar to the cyano group, the ester provides a gateway to other functionalities, most notably amides. This position is ideal for introducing a wide array of substituents to explore the topology of a target's binding pocket.
The following sections provide detailed protocols for the derivatization at each of these sites, grounded in established chemical principles and their application in a medicinal chemistry context.
Caption: Key derivatization pathways for this compound.
Protocols for Derivatization at the Pyrrole Nitrogen (N1)
Modification at the pyrrole nitrogen is a primary strategy for modulating a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Introducing substituents at this position can block metabolic N-dealkylation, increase lipophilicity to enhance membrane permeability, or introduce vectors for specific target interactions.
N-Alkylation and N-Arylation
This is the most common modification at the N1 position. The choice of base and solvent is critical and depends on the electrophilicity of the alkylating or arylating agent.
Protocol: General N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add a suitable base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Cesium Carbonate (Cs₂CO₃, 1.5 eq.)).
-
Causality Check: NaH is a strong, non-nucleophilic base suitable for generating the pyrrolide anion quantitatively, driving the reaction forward. It is ideal for less reactive alkyl halides. Cs₂CO₃ is a milder, solid base that is easier to handle and often effective, particularly for activated halides like benzyl or allyl bromides.
-
-
Anion Formation: Stir the mixture at room temperature (or 0 °C for NaH) under an inert atmosphere (N₂ or Ar) for 30-60 minutes. Formation of the sodium or cesium pyrrolide salt will be observed.
-
Alkylation: Add the alkyl halide (R-X, e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Reagent Class | Typical Base | Solvent | Temperature | Typical Yield |
| Primary Alkyl Halides | NaH, K₂CO₃ | DMF, THF | 25-60 °C | 70-95% |
| Benzyl/Allyl Halides | Cs₂CO₃, K₂CO₃ | Acetonitrile, DMF | 25 °C | 85-98% |
| Aryl Halides (Buchwald) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | 50-80% |
| Caption: Representative conditions for N-alkylation/arylation reactions. |
Protocols for Transformations of the Cyano Group (C4)
The cyano group is a powerful synthetic handle. Its linear geometry and electronic properties can be leveraged, or it can be converted into functional groups with significantly different steric and electronic profiles, such as amides or carboxylic acids, which are potent hydrogen bond donors and acceptors.
Hydrolysis to Carboxylic Acid
Converting the nitrile to a carboxylic acid introduces a key acidic functional group capable of forming salt bridges with basic residues (e.g., Lysine, Arginine) in a protein active site.
Protocol: Basic Hydrolysis of Nitrile
-
Preparation: Dissolve the N-substituted this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 5-10 eq.) and heat the mixture to reflux (typically 80-100 °C).
-
Causality Check: A large excess of base and high temperature are required to drive the hydrolysis of the relatively stable nitrile group to completion. Note that this will also saponify the C2-ester.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid (HCl).
-
Isolation: The resulting carboxylic acid product will often precipitate. Collect the solid by vacuum filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the product.
Protocols for Modification of the Ethyl Ester (C2)
The C2-ester is an excellent position for introducing diversity. Conversion to an amide is a cornerstone of medicinal chemistry, as the amide bond is metabolically robust and its N-substituents can be varied extensively to probe for optimal target interactions.[6]
Saponification and Amide Coupling
This two-step sequence is the most reliable method for generating a diverse library of C2-amides.
Caption: Workflow for C2-Ester to Amide Library Synthesis.
Protocol: Step-wise Saponification and Amidation
-
Saponification:
-
Dissolve the N-substituted this compound (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir at room temperature until the ester is fully consumed (monitor by LC-MS, typically 2-6 hours).
-
Remove the THF under reduced pressure, dilute with water, and acidify with 1N HCl to pH ~3-4. Extract the carboxylic acid product with ethyl acetate, dry, and concentrate. The crude acid is often used directly in the next step.
-
-
Amide Coupling:
-
Preparation: Under an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DMF. Add the desired primary or secondary amine (1.1 eq.) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq.).
-
Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) and stir the mixture at room temperature.
-
Causality Check: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base that neutralizes the generated acids without interfering with the coupling reaction.
-
-
Reaction & Work-up: Stir for 2-16 hours until completion. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.
-
Conclusion
This compound represents a high-value scaffold for the synthesis of novel chemical entities in medicinal chemistry. The strategic and selective manipulation of its three key functional groups allows for the creation of large, diverse, and well-designed compound libraries. The protocols outlined in this guide provide a robust framework for these transformations, emphasizing the underlying chemical principles that empower researchers to make informed decisions in the drug discovery process. By understanding the causality behind reagent choice and reaction conditions, scientists can efficiently navigate the path from this versatile starting material to potent and optimized drug candidates.
References
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Available at: [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available at: [Link]
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
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ResearchGate. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available at: [Link]
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National Institutes of Health (NIH). (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Available at: [Link]
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-
PubMed. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Bioactive pyrrole-based compounds with target selectivity. Available at: [Link]
-
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-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
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-
Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Available at: [Link]
-
National Institutes of Health (NIH). (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
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application of Ethyl 4-cyano-1H-pyrrole-2-carboxylate in synthesizing anticancer agents
An Application Guide to the Synthesis of Anticancer Agents from Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged scaffold" in drug design.[1] This is particularly evident in oncology, where the pyrrole motif is embedded in numerous compounds targeting critical cancer pathways.[2] Pyrrole derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3] Prominent examples like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscore the therapeutic potential of this heterocyclic core in treating various malignancies.[2]
This compound emerges as a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its structure presents three key functional handles for chemical modification: the C2-ethyl ester, the C4-nitrile, and the N1-proton. This strategic arrangement allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the synthetic strategies, experimental protocols, and biological rationale for leveraging this powerful building block in cancer drug discovery.
Section 1: Biological Targets and Mechanisms of Pyrrole-Based Anticancer Agents
Pyrrole-based compounds exert their anticancer effects by modulating a variety of essential cellular targets. A predominant mechanism is the inhibition of protein kinases, enzymes that regulate signal transduction pathways often dysregulated in cancer.[1]
Key Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many pyrrole derivatives are designed to target the ATP-binding site of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs).[4][5] Inhibition of these receptors blocks downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).
-
Cell Cycle Kinases: Compounds targeting kinases like Cdc7 can halt the cell division cycle, preventing cancer cells from replicating.[6]
-
Other Mechanisms: Beyond kinase inhibition, pyrrole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in phases such as G0/G1 or S phase, ultimately leading to the demise of malignant cells.[3][7]
The following diagram illustrates the general mechanism of an RTK inhibitor derived from the pyrrole scaffold.
Caption: Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.
Section 2: Core Synthetic Strategies
This compound is an ideal substrate for generating chemical diversity. The primary strategies involve modifications at the C2-carboxylate and the N1-position of the pyrrole ring.
Caption: Key Synthetic Pathways from the Starting Material.
Strategy A: Derivatization via Amide Coupling at the C2-Position
The most direct path to a diverse library of compounds is through the formation of amides. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a wide range of primary or secondary amines. This approach allows for the introduction of various functional groups and structural motifs (R¹, R²) to systematically explore the SAR and optimize binding interactions within the target protein's active site.
Strategy B: N1-Alkylation and Arylation
Modification at the N1 position of the pyrrole ring is a crucial strategy for fine-tuning the physicochemical properties of the molecule.[6] Introducing alkyl or aryl groups (R³) can enhance metabolic stability, improve cell permeability, and introduce new vectors for interaction with the biological target. This modification can be performed on the initial ester, followed by saponification and amide coupling to create disubstituted derivatives.
Section 3: Experimental Protocols
The following protocols provide a reliable, step-by-step methodology for the synthesis of a model library of N-substituted 4-cyano-1H-pyrrole-2-carboxamides.
Protocol Part A: Saponification of this compound
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, activating it for subsequent amide coupling.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer, condenser, ice bath
Procedure:
-
Dissolution: Dissolve this compound in a mixture of ethanol and water (e.g., 1:1 v/v) in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating accelerates the hydrolysis of the sterically accessible ester. An excess of NaOH ensures the reaction goes to completion.
-
-
Cooling and Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate out as a solid as the solution becomes acidic (target pH ~3-4).
-
Rationale: Protonation of the carboxylate salt renders it insoluble in the aqueous medium, allowing for isolation.
-
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove residual salts and acid. Dry the product (4-cyano-1H-pyrrole-2-carboxylic acid) under vacuum to yield a solid ready for the next step.
Protocol Part B: Parallel Amide Coupling
Objective: To synthesize a library of amides by coupling the carboxylic acid with various amines using EDCI and HOBt.
Materials:
-
4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials, magnetic stirrer plate, nitrogen atmosphere
Procedure:
-
Reagent Preparation: In separate reaction vials, add 4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to each vial to dissolve the acid.
-
Reagent Addition: To each vial, add HOBt (1.2 eq), EDCI (1.2 eq), and the selected amine (1.1 eq). Finally, add the base (DIPEA or TEA, 3.0 eq).
-
Rationale: HOBt reacts with the acid activated by EDCI to form an active ester intermediate, which suppresses side reactions and racemization. The base neutralizes the HCl salt formed and facilitates the reaction.
-
-
Reaction: Seal the vials under a nitrogen atmosphere and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-substituted 4-cyano-1H-pyrrole-2-carboxamide.
Section 4: Biological Activity of Synthesized Pyrrole Derivatives
The anticancer potential of newly synthesized compounds is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined, representing the concentration of the compound required to inhibit cell growth by 50%. The table below summarizes representative data from the literature for various pyrrole derivatives, showcasing their potent activity.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (μM) | Reference |
| Compound 12l | U251 (Glioma) | Apoptosis, G0/G1 Arrest | 2.29 | [3][7] |
| Compound 12l | A549 (Lung) | Apoptosis, G0/G1 Arrest | 3.49 | [3][7] |
| Compound 1C | SH-4 (Melanoma) | Apoptosis, S Phase Arrest | 44.63 | [7] |
| Compound 1 | A549 (Lung) | Selective Cytotoxicity | More potent than cisplatin | [8] |
| Compound 3 | HepG2 (Liver) | Selective Cytotoxicity | More potent than cisplatin | [8] |
| Compound 10b | A549 (Lung) | FAK Inhibitor | 0.8 | [7] |
This table is a compilation of representative data and is not exhaustive.
Conclusion
This compound stands out as a strategic and highly adaptable starting material for the development of novel anticancer therapeutics. The functional handles inherent in its structure provide straightforward and efficient routes for creating extensive libraries of diverse compounds. By employing well-established synthetic methodologies such as amide coupling and N-alkylation, researchers can systematically explore the structure-activity landscape of pyrrole-based agents. The demonstrated ability of these derivatives to inhibit key oncogenic targets like protein kinases and induce cancer cell death validates this approach, paving the way for the discovery of next-generation cancer treatments.[1][4]
References
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chemical Biology & Drug Design. Available at: [Link]
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A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2021). MDPI. Available at: [Link]
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Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2021). MDPI. Available at: [Link]
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A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. (2014). Semantic Scholar. Available at: [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). PubMed. Available at: [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2023). PubMed. Available at: [Link]
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Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry. Available at: [Link]
-
Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. (2009). Journal of Medicinal Chemistry. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health (NIH). Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Scientia Pharmaceutica. Available at: [Link]
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protocol for NMR sample preparation of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
An In-Depth Guide to the Preparation of High-Resolution NMR Samples for Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Introduction: The Foundation of High-Quality NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of small molecules. However, the quality of the resulting spectrum is fundamentally dependent on the meticulous preparation of the sample. A well-prepared sample is the cornerstone of achieving high-resolution data with sharp, symmetrical lineshapes and an excellent signal-to-noise ratio. This application note provides a comprehensive, field-proven protocol for the preparation of NMR samples of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple checklist, delving into the causality behind each step to empower researchers to make informed decisions and troubleshoot potential issues.
Analyte Profile: this compound
Before proceeding, understanding the physicochemical properties of the analyte is crucial for selecting the appropriate conditions for analysis.
-
Structure:
-
Molecular Formula: C₈H₈N₂O₂[1]
-
Molecular Weight: 164.16 g/mol
-
Physical Form: Typically a solid at room temperature.
-
Solubility: The presence of a polar cyano group, an ester, and a pyrrole N-H suggests solubility in moderately polar to polar aprotic organic solvents. A preliminary solubility test is always recommended.
Core Protocol: From Solid Compound to Spectrometer-Ready Sample
This protocol is designed to be a self-validating system, where careful execution of each step ensures the integrity of the final sample.
PART 1: Materials and Reagents
-
Analyte: this compound
-
Deuterated Solvent: High-purity (≥99.8 atom % D). Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.[2][3]
-
NMR Tube: High-quality, 5 mm thin-walled glass tube rated for the spectrometer's field strength.[4]
-
Glassware: Clean, dry sample vial (e.g., 1-dram vial), Pasteur pipettes.
-
Filtration: A small plug of glass wool or cotton.[5]
-
Internal Standard (Optional): Tetramethylsilane (TMS).
PART 2: Quantitative Parameters for Sample Preparation
The concentration of the sample is a critical parameter that directly influences the duration and quality of the NMR experiment. The following table provides field-tested recommendations for this class of small molecules.[6][7]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale & Causality |
| Analyte Mass | 5–25 mg | 50–100 mg | ¹³C has a much lower natural abundance and gyromagnetic ratio, making it ~6000 times less sensitive than ¹H, thus requiring a more concentrated sample for a good signal-to-noise ratio in a reasonable time.[8] |
| Solvent Volume | 0.6–0.7 mL | 0.6–0.7 mL | This volume ensures a sample height of 4-5 cm in a standard 5 mm tube, which is optimal for positioning within the NMR probe's detection coil, facilitating better magnetic field homogenization (shimming).[4][6] |
| Typical Concentration | ~10–60 mM | ~185–370 mM | A very high concentration for ¹H NMR can increase solution viscosity, leading to broader spectral lines. For ¹³C, higher concentrations are generally better, limited primarily by solubility. |
PART 3: Step-by-Step Experimental Workflow
The following workflow is designed to minimize contamination and ensure a homogeneous sample, which is critical for high-resolution spectroscopy.
Step 1: Analyte Weighing
-
Action: Accurately weigh the desired mass of this compound into a clean, dry glass vial.
-
Causality: Preparing the sample in a separate vial rather than directly in the NMR tube allows for more effective mixing and makes it easier to ensure complete dissolution.[6][9] It also prevents potential loss of the solid compound on the upper walls of the narrow NMR tube.
Step 2: Solvent Selection and Dissolution
-
Action: Add the chosen deuterated solvent (0.6-0.7 mL) to the vial containing the analyte. Cap the vial and vortex or shake vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability first.
-
Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.[2][6] The deuterium nucleus also provides the crucial lock signal for the spectrometer, which is used to stabilize the magnetic field during the experiment.[10]
Step 3: Filtration and Sample Transfer (Critical Step)
-
Action: Tightly pack a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution from the vial directly into the NMR tube.
-
Causality: This is the most critical step for achieving a high-resolution spectrum. Undissolved particulate matter, even dust, will severely disrupt the homogeneity of the magnetic field (B₀) within the sample volume. This disruption leads to poor shimming, resulting in broad, asymmetric spectral lines and loss of resolution.[11]
Step 4: (Optional) Addition of an Internal Standard
-
Action: If required for precise chemical shift calibration, add a very small amount of TMS.
-
Causality: While the residual protio-solvent peak can often be used as a secondary reference, an internal standard like TMS provides a universally recognized δ = 0.00 ppm reference point.[6][12] For quantitative NMR (qNMR), a precisely weighed internal standard is necessary.[13]
Step 5: Capping, Labeling, and Cleaning
-
Action: Cap the NMR tube securely. Label the cap and the very top of the tube with a unique identifier. Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone.
-
Causality: Proper labeling prevents sample mix-ups. Cleaning the exterior of the tube is vital to avoid introducing dirt into the NMR probe, which can degrade probe performance over time.[8]
Workflow Visualization
The following diagram illustrates the logical flow of the sample preparation protocol.
Caption: Workflow for NMR sample preparation.
Post-Preparation: Spectrometer Interaction
Once the sample is prepared, two key steps are performed at the spectrometer to ensure high-quality data acquisition:
-
Locking: The spectrometer's lock system is a separate, internal spectrometer that continuously monitors the resonance frequency of the deuterium in the solvent.[14][15][16] It actively adjusts the magnetic field to compensate for any drift over time, ensuring the stability required for long experiments and high resolution.[10][15]
-
Shimming: This process involves adjusting currents in a series of "shim" coils to make the main magnetic field (B₀) as homogeneous as possible across the entire sample volume.[14][17] An inhomogeneous field would cause identical nuclei in different parts of the sample to resonate at slightly different frequencies, leading to broad peaks. The quality of the shimming is typically monitored by maximizing the intensity of the deuterium lock signal.[18][19]
Conclusion
This protocol provides a robust and scientifically grounded methodology for preparing high-quality NMR samples of this compound. By understanding the rationale behind each step—from precise concentration control to the critical need for filtration—researchers can consistently produce samples that yield clean, high-resolution spectra. Adherence to this protocol minimizes common sources of error, saving valuable instrument time and ensuring the integrity and reliability of the final structural data.
References
-
NMR | Shimming | Chemical Research Support. Weizmann Institute of Science. [Link]
-
Automated shimming. Manchester NMR Methodology Group. [Link]
-
How to Shim on a Varian. NMR Facility, University of Wisconsin-Madison. [Link]
-
Shimming. NESG Wiki. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Shimming and locking. University of California, Berkeley. [Link]
-
NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Maryland. [Link]
-
Locking your NMR Sample. Varian, Inc. [Link]
-
Notre Dame NMR Operation and Concepts - 3 - Locking. YouTube. [Link]
-
Locking and Shimming. Michigan State University. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
NMR FAQs. Advanced Analysis Centre, University of Guelph. [Link]
-
Introduction to the Lock System. Bruker. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]
-
How to Prepare Samples for NMR. Queen Mary University of London. [Link]
-
Sample Preparation. Max T. Rogers NMR Facility, Michigan State University. [Link]
-
Standards for qNMR. Eurisotop. [Link]
-
¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]
-
1H NMR analysis of mixtures using internal standards. Journal of Chemical Education, ACS Publications. [Link]
-
Internal Standards for Quantitative 1H NMR (qNMR) Spectroscopy. The Royal Society of Chemistry. [Link]
-
1H NMR spectroscopy with internal and external standards for the quantification of libraries. ResearchGate. [Link]
-
On the Protonation and Deuteration of Pyrroles. ResearchGate. [Link]
-
How to make an NMR sample. Durham University. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
How to Prepare an NMR Sample. YouTube. [Link]
-
4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. PubChemLite. [Link]
-
4-cyano-1H-pyrrole-2-carboxylic acid. PubChem. [Link]
-
Ethyl 4-cyano-1H-pyrrole-3-carboxylate, 98% Purity. CP Lab Safety. [Link]
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- 19. colorado.edu [colorado.edu]
Application Note: A Practical Guide to the Interpretation of 1H and 13C NMR Spectra of Cyanopyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopyrroles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the cyano (-CN) group, a potent electron-withdrawing and sterically minimal substituent, profoundly influences the molecule's electronic landscape, reactivity, and biological interactions. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed characterization of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of cyanopyrroles, focusing on the isomeric distinction between 2-cyanopyrroles and 3-cyanopyrroles, and offers practical protocols for spectral acquisition and interpretation.
The Foundational Principles: Electronic Effects of the Cyano Group
The interpretation of cyanopyrrole NMR spectra hinges on understanding the electronic influence of the nitrile functionality. The cyano group exerts its effects through two primary mechanisms:
-
Inductive Effect (-I): The sp-hybridized nitrogen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect deshields (moves downfield to a higher ppm value) nearby nuclei.
-
Resonance Effect (-M): The cyano group can participate in resonance, withdrawing electron density from the pyrrole ring. This delocalization is most pronounced when the cyano group is at the C2 position, as it can directly conjugate with the ring's π-system.
-
Magnetic Anisotropy: The triple bond of the nitrile group generates a local magnetic field. This anisotropic effect can cause both shielding and deshielding of nearby protons, depending on their spatial orientation relative to the C≡N bond axis. While often considered weaker than the electronic effects, it can contribute to subtle shifts in the spectrum[1].
These combined effects result in characteristic chemical shift patterns that allow for the clear differentiation of cyanopyrrole isomers.
Comparative Spectral Analysis: 2-Cyanopyrrole vs. 3-Cyanopyrrole
The position of the cyano group creates distinct NMR fingerprints for the 2- and 3-substituted isomers. Understanding these differences is key to their identification.
¹H NMR Spectral Data
The ¹H NMR spectrum of unsubstituted pyrrole in CDCl₃ shows signals for the α-protons (H2/H5) at ~6.7 ppm, the β-protons (H3/H4) at ~6.2 ppm, and a broad NH proton signal above 8.0 ppm[2][3][4]. The introduction of a cyano group breaks this symmetry and significantly shifts the remaining protons downfield.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Cyanopyrroles in CDCl₃
| Proton Position | Unsubstituted Pyrrole (Approx.) | 1H-pyrrole-2-carbonitrile (Approx.) | 1H-pyrrole-3-carbonitrile (Approx.) |
| NH | > 8.0 (broad) | > 9.0 (broad) | > 8.5 (broad) |
| H2 | 6.7 | - | 7.3 - 7.5 |
| H3 | 6.2 | 6.9 - 7.0 | - |
| H4 | 6.2 | 6.3 - 6.4 | 6.7 - 6.8 |
| H5 | 6.7 | 6.9 - 7.0 | 7.2 - 7.3 |
Note: These are approximate values compiled from various sources and may vary with solvent and concentration.
Interpretation Insights:
-
2-Cyanopyrrole: The strongest deshielding effect is observed on the adjacent H3 and H5 protons, which are shifted significantly downfield compared to unsubstituted pyrrole. The H4 proton is less affected but still experiences a downfield shift.
-
3-Cyanopyrrole: The most deshielded proton is H2, which is α to the nitrogen and adjacent to the cyano-substituted carbon. H5, also α to the nitrogen, is similarly deshielded. The H4 proton, adjacent to the cyano group, is also shifted downfield.
Coupling Constants (J, Hz):
The coupling constants in the pyrrole ring are also informative. Typical values are:
-
³J(H3-H4) ≈ 3.5 Hz
-
³J(H4-H5) ≈ 2.5 Hz
-
⁴J(H3-H5) ≈ 1.5 Hz
-
⁴J(H2-H4) ≈ 1.5 Hz
-
⁵J(H2-H5) ≈ 2.0 Hz
These couplings are crucial for confirming assignments, especially when combined with 2D NMR techniques. The presence of the cyano group generally does not alter these J-values dramatically, but precise measurements can reveal subtle electronic changes[5].
¹³C NMR Spectral Data
In ¹³C NMR, the electron-withdrawing nature of the cyano group is even more apparent. The signals are generally sharp due to proton decoupling.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Cyanopyrroles in CDCl₃
| Carbon Position | Unsubstituted Pyrrole (Approx.) | 1H-pyrrole-2-carbonitrile (Approx.) | 1H-pyrrole-3-carbonitrile (Approx.) |
| C2 | 118 | 101 - 103 | 123 - 125 |
| C3 | 108 | 123 - 125 | 95 - 97 |
| C4 | 108 | 112 - 114 | 120 - 122 |
| C5 | 118 | 124 - 126 | 121 - 123 |
| -CN | - | 115 - 117 | 118 - 120 |
Note: These are approximate values compiled from various sources and may vary with solvent and concentration.[6][7]
Interpretation Insights:
-
Ipso-Carbon Shift: The carbon atom directly attached to the cyano group (C2 in 2-cyanopyrrole, C3 in 3-cyanopyrrole) is significantly shielded (shifted upfield to a lower ppm value). This is a characteristic effect of the cyano substituent on an aromatic ring.
-
Adjacent and Distal Carbons: Other ring carbons are generally deshielded. In 2-cyanopyrrole, C3 and C5 are strongly deshielded. In 3-cyanopyrrole, the α-carbons C2 and C5 are the most deshielded.
-
Nitrile Carbon: The carbon of the cyano group itself appears in a characteristic window between 115 and 120 ppm[8][9]. Its signal is often of lower intensity due to the lack of a directly attached proton and longer relaxation time.
Experimental Protocols for NMR Analysis
Acquiring high-quality, interpretable spectra is fundamental. The following protocols provide a robust starting point for the analysis of cyanopyrroles.
Protocol 1: Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice. For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used. Be aware that chemical shifts can vary between solvents.
-
Concentration:
-
For ¹H NMR , dissolve 5-10 mg of the cyanopyrrole in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of ¹³C[8].
-
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Logical relationships between 1D and 2D NMR experiments.
Conclusion
The ¹H and ¹³C NMR spectra of cyanopyrroles provide a wealth of structural information. The strong electron-withdrawing and anisotropic properties of the cyano group induce significant and predictable changes in the chemical shifts of the pyrrole ring nuclei, allowing for the confident differentiation between 2- and 3-substituted isomers. By employing a systematic approach that combines standard 1D NMR with powerful 2D correlation techniques like COSY, HSQC, and HMBC, researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This detailed structural characterization is a critical and indispensable step in the development of novel cyanopyrrole-based therapeutics and advanced materials.
References
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry, 2018 .
-
Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic, 1970 , 79-83.
-
Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database.
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Human Metabolome Database.
-
1 H NMR spectra of compound 3a. ResearchGate.
-
Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
-
Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum. ChemicalBook.
-
1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). ResearchGate.
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1976 , 1546-1554.
-
Pyrrole(109-97-7) 13C NMR spectrum. ChemicalBook.
-
a-cyanopyrrole-2-acrylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
Pyrrole-2-carbonitrile | C5H4N2 | CID 138277. PubChem.
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 2021 , 26(21), 6469.
-
1H-PYRROLE-2-CARBONITRILE | CAS 4513-94-4. Matrix Fine Chemicals.
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005 .
-
bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Biological Magnetic Resonance Bank.
-
Pyrrole-2-carbonitrile, 99%. Fisher Scientific.
-
TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Frontiers in Plant Science, 2023 , 14.
-
The experimental and theoretical 13 C and 1 H-NMR chemical shift data. ResearchGate.
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest.
-
2-Cyanopyridine(100-70-9) 1H NMR. ChemicalBook.
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NMR - Interpretation. Chemistry LibreTexts.
-
Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate.
-
Lecture 3: Coupling Constants. Harvard University.
-
Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 2000 , 38(4), 288-298.
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 2022 , 10, 893549.
-
3-CYANOPYRROLE | 7126-38-7. ChemicalBook.
-
Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters, 2004 , 6(17), 2857-2859.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. This valuable heterocyclic building block is often synthesized via routes that can be sensitive to reaction conditions, leading to challenges in achieving high yields and purity. This document provides an in-depth look at a reliable synthetic strategy, offers solutions to common experimental problems, and answers frequently asked questions to streamline your research and development efforts.
Section 1: Core Synthetic Strategy & Mechanism
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold.[1] For the specific substitution pattern of this compound, the Barton-Zard reaction stands out as a particularly effective and convergent approach.[2][3] This reaction constructs the pyrrole ring by reacting a nitroalkene with an α-isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base.[4]
The key starting materials for this specific target are ethyl isocyanoacetate and a suitable nitroalkene partner, such as (E)-2-cyano-3-nitroprop-2-enoate or a related precursor. The reaction proceeds through a well-defined mechanism:
-
Deprotonation: The base abstracts the acidic α-proton from ethyl isocyanoacetate to form a nucleophilic enolate.
-
Michael Addition: This enolate attacks the electron-deficient nitroalkene in a Michael-type conjugate addition.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization, where the carbanion attacks the isocyanide carbon.[2]
-
Elimination & Tautomerization: Finally, the nitro group is eliminated, and the intermediate tautomerizes to form the stable, aromatic pyrrole ring.[5]
Reaction Mechanism: Barton-Zard Synthesis
Caption: The Barton-Zard reaction mechanism for pyrrole synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What went wrong?
Answer: Low or no yield is the most common issue and can stem from several factors related to reagents and reaction conditions.
-
Probable Cause A: Inactive Base. The initial deprotonation of ethyl isocyanoacetate is critical. If the base is old, has absorbed moisture, or is not strong enough, the reaction will not initiate.
-
Solution: Use a freshly opened or properly stored base. For strong, non-nucleophilic bases like DBU (1,8-Diazabicycloundec-7-ene), ensure it is anhydrous. If using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dried in an oven before use.[6]
-
-
Probable Cause B: Poor Quality Ethyl Isocyanoacetate. Ethyl isocyanoacetate is susceptible to decomposition and polymerization over time, especially if exposed to light, heat, or acid/base contaminants. Its pungent, unpleasant odor is a key characteristic.
-
Solution: It is highly recommended to purify commercial ethyl isocyanoacetate by vacuum distillation before use.[7] Store the purified reagent under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C to 4 °C).
-
-
Probable Cause C: Sub-optimal Temperature. The Michael addition and subsequent cyclization are temperature-sensitive.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the base or one of the reactants to control the initial exothermic process. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as required, monitoring progress by Thin Layer Chromatography (TLC).
-
Q2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
Answer: Tar formation is typically due to polymerization of the starting materials or product degradation under harsh conditions.
-
Probable Cause A: Base is Too Concentrated or Added Too Quickly. A high local concentration of a strong base can catalyze the polymerization of the nitroalkene or the isocyanoacetate.
-
Solution: Add the base dropwise as a solution to the reaction mixture at a reduced temperature (0 °C). This maintains a low, controlled concentration and dissipates the heat of reaction.
-
-
Probable Cause B: Unstable Nitroalkene. The nitroalkene starting material can be unstable and prone to polymerization, especially in the presence of a strong base.
-
Solution: Prepare the nitroalkene immediately before use if possible. When setting up the reaction, add the nitroalkene solution slowly to the mixture of ethyl isocyanoacetate and solvent before the slow addition of the base. This ensures the nitroalkene is in a dilute environment when the base is introduced.
-
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are these impurities?
Answer: A complex product mixture indicates either an incomplete reaction or the formation of stable side products.
-
Probable Cause A: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction closely using TLC. A common mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Ensure the starting material spots have been completely consumed before proceeding with the workup. If the reaction stalls, gentle heating (e.g., 40-50 °C) may be required.
-
-
Probable Cause B: Formation of Side Products. Besides polymerization, other side reactions can occur. For instance, self-condensation of ethyl isocyanoacetate or alternative reaction pathways of the nitro group can lead to impurities.
-
Solution: Optimize the reaction conditions as described above (slow addition, temperature control). For purification, flash column chromatography on silica gel is typically effective. A gradient elution, starting with a low polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity, will help separate the desired product from less polar starting materials and more polar byproducts.
-
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Barton-Zard reaction.
Materials:
-
(E)-3-cyano-2-nitroprop-2-enenitrile (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq), freshly distilled[7]
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)[6]
-
Ethanol, anhydrous (as solvent)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the nitroalkene (1.0 eq) and anhydrous ethanol.
-
Reagent Addition: Add the freshly distilled ethyl isocyanoacetate (1.1 eq) to the flask.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add the anhydrous, powdered K₂CO₃ (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting nitroalkene is consumed.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base, like DBU or NaH?
-
A: Yes, other bases can be used, but they may require different solvents and temperature profiles. DBU is a strong, non-nucleophilic organic base that is often used in aprotic solvents like THF or acetonitrile. NaH (Sodium Hydride) is a very strong, non-nucleophilic base that requires strictly anhydrous aprotic solvents (like THF or DMF) and careful handling. K₂CO₃ in ethanol, as described, is a milder, safer, and more environmentally friendly option that is often effective for this transformation.[6]
-
-
Q2: Why is an anhydrous solvent necessary?
-
A: The presence of water can interfere with the reaction in several ways. It can quench the enolate intermediate formed after deprotonation, effectively halting the reaction. It can also promote the decomposition of the starting materials. Using anhydrous solvents maximizes the efficiency of the base and the stability of the reactive intermediates.
-
-
Q3: How do I confirm the structure of my final product?
-
A: The structure and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the pyrrole ring protons (typically in the 6-7 ppm region), the ethyl ester (a quartet and a triplet), and a broad singlet for the N-H proton.
-
¹³C NMR: Will show distinct peaks for the ester carbonyl, the nitrile carbon, and the carbons of the pyrrole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bond, the C≡N (nitrile) group, and the C=O (ester) group.
-
-
Section 5: Comparative Data on Pyrrole Synthesis Conditions
The choice of reaction conditions can significantly impact the yield. The table below summarizes typical conditions for related Barton-Zard syntheses.
| Base | Solvent | Temperature | Typical Yield Range (%) | Reference |
| K₂CO₃ | Ethanol | Reflux | 63 - 94 | [6] |
| DBU | THF | 0 °C to RT | 60 - 85 | [2] |
| NaH | THF/DMSO | 0 °C to RT | 50 - 75 | [8] |
Note: Yields are highly substrate-dependent. This table provides a general guideline for base/solvent compatibility in related pyrrole syntheses.
References
-
Barton, D. H. R.; Zard, S. Z. (1985). A new synthesis of pyrroles. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]
-
ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]
-
Buchler GmbH. Barton-Zard Reaction. Buchler GmbH Technical Library. [Link]
-
Saldívar-Rodea, J. A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1367. [Link]
-
Anderson, J. C., et al. (2005). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 7(10), 1955-1957. [Link]
-
Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2646. [Link]
-
Aksenov, A. V., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8501. [Link]
-
ResearchGate. (2023). Synthesis of pyrrole derivatives using stannylated TosMIC. ResearchGate. [Link]
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284. [Link]
-
Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2646. [Link]
-
ResearchGate. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
D'Imperio, C., et al. (2020). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 85(15), 9898-9907. [Link]
-
SlideShare. (2018). Heterocyclic Compounds. SlideShare. [Link]
-
Wikipedia. Pyrrole. Wikipedia, The Free Encyclopedia. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(13), 4236. [Link]
-
PubChem. 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. PubChem Database. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]
-
ResearchGate. (2001). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
White, J. D., et al. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 106. [Link]
-
Bakulev, V. A., et al. (2018). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & Biomolecular Chemistry, 16(24), 4459-4471. [Link]
-
ResearchGate. (2018). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. ResearchGate. [Link]
-
Dawadi, P. B. S., & Lugtenburg, J. (2011). Efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate. Tetrahedron Letters, 52(19), 2508-2510. [Link]
-
Hartman, G. D., & Weinstock, L. M. (1980). Ethyl isocyanoacetate. Organic Syntheses, 59, 183. [Link]
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- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on the common challenges and byproduct formation. The information provided herein is curated to offer practical, field-tested insights to ensure the successful execution of your experiments.
The synthesis of substituted pyrroles is a cornerstone in medicinal chemistry and materials science. This compound, in particular, is a valuable building block. A prevalent and efficient method for its synthesis is the Barton-Zard reaction, which involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions.[1][2] While elegant, this reaction is not without its pitfalls, and understanding the potential side reactions is crucial for optimizing yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the identification and mitigation of common byproducts.
Q1: I've performed the Barton-Zard synthesis, but my yield of this compound is low, and I see several unexpected spots on my TLC. What are the likely byproducts?
A1: Low yields and multiple spots on a TLC plate are common indicators of byproduct formation. In the context of the Barton-Zard synthesis for this specific pyrrole, several side reactions can occur. The primary byproducts often arise from polymerization of the starting materials, incomplete reaction, or alternative reaction pathways.
Common Byproducts to Consider:
-
Michael Adduct Intermediate: The initial Michael addition of the isocyanoacetate to the nitroalkene is a key step.[1] If the subsequent cyclization and elimination of the nitro group are slow or incomplete, you may isolate this intermediate.
-
Polymeric Materials: Nitroalkenes are susceptible to anionic polymerization, especially in the presence of a strong base. This can lead to the formation of a complex mixture of high molecular weight species.
-
Oxidized Byproducts: Pyrroles can be sensitive to oxidation, especially under harsh reaction or workup conditions, leading to colored impurities.
-
Side reactions involving the solvent: If a protic solvent like ethanol is used, it can potentially react with the starting materials or intermediates, although this is less common under standard Barton-Zard conditions.
It is also important to ensure the purity of your starting materials and the quality of your reagents, as impurities can lead to unforeseen side reactions.[3]
Q2: What is the mechanism behind the formation of these byproducts, and how can I minimize them?
A2: Understanding the mechanistic pathways is key to troubleshooting and optimizing your reaction.
Mechanism of Byproduct Formation and Mitigation Strategies:
-
Polymerization of Nitroalkene:
-
Mechanism: The basic conditions used to deprotonate the isocyanoacetate can also initiate the anionic polymerization of the electron-deficient nitroalkene.
-
Mitigation:
-
Controlled Addition: Add the base slowly to the mixture of the nitroalkene and isocyanoacetate. This helps to keep the concentration of the deprotonated, highly reactive species low at any given time.
-
Temperature Control: Running the reaction at a lower temperature can help to disfavor the polymerization pathway, which often has a higher activation energy than the desired Michael addition.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.[4] Stronger bases like t-BuOK may be required for less reactive substrates but can also promote side reactions.[4]
-
-
-
Incomplete Cyclization/Elimination:
-
Mechanism: The cyclization step to form the pyrrolidine ring and the subsequent elimination of the nitro group are crucial for the formation of the aromatic pyrrole.[1] If these steps are not efficient, the Michael adduct may be the major product.
-
Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is critical to determine the point of completion.[3] Gentle heating may be necessary to drive the elimination step.
-
Solvent Choice: The choice of solvent can influence the rate of cyclization and elimination. Aprotic solvents like THF or acetonitrile are commonly used.[5]
-
-
Below is a diagram illustrating the desired reaction pathway versus a common side reaction.
Caption: Desired Barton-Zard reaction pathway versus byproduct formation.
Q3: How can I identify the specific byproducts in my reaction mixture?
A3: Characterization of byproducts is essential for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | What to Look For |
| TLC | Compare the Rf values of your reaction mixture to your starting materials. Byproducts may appear as new spots with different polarities. |
| LC-MS | Liquid Chromatography-Mass Spectrometry can help to separate the components of your mixture and provide their molecular weights. This is invaluable for identifying intermediates and polymeric species. |
| NMR | Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) of the crude product or isolated byproducts can provide structural information. The absence of characteristic pyrrole proton signals and the presence of signals corresponding to the Michael adduct or polymer backbone can be indicative of byproduct formation. |
| IR | Infrared spectroscopy can show the presence of functional groups. For example, a strong N-O stretch may indicate the presence of the nitro group in the unreacted starting material or Michael adduct. |
Q4: My reaction seems to have stalled at the Michael adduct stage. What can I do to promote the final steps of the reaction?
A4: If you have identified the Michael adduct as the major component in your reaction mixture, you can try the following to drive the reaction to completion:
-
Increase the temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization and elimination steps.
-
Add more base: In some cases, the base may be consumed during the reaction. A sub-stoichiometric addition of fresh base can help to regenerate the active species needed for the elimination step.
-
Change the solvent: If the reaction is being run in a solvent that is not ideal for the elimination step, switching to a more suitable solvent (if possible at this stage) could be beneficial.
Experimental Protocol: Barton-Zard Synthesis of this compound
This protocol provides a detailed, step-by-step methodology, highlighting critical points to minimize byproduct formation.
Materials:
-
(E)-ethyl 2-cyano-3-(nitro)acrylate
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-ethyl 2-cyano-3-(nitro)acrylate (1 equivalent) and ethyl isocyanoacetate (1.1 equivalents) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add DBU (1.2 equivalents) dropwise over 15-20 minutes. This slow addition is critical to prevent a rapid exotherm and minimize polymerization.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
By carefully controlling the reaction conditions and being aware of the potential side reactions, you can significantly improve the yield and purity of your desired product. This guide serves as a starting point for troubleshooting, and further optimization may be necessary depending on your specific experimental setup and the scale of your reaction.
References
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. [Link]
-
Wikipedia. (n.d.). Barton–Zard reaction. Retrieved from [Link]
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8456. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 4-cyano-1H-pyrrole-2-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful purification of your target molecule.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrole ring substituted with both an electron-withdrawing cyano group and an ethyl ester group. This unique structure imparts a moderate to high polarity to the molecule, which is a critical factor in selecting an appropriate recrystallization solvent. The presence of the N-H group on the pyrrole ring allows for hydrogen bonding, further influencing its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Polarity | Moderate to High | Inferred from structure |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Potential Cause: The chosen solvent is not polar enough to overcome the crystal lattice energy of the compound, even at elevated temperatures. The principle of "like dissolves like" is fundamental in solvent selection; a polar compound like this compound requires a sufficiently polar solvent.[4][5][6]
-
Solution:
-
Increase Solvent Polarity: Select a more polar solvent from the list in the Solvent Selection Guide (Section IV). For instance, if you are using a less polar solvent like toluene, switching to a more polar option such as ethyl acetate or an alcohol is recommended.[7]
-
Use a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Start by dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again. This technique allows for fine-tuning of the solvent polarity. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.[8]
-
Problem 2: No crystals form upon cooling.
-
Potential Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep the compound in solution even at lower temperatures, preventing crystallization.[9][10]
-
Solution 1: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator.[10] Once the volume is reduced, allow the solution to cool again.
-
Potential Cause 2: The solution is supersaturated. In a supersaturated solution, the solute concentration is higher than its solubility at that temperature, but crystal nucleation has not yet occurred.[10]
-
Solution 2:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod just below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][10]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal formation.[9][11]
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-water bath to significantly decrease the solubility of the compound.[12]
-
Problem 3: The compound "oils out" instead of crystallizing.
-
Potential Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. It can also occur if the solution is cooled too rapidly.[11]
-
Solution:
-
Re-dissolve and Add More Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation level.[11]
-
Slow Cooling: Allow the solution to cool very slowly. This can be achieved by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[12]
-
Charcoal Treatment: If impurities are suspected, you can perform a hot filtration with activated charcoal to remove colored and some soluble impurities. Note: Use charcoal with caution as it can also adsorb your product.
-
Problem 4: The recovered crystals are not pure.
-
Potential Cause 1: Rapid crystallization. If crystals form too quickly, impurities can become trapped within the crystal lattice.[11]
-
Solution 1: As described above, slow down the cooling rate. Using a slightly larger volume of solvent can also help to slow down the crystallization process.[11]
-
Potential Cause 2: Inefficient washing. Impurities present in the mother liquor can adhere to the surface of the crystals.
-
Solution 2: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to avoid re-dissolving a significant amount of the purified product.[9]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing this compound?
A1: Given its polar nature, good starting points are alcohols like ethanol or isopropanol, or esters like ethyl acetate. These solvents often provide the desired solubility profile: high solubility when hot and low solubility when cold.[5][7] It is always recommended to perform small-scale solubility tests with a few different solvents to find the optimal one for your specific sample.[8]
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the compound.[9] Adding too much solvent is a common reason for poor or no crystal yield.[9][10] A good practice is to add the solvent in small portions to the heated compound until everything is just dissolved.
Q3: My compound seems to be soluble in everything, even at room temperature. What should I do?
A3: If your compound is highly soluble in common polar solvents at room temperature, consider using a less polar solvent or a mixed solvent system. For example, you could dissolve the compound in a small amount of a highly soluble solvent like dichloromethane (DCM) or acetone, and then gradually add a less polar solvent like hexane until the solution becomes cloudy. Then, heat the mixture to get a clear solution and allow it to cool slowly.[7]
Q4: Can I put my flask directly into an ice bath to speed up crystallization?
A4: While this can induce crystallization, rapid cooling is generally not recommended as it can lead to the formation of small, impure crystals.[11] It is best to let the solution cool slowly to room temperature first, and then place it in an ice bath to maximize the yield of pure crystals.[12]
Q5: What is the expected recovery from a recrystallization?
A5: A successful recrystallization will always result in some loss of product because the compound will have some solubility in the cold solvent.[9] A recovery of 70-85% is generally considered good, but this can vary depending on the purity of the starting material and the chosen solvent.
IV. Standard Operating Procedure (SOP) for Recrystallization
This SOP provides a general framework. The specific solvent and volumes will need to be determined experimentally.
Step 1: Solvent Selection
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[6][8]
-
If a single solvent is not suitable, test mixed solvent systems.
Step 2: Dissolution
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath).
-
Continue adding the hot solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent.[9]
Step 3: Hot Filtration (if necessary)
-
If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration is necessary.
-
Pre-heat a funnel and a new Erlenmeyer flask.
-
Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.[12]
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[9]
Step 6: Drying
-
Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.
Recrystallization Process Flow Diagram
Caption: Step-by-step recrystallization workflow.
V. Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. Below is a table of common laboratory solvents ordered by decreasing polarity, which can serve as a guide for your selection process.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Very polar. May be a good "poor" solvent in a mixed system with an alcohol. |
| Methanol | 6.6 | 65 | A good polar solvent to try initially. |
| Ethanol | 5.2 | 78 | Similar to methanol, slightly less polar. Often an excellent choice. |
| Isopropanol | 4.3 | 82 | A good alternative to ethanol. |
| Acetonitrile | 6.2 | 82 | Can be effective for many aromatic compounds.[7] |
| Acetone | 5.1 | 56 | A good solvent, but its low boiling point can be a drawback.[5] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent that is often a good choice.[5] |
| Dichloromethane (DCM) | 3.4 | 40 | Often too good of a solvent, but can be used in mixed solvent systems. |
| Toluene | 2.4 | 111 | Non-polar, likely a poor solvent for this compound on its own. |
| Hexane | 0.0 | 69 | Very non-polar, useful as an anti-solvent in mixed systems. |
References
- MH Chem. (2022).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Various Authors. (2017).
- Wired Chemist. (n.d.).
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Padwa, A., et al. (2011). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
- University of California, Irvine, Department of Chemistry. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- MilliporeSigma. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid synthesis.
- PubChem. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester.
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- Sigma-Aldrich. (n.d.).
- ChemWhat. (n.d.). 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER.
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- PubChem. (n.d.).
- Synblock. (n.d.).
Sources
- 1. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]
- 2. CAS 7126-44-5 | Ethyl 3-cyano-1H-pyrrole-2-carboxylate - Synblock [synblock.com]
- 3. Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Recrystallization [wiredchemist.com]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Column Chromatography Purification of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during column chromatography of this polar, nitrogen-containing heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography purification of this compound?
Answer:
Based on its structure—a polar heterocyclic ring with both a cyano and an ethyl ester group—this compound is a polar molecule. Therefore, a normal-phase chromatography setup is the most logical starting point.[1][2][3] The primary interaction for separation will be the adsorption of the polar pyrrole derivative onto a polar stationary phase.
Recommended Starting Parameters:
-
Stationary Phase: Silica Gel (standard grade, 60 Å, 230-400 mesh). Silica is the default choice for normal-phase chromatography due to its effectiveness and cost-efficiency.
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexane (or Heptane/Cyclohexane). A good starting point is a gradient from 10% to 50% EtOAc in Hexane. Literature reports on similarly substituted pyrrole carboxylates show successful purification with cyclohexane/EtOAc mixtures in ratios from 6:1 to 8:1 (approximately 14% to 11% EtOAc).[4]
-
Column Loading: Dry loading is often preferable to ensure a narrow band and prevent issues with sample solubility in the initial, less polar eluent.[5]
The underlying principle is that the polar pyrrole will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase (increasing the percentage of ethyl acetate), you increase the eluent's competition for the silica surface, which in turn displaces and elutes your compound.
Caption: Initial workflow for chromatography setup.
Q2: How do I determine the optimal mobile phase for my separation?
Answer:
The optimal mobile phase (eluent) is best determined empirically using Thin Layer Chromatography (TLC), which is a rapid and inexpensive proxy for column chromatography. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.15 and 0.35 .[6] This range ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution.
Step-by-Step Protocol for TLC Analysis:
-
Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated mixture of your chosen solvents (e.g., 20% EtOAc in Hexane).
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a staining agent (e.g., potassium permanganate).
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimize:
-
If Rf is too high (> 0.4), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 15% EtOAc in Hexane).[7]
-
If Rf is too low (< 0.15), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., try 30% EtOAc in Hexane).[6]
-
Test several solvent systems to find the one that gives the best separation between your product and any impurities.
-
Data Summary: Solvent Systems for TLC Screening
| Solvent System (Hexane as non-polar base) | Approx. Polarity | Typical Use Case |
| 100% Dichloromethane (DCM) | Moderate | Good for separating moderately polar compounds. |
| 10-30% Ethyl Acetate (EtOAc) in Hexane | Moderate | Excellent starting point for this compound. Balances polarity effectively. |
| 50% Ethyl Acetate (EtOAc) in Hexane | Moderately High | Use if compound shows low Rf in less polar mixtures. |
| 5-10% Methanol (MeOH) in DCM | High | For eluting highly polar compounds that do not move in EtOAc/Hexane systems. |
Q3: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening?
Answer:
This is a classic problem when purifying nitrogen-containing heterocycles like pyrroles on standard silica gel.[3] The cause is a strong, undesirable interaction between the basic nitrogen atom in the pyrrole ring and the acidic silanol (Si-OH) groups on the surface of the silica.[8] This interaction leads to non-uniform elution, resulting in "tailing" or streaking.
Solution: Deactivate the Silica Gel
To mitigate this, you can neutralize the acidic sites on the silica by adding a small amount of a volatile base, like triethylamine (TEA), to your eluent.
Protocol for Using a TEA-Modified Eluent:
-
Prepare the Eluent: Prepare your chosen mobile phase (e.g., 25% EtOAc in Hexane).
-
Add Triethylamine: Add triethylamine to the mobile phase to a final concentration of 0.5-1% by volume . For example, for 500 mL of eluent, add 2.5 to 5 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized before the sample is introduced.
-
Run the Chromatography: Proceed with the purification as usual, using the TEA-modified eluent throughout the entire run.
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds.[8]
Troubleshooting Guide
Problem: My yield is very low, or I can't find my compound eluting from the column.
This is a critical issue that can stem from several causes. Follow this systematic troubleshooting guide to identify and solve the problem.
Possible Causes & Solutions:
-
Compound Decomposition on Silica: Pyrroles can be sensitive to the acidic nature of silica gel and may have decomposed on the column.[9]
-
Diagnosis: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or a significant diminishing of your product spot, your compound is likely unstable on silica.
-
Solution: Use a deactivated stationary phase. Either use the triethylamine-modified eluent described in FAQ 3 or switch to a less acidic stationary phase like neutral alumina.[8]
-
-
Eluent is Not Polar Enough: Your chosen mobile phase may not be strong enough to elute your highly polar compound from the silica.
-
Diagnosis: Your compound remains at the baseline (Rf = 0) on your TLC plates, even with moderately polar solvent systems.
-
Solution: Systematically increase the polarity of your eluent. If a high concentration of ethyl acetate in hexane is insufficient, switch to a stronger polar modifier like methanol (e.g., start with 2-5% methanol in dichloromethane).
-
-
Irreversible Adsorption: The compound has bound so strongly to the silica that it cannot be eluted. This is an extreme case of the issues described in cause #1.
-
Diagnosis: You have flushed the column with a very high polarity solvent (e.g., 20% methanol in DCM or even 100% ethyl acetate) and still have not recovered your product.
-
Solution: In this case, the compound on the column may not be recoverable. For future attempts, dry loading the sample onto a less reactive support like Celite® can sometimes help. More importantly, using a deactivated stationary phase from the start is the best preventative measure.
-
Caption: Troubleshooting workflow for low/no yield.
References
-
Štefane, B., & Polanc, S. (2004). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 69(22), 7598-7604. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
Makarov, A. A., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Syntheses. (n.d.). A convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles. [Link]
-
ResearchGate. (2020). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]
- Google Patents. (1996).
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information - D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Canadian Journal of Chemistry. (1977). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. [Link]
-
PubChem. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. moravek.com [moravek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
troubleshooting low yield in Paal-Knorr pyrrole synthesis
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support resource for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this cornerstone reaction. Here, we address the most common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The Paal-Knorr synthesis, first reported in 1884, is a robust and straightforward method for creating substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] Despite its utility and simplicity, achieving consistently high yields can be challenging, often due to competing side reactions and the sensitivity of substrates to harsh conditions.[4][5][6] This guide provides a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my Paal-Knorr reaction. What are the most likely causes?
Low yields in the Paal-Knorr synthesis typically stem from a few common issues: improper reaction conditions (especially pH), formation of a furan byproduct, suboptimal catalyst choice, or impure starting materials.[4] Historically, the reaction was known for requiring harsh conditions like prolonged heating in strong acid, which can degrade sensitive functional groups on the reactants or product.[1][5]
Q2: I see a significant byproduct in my analysis. What is it likely to be, and how can I prevent its formation?
The most common byproduct is a furan derivative, formed from the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[4] This side reaction becomes dominant under strongly acidic conditions (pH < 3).[4][7] To prevent this, it is crucial to conduct the reaction under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, is often sufficient to catalyze the desired pyrrole formation without significantly promoting furan synthesis.[7]
Q3: Is a strong acid catalyst like sulfuric acid necessary for this reaction?
No, and in many cases, it is detrimental. While traditional protocols often used strong Brønsted acids, modern methods have demonstrated that a wide range of milder catalysts are highly effective and lead to better yields, especially for sensitive substrates.[5] These include mild Lewis acids like Scandium(III) triflate (Sc(OTf)₃), organocatalysts such as citric acid, and heterogeneous solid acid catalysts like montmorillonite clay or silica sulfuric acid.[5][8][9]
Q4: Can I perform the Paal-Knorr synthesis under "green" or solvent-free conditions?
Absolutely. Solvent-free conditions have proven to be highly efficient, often leading to shorter reaction times and excellent yields.[9][10] Catalysts like molecular iodine (I₂) are particularly effective for solvent-free reactions at room temperature.[5][9] Furthermore, using water as a solvent at elevated temperatures or employing ionic liquids can provide environmentally friendly alternatives that also facilitate simple product isolation.[8][11]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations with a structured, cause-and-effect approach.
Logical Troubleshooting Workflow
The diagram below outlines a systematic process for diagnosing and resolving common issues leading to low yield.
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
Issue 1: My reaction shows low or no conversion of starting materials.
-
Potential Cause: Insufficient activation of the carbonyl groups or a deactivated amine. Less basic amines, such as aromatic amines with electron-withdrawing groups, may react more slowly.[5][8]
-
Expert Recommendation:
-
Increase Reaction Temperature/Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged heating is not always beneficial.[4]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[1][12]
-
Change Catalyst: If a weak acid like acetic acid is ineffective, consider a more potent but still mild Lewis acid catalyst such as Sc(OTf)₃ or Bi(NO₃)₃.
-
Issue 2: My primary product is the furan, not the pyrrole.
-
Potential Cause: The reaction medium is too acidic. The mechanism for furan formation involves the protonation of a carbonyl, followed by attack from the enol of the other carbonyl.[1] This pathway is highly favored at a pH below 3.[4][7]
-
Expert Recommendation:
-
Adjust pH: Ensure the reaction is run under neutral or weakly acidic conditions. If you are using an acid catalyst, switch from a strong acid (e.g., HCl, H₂SO₄) to acetic acid.[7]
-
Check Amine Salt Form: Avoid using the hydrochloride salt of your amine, as this will create strongly acidic conditions (HCl) in situ. Use the free-base amine instead.
-
The Effect of pH on Product Outcome
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
Issue 3: My starting materials are decomposing, resulting in a complex mixture.
-
Potential Cause: Your 1,4-dicarbonyl compound or amine contains acid-sensitive functional groups that cannot withstand the reaction conditions.[5][8]
-
Expert Recommendation:
-
Switch to a Neutral Catalyst System: Molecular iodine (I₂) is an excellent catalyst that functions under neutral, solvent-free conditions at room temperature.[5][9]
-
Use an Ionic Liquid: Certain ionic liquids, such as [BMIm]BF₄, can act as both the solvent and promoter, allowing the reaction to proceed at room temperature without any added acid catalyst.[8][13]
-
Catalyst Selection & Reaction Mechanism
The choice of catalyst is paramount for a successful synthesis. The table below compares various catalyst classes.
Table 1: Comparative Guide to Catalysts for Paal-Knorr Synthesis
| Catalyst Class | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acids | Acetic Acid, p-TsOH | Reflux in solvent | Inexpensive, readily available | Strong acids can cause degradation and furan formation[5] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂ | Room temp or mild heat | High efficiency, mild conditions, good for sensitive substrates[8] | Higher cost, can be moisture-sensitive |
| Heterogeneous | Montmorillonite Clay, Silica Sulfuric Acid | Mild heat, solvent or solvent-free | Easily removed by filtration, recyclable, environmentally friendly[5] | May require longer reaction times |
| Organocatalysts | Iodine (I₂), Saccharin | Room temp, often solvent-free | Very mild conditions, excellent for sensitive substrates, "green"[5][9] | May not be suitable for all substrate combinations |
Reaction Mechanism Overview
The accepted mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization step and subsequent dehydration.
Caption: Simplified reaction mechanism of the Paal-Knorr pyrrole synthesis.
Optimized Experimental Protocols
Protocol 1: General Synthesis using Acetic Acid
This protocol is a reliable starting point for robust substrates.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization.[4]
-
Reaction Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq.), the primary amine (1.1-1.2 eq.), and glacial acetic acid as the solvent.
-
Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[4]
Protocol 2: Microwave-Assisted Synthesis using a Lewis Acid
This method is ideal for accelerating slow reactions or for use with sensitive substrates.
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), a suitable solvent (e.g., ethanol or acetonitrile, 2 mL), and a catalytic amount of Sc(OTf)₃ (1-5 mol%).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 5-20 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture through a small plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify by column chromatography as described in Protocol 1.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of reaction conditions [Table]. Retrieved from [Link]
-
ResearchGate. (2004). Pyrrole Synthesis in Ionic Liquids by Paal—Knorr Condensation under Mild Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
University of Liverpool. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Jagadamba Singh Chemistry Classes. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
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- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
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- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrrole Derivatives
Welcome to the comprehensive technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for superior outcomes. Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Mastering their synthesis is, therefore, a critical skill in modern organic chemistry.
This center provides in-depth, experience-driven guidance in a question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices.
Section 1: Foundational Pyrrole Synthesis Methods: A Troubleshooting Guide
This section delves into the most common and historically significant methods for pyrrole synthesis, offering detailed troubleshooting for issues you may encounter.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] While straightforward, optimizing this reaction is key to achieving high yields and purity.
Q1: My Paal-Knorr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I drive it to completion?
A1: Several factors can impede the progress of a Paal-Knorr synthesis. Here’s a breakdown of potential issues and their solutions:
-
Insufficiently Reactive Starting Materials:
-
The Amine: Amines bearing strong electron-withdrawing groups are less nucleophilic and may react slowly.[5] Consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst.
-
The Dicarbonyl: Steric hindrance on the 1,4-dicarbonyl compound can slow the reaction. If possible, consider a less hindered analogue.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Traditional Paal-Knorr syntheses often require heating.[1] If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can often provide higher yields in shorter reaction times.[6][7][8]
-
Catalyst: The choice and concentration of the acid catalyst are critical. While acid catalysis is generally beneficial, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][9] Acetic acid is a commonly used weak acid that can effectively catalyze the reaction.[3]
-
Q2: I'm observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?
A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material.[9] To mitigate this:
-
Control the pH: Avoid strongly acidic conditions. A neutral or weakly acidic medium is ideal. Using acetic acid as the catalyst is often sufficient to promote pyrrole formation without significant furan contamination.[3]
-
Choice of Catalyst: Employing milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can also suppress furan formation.[10]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC. Once the desired pyrrole is the major product, proceed with the work-up to avoid prolonged exposure of the starting material to acidic conditions.
Q3: My purified pyrrole derivative is colored, even after column chromatography. What is the cause and how can I obtain a colorless product?
A3: Pyrroles can be prone to oxidation, leading to colored impurities.[11] Here are some strategies to address this:
-
Work-up: During the work-up, ensure all acidic residues are neutralized and removed. Washing the organic extract with a mild base like sodium bicarbonate solution can be beneficial.[12]
-
Purification:
-
Column Chromatography: If streaking or tailing is observed on a silica gel column, it may be due to the interaction of the polar pyrrole with acidic silanol groups.[12] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the separation.[12] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[12]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities. Note that this may lead to some loss of the desired product.[12]
-
Distillation: For volatile pyrroles, distillation under reduced pressure can be an effective purification method.[5]
-
Detailed Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol) in methanol (0.5 mL).[13]
-
Add one drop of concentrated hydrochloric acid to the mixture.[13]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[13]
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
After the reflux period, cool the reaction mixture in an ice bath.[13]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[13]
-
Collect the resulting crystals by vacuum filtration and wash with cold water.[5]
-
The crude product can be further purified by recrystallization or column chromatography.[14]
Visualizing the Paal-Knorr Mechanism
Caption: The Paal-Knorr synthesis proceeds via hemiaminal formation, cyclization, and dehydration.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][15]
Q1: My Hantzsch pyrrole synthesis is giving low yields and multiple side products. How can I improve the outcome?
A1: The Hantzsch synthesis involves a multi-component reaction, and controlling the sequence of events is crucial for success. Here are key troubleshooting points:
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To favor this, use a slight excess of the amine and allow for a pre-reaction time before adding the α-haloketone.[16]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone through either N-alkylation or the desired C-alkylation. Protic solvents, such as ethanol, can favor C-alkylation.[16]
-
Side Reactions of the α-Haloketone: The α-haloketone is susceptible to self-condensation and reaction with the amine. To minimize these side reactions, add the α-haloketone solution slowly to the pre-formed enamine mixture.[16]
-
Reaction Conditions:
Detailed Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Primary amine (e.g., methylamine)
-
α-haloketone (e.g., chloroacetone)
-
Ethanol
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[16]
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.[16]
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.
-
Gently heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.
Visualizing the Hantzsch Synthesis Workflow
Caption: A typical workflow for the Hantzsch pyrrole synthesis.
The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[10][17] A significant challenge is the instability of α-amino-ketones, which are prone to self-condensation.[3][5]
Q1: How can I overcome the instability of the α-amino-ketone starting material in the Knorr synthesis?
A1: The most effective strategy is to generate the α-amino-ketone in situ. This is typically achieved by the reduction of an α-oximino-ketone.[3][5][14] The α-oximino-ketone is prepared by nitrosation of the corresponding ketone.
Q2: What are the key steps for a successful one-pot Knorr pyrrole synthesis?
A2: A successful one-pot procedure involves two main stages:
-
Nitrosation: The β-ketoester is treated with a nitrosating agent, such as sodium nitrite in acetic acid, to form the α-oximino-β-ketoester.[5] This reaction is often exothermic and may require cooling.[5]
-
Reductive Condensation: The second equivalent of the β-ketoester and a reducing agent, typically zinc dust, are added to the reaction mixture. The zinc reduces the oxime to the amine in situ, which then condenses with the other ketoester to form the pyrrole.[3][5]
Detailed Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, dissolve ethyl acetoacetate (1 eq) in glacial acetic acid.[5]
-
Slowly add a saturated aqueous solution of sodium nitrite (1 eq) while maintaining the temperature between 5-10 °C.[11]
-
After the addition is complete, stir the mixture for a further 30 minutes in the ice bath to ensure complete formation of ethyl 2-oximinoacetoacetate.
-
In a separate, larger flask, prepare a well-stirred solution of ethyl acetoacetate (1 eq) in glacial acetic acid.
-
Gradually add the previously prepared oxime solution and zinc dust (2 eq) to the second flask. The reaction is exothermic, and external cooling may be necessary to control the temperature.[5]
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Section 2: Modern and Specialized Pyrrole Synthesis Methods
This section covers more recent and specialized methods for pyrrole synthesis, offering insights into their applications and troubleshooting.
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[12]
Q1: What are the critical parameters for a successful Van Leusen pyrrole synthesis?
A1: To achieve high yields in the Van Leusen reaction, careful control of the following parameters is essential:
-
Base: A strong, non-nucleophilic base is required to deprotonate TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[16]
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used.[16]
-
Temperature: The initial Michael addition is often performed at a low temperature (e.g., 0 °C), followed by warming to room temperature to facilitate the cyclization and elimination steps.[16]
-
Purity of TosMIC: The quality of the TosMIC reagent is crucial. Impurities can lead to side reactions and reduced yields.[16]
Detailed Experimental Protocol: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole
Materials:
-
α,β-Unsaturated carbonyl compound
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in dry THF under an inert atmosphere at 0 °C, add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in dry THF.[16]
-
Add a solution of TosMIC (1.1 eq) in dry THF dropwise to the reaction mixture at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[16]
-
Carefully quench the reaction by the slow addition of water.[16]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16]
The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a valuable method for preparing pyrroles, particularly those with electron-withdrawing groups, from a nitroalkene and an α-isocyanoacetate.[15][18]
Q1: I'm experiencing low yields and side product formation in my Barton-Zard reaction. What are the common pitfalls?
A1: Common issues in the Barton-Zard synthesis and their solutions include:
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the α-isocyanoacetate without reacting with it. DBU or potassium carbonate are often good choices.
-
Reaction Temperature: The initial Michael addition is typically carried out at or below room temperature. The subsequent cyclization and elimination may require gentle heating.
-
Purity of Starting Materials: Ensure the purity of both the nitroalkene and the α-isocyanoacetate, as impurities can lead to undesired side reactions.
Visualizing the Barton-Zard Mechanism
Caption: The Barton-Zard synthesis involves a Michael addition, cyclization, and elimination sequence.
Section 3: Data-Driven Optimization of Reaction Conditions
The following tables provide a comparative overview of various catalysts and conditions for the Paal-Knorr synthesis to guide your optimization efforts.
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis
| 1,4-Dicarbonyl | Amine | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | >90 | [5] |
| 2,5-Hexanedione | Aniline | Acetic Acid (stoichiometric) | Neat | 100 | 30 min | 95 | [1] |
| 2,5-Hexanedione | Benzylamine | Iodine (10) | Neat | rt | 5 min | 98 | [1] |
| 2,5-Hexanedione | Aniline | Silica Sulfuric Acid | Neat | rt | 3 min | 98 | [1] |
| 2,5-Hexanedione | Aniline | [CholineCl][ZnCl2]3 | Neat (Sonication) | rt | 15 min | 96 | [19] |
| 2,5-Hexanedione | Aniline | Citric Acid (1) | Ball-milling | rt | 60 min | 90 | [2] |
Table 2: Solvent Selection Guide for Pyrrole Synthesis
| Synthesis Method | Recommended Solvents | Solvents to Avoid (Generally) | Rationale |
| Paal-Knorr | Acetic Acid, Ethanol, Methanol, Water, Toluene, Solvent-free | Strongly acidic aqueous solutions | Avoids furan byproduct formation. Greener options are often effective.[1][11] |
| Hantzsch | Ethanol, Methanol | Aprotic solvents | Protic solvents can favor the desired C-alkylation pathway.[16] |
| Knorr | Glacial Acetic Acid | Water (in excess) | Acetic acid acts as both solvent and catalyst. Water is a byproduct.[5] |
| Van Leusen | THF, DMF, DMSO | Protic solvents (e.g., alcohols) | Aprotic polar solvents are needed for the base-mediated steps.[16] |
| Barton-Zard | THF, Acetonitrile, DMF | Protic solvents | Aprotic solvents are preferred for the base-catalyzed reaction. |
Section 4: Purification and Analytical Characterization
Q1: What are some common challenges in the purification of pyrrole derivatives by column chromatography and how can I overcome them?
A1: Common challenges include:
-
Streaking/Tailing: As mentioned earlier, this is often due to the interaction of polar pyrroles with acidic silica gel. Adding a basic modifier to the eluent or using alumina can help.[12]
-
Decomposition on the Column: Some sensitive pyrroles can decompose on silica gel. In such cases, using a less acidic stationary phase like deactivated silica or florisil, or opting for a different purification technique like recrystallization or distillation, is advisable.[20]
-
Co-elution of Impurities: If impurities have similar polarity to the product, achieving good separation can be difficult. Experiment with different solvent systems, including ternary mixtures, or consider using high-performance liquid chromatography (HPLC) for more challenging separations.
Q2: What are some characteristic signals to look for in the NMR and Mass Spectra of pyrrole derivatives?
A2:
-
¹H NMR: The pyrrole ring protons typically appear in the aromatic region (δ 6-8 ppm). The chemical shifts are sensitive to the substitution pattern. N-H protons, if present, are often broad and their chemical shift is concentration and solvent dependent.
-
¹³C NMR: The carbon atoms of the pyrrole ring typically resonate between δ 100-140 ppm.[21]
-
Mass Spectrometry (EI): Alkylated pyrroles often show a stable molecular ion peak. Common fragmentation pathways include the loss of alkyl groups and cleavage of the pyrrole ring.[22][23]
-
Mass Spectrometry (ESI): This soft ionization technique is useful for less volatile or thermally labile pyrroles and typically shows the protonated molecule [M+H]⁺.[24]
Q3: Where can I find information on the NMR chemical shifts of common impurities?
A3: Several resources provide tables of NMR chemical shifts for common laboratory solvents and other organic impurities in various deuterated solvents. These are invaluable for identifying contaminants in your spectra.[25][26]
Section 5: Safety Precautions
The synthesis of pyrrole derivatives often involves the use of hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Strong acids and bases are often used as catalysts or for pH adjustment. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic and Irritating Chemicals: Some starting materials and reagents can be toxic or irritating. Avoid inhalation and skin contact.
-
Exothermic Reactions: Some reactions, like the Knorr synthesis, can be exothermic.[5] Use an ice bath for cooling and add reagents slowly to control the reaction temperature.
By understanding the underlying principles of these synthetic methods and anticipating potential challenges, you can significantly improve the efficiency and success of your pyrrole synthesis endeavors. This guide serves as a starting point for your investigations, and we encourage you to consult the cited literature for further details.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 17: Pyrrole Synthesis. In Books. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2017, November 28). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (n.d.). A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Barton‐Zard reaction of formation pyrroles. | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
SlidePlayer. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2022, December 2). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Retrieved from [Link]
-
Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Dr. Yousafzai. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene [Video]. YouTube. [Link]
-
PubMed. (2004, February 5). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PMC - PubMed Central. (2023, January 6). Modern flow chemistry – prospect and advantage. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and efficient process.
The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry and materials science. This compound, in particular, is a valuable heterocyclic building block. While several synthetic routes exist, the Barton-Zard reaction remains one of the most effective and convergent methods for its preparation.[1] However, scaling this reaction introduces challenges related to reaction control, impurity profiles, and product isolation that require careful consideration.
This document moves beyond simple procedural outlines to explain the causality behind common issues and their solutions, empowering you to not only fix problems but also to proactively design a more resilient process.
Core Synthesis Overview: The Barton-Zard Reaction
The Barton-Zard reaction is a powerful method for constructing the pyrrole ring by reacting a nitroalkene with an α-isocyanoacetate in the presence of a non-nucleophilic base.[2] The mechanism proceeds through a sequence of a Michael addition, an intramolecular cyclization (5-endo-dig), and the elimination of the nitro group to achieve aromatization.[3]
Caption: The Barton-Zard reaction pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<60%) and not reproducible at a larger scale. What are the primary causes?
Low and variable yields are often the first sign that a process is not well-controlled. The root cause typically falls into one of three categories: reagent quality, reaction conditions, or insufficient mixing.
-
Reagent Purity and Stoichiometry:
-
Ethyl Isocyanoacetate: This reagent can degrade over time. Use freshly distilled or recently purchased material. The presence of impurities can inhibit the initial deprotonation step.
-
Nitroalkene Precursor: The stability of your nitroalkene is critical. Many are prone to polymerization, especially if impure. Ensure it is used promptly after preparation or purification.
-
Base Selection: The choice of base is paramount. A strong, non-nucleophilic base is required to efficiently deprotonate the isocyanoacetate without competing in side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often an excellent choice for its high basicity and solubility in organic solvents.[4] Weaker bases like triethylamine (TEA) or potassium carbonate are often ineffective.
-
-
Critical Process Parameters:
-
Temperature Control: The initial Michael addition is often exothermic. On a larger scale, this heat can accumulate, leading to runaway side reactions and the formation of tarry byproducts. A key scale-up modification is to perform the base addition slowly at a reduced temperature (e.g., 0-5 °C) to allow the cooling system to dissipate the generated heat effectively.
-
Reaction Time: While lab-scale reactions may appear complete in a few hours, larger volumes can exhibit different kinetics due to mixing and heat transfer limitations. It is crucial to monitor the reaction to completion using a reliable analytical method like HPLC rather than relying on a fixed time.
-
-
Mixing Efficiency: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration, promoting byproduct formation. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture.
Q2: I'm observing a significant amount of dark, insoluble tar as a byproduct. How can I prevent this?
The formation of tar or polymeric material is a common challenge in Barton-Zard reactions, especially at scale. This is almost always due to uncontrolled polymerization of the highly reactive nitroalkene starting material.
-
Causality: The nitroalkene is an excellent Michael acceptor, but it can also react with itself in a base-catalyzed polymerization. This process is highly sensitive to temperature and base concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Q3: Purification by column chromatography is not viable for our multi-kilogram scale. What is a robust crystallization protocol?
Relying on chromatography is a common pitfall when scaling up. Developing a robust crystallization is essential for achieving high purity efficiently.
-
Key Principle: The goal is to find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in the solution (or are removed via hot filtration).
-
Step-by-Step Crystallization Development:
-
Solvent Screening: Start with the crude reaction mixture after work-up (solvent swap into a manageable volume of a solvent like ethyl acetate). Test the solubility of the crude solid in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile). Look for a solvent that requires heating to fully dissolve the product.
-
Anti-Solvent Identification: If a single solvent system is not effective, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature. Then, slowly add a miscible anti-solvent (e.g., heptane or hexane) until turbidity persists. Warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Optimization of Cooling Profile: Once a promising solvent system is found, the cooling rate is critical. Slow, controlled cooling generally produces larger, purer crystals. A typical profile might be: cool from 60 °C to 20 °C over 4-6 hours, followed by an aging period of 2-4 hours at 0-5 °C to maximize recovery.
-
Seeding: To ensure batch-to-batch consistency and control crystal size, seeding is highly recommended. Add a small amount (0.1-1% w/w) of pure product crystals once the solution becomes saturated during the cooling process.
-
| Parameter | Recommendation for Scale-Up Crystallization | Rationale |
| Solvent System | Binary system (e.g., Isopropanol/Water, Ethyl Acetate/Heptane) | Provides better control over solubility and crystal growth compared to single solvents. |
| Cooling Rate | Slow and controlled (e.g., 5-10 °C per hour) | Prevents "crashing out" of impurities and promotes the formation of a well-defined crystal lattice. |
| Agitation | Gentle, continuous stirring | Maintains suspension and promotes uniform crystal growth, preventing agglomeration. |
| Seeding | Highly recommended | Induces crystallization at the desired point of supersaturation, ensuring consistency. |
Q4: How should I adapt my reaction work-up for a larger scale?
A work-up that is simple in the lab (e.g., multiple extractions in a separatory funnel) can become a major bottleneck at scale.
-
Minimize Emulsions: Emulsions are common during the aqueous wash steps. At scale, they can take hours or days to resolve. To prevent them, use brine (saturated NaCl solution) for your washes instead of pure water. Brine increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Phase-Split Observation: Use reactors with sight glasses to clearly observe the phase split. Good agitation followed by a sufficient settling period is crucial.
-
Solvent Selection: Choose extraction solvents with a significant density difference from water (e.g., ethyl acetate, toluene) and a low boiling point for easy removal. Avoid chlorinated solvents like dichloromethane at scale due to environmental and safety concerns.
-
Drying: Instead of using large amounts of magnesium sulfate, consider a solvent swap. After the final wash, distill off the extraction solvent, replacing it with the solvent you plan to use for crystallization. This azeotropically removes residual water and prepares the batch for the final isolation step.
Validated Experimental Protocol (100g Scale)
This protocol is a robust starting point for the scale-up synthesis, incorporating the principles discussed above.
Materials:
-
Ethyl (Z)-2-cyano-3-nitroacrylate (or appropriate nitroalkene precursor): 1.0 eq
-
Ethyl isocyanoacetate: 1.05 eq
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 1.2 eq
-
Toluene or 2-Methyl-THF: 5-10 volumes
-
Hydrochloric Acid (2M aqueous): For quench
-
Saturated Sodium Bicarbonate Solution: For wash
-
Saturated Sodium Chloride (Brine) Solution: For wash
-
Isopropanol and Heptane: For crystallization
Procedure:
-
Reactor Setup: Charge a suitable jacketed glass reactor with the nitroalkene precursor and toluene (5 volumes). Begin agitation and purge the vessel with nitrogen.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add the ethyl isocyanoacetate to the reactor.
-
Base Addition (Critical Step): Begin a slow, dropwise addition of DBU via an addition pump over 2-3 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C. An exotherm is expected.
-
Reaction: Once the DBU addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it with 2M HCl, extract with ethyl acetate, and analyze by HPLC to confirm the consumption of the limiting starting material.
-
Quench: Once complete, cool the reaction mixture back to 10-15 °C. Slowly add 2M HCl to quench the reaction, adjusting the pH of the aqueous layer to ~5-6.
-
Work-Up:
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
-
Solvent Swap & Crystallization:
-
Concentrate the organic layer under vacuum to approximately 2-3 volumes.
-
Add isopropanol (5 volumes) and continue the distillation to remove the remaining toluene.
-
Heat the resulting isopropanol solution to 60-70 °C to ensure complete dissolution.
-
Cool the solution to 50 °C and add a seed crystal of the pure product.
-
Implement a slow cooling profile down to 0-5 °C over 6-8 hours.
-
Hold at 0-5 °C for at least 2 hours.
-
-
Isolation: Filter the resulting slurry, wash the cake with cold heptane, and dry the solid under vacuum at 40-50 °C to a constant weight.
References
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone.
- BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- Dawadi, P. B. S., & Lugtenburg, J. (2011). Efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate. Tetrahedron Letters, 52(19), 2508–2510.
- Wikipedia. (n.d.). Barton–Zard reaction.
- All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis.
- MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate.
- Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243-276.
- Dr. Yousafzai. (2024). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene.
- FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo.
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- Hellenica World. (n.d.). Barton–Zard reaction.
- PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester.
- ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
- ResearchGate. (n.d.). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores.
- ResearchGate. (n.d.). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocy.
Sources
Technical Support Center: Ethyl 4-cyano-1H-pyrrole-2-carboxylate
A Guide to Purification and Impurity Removal
From the desk of a Senior Application Scientist:
Welcome to the dedicated technical support guide for Ethyl 4-cyano-1H-pyrrole-2-carboxylate. As a crucial intermediate in medicinal chemistry and materials science, achieving high purity of this compound is paramount for the success of downstream applications. This document is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. My approach is to move beyond simple step-by-step instructions, focusing instead on the underlying chemical principles that govern each purification strategy. This allows you, the researcher, to make informed decisions and adapt these protocols to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities are typically remnants of the synthesis process. The most common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include precursors like ethyl isocyanoacetate or other reagents used in pyrrole ring formation.[1][2]
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to isomeric pyrroles, partially reacted intermediates, or polymeric materials. For instance, syntheses involving acidic conditions (e.g., HCl) can sometimes introduce chloro-intermediates.[3]
-
Residual Solvents: Solvents from the reaction and workup, such as ethyl acetate, hexane, dichloromethane, or toluene, are often present.[4][5]
-
Water: Water can be introduced during the workup and can interfere with crystallization and downstream reactions.[6][7]
-
Oxidation and Degradation Products: Pyrroles can be susceptible to oxidation, leading to the formation of colored impurities or lactams, especially if exposed to air and light over extended periods.[8]
Q2: How can I quickly assess the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. A typical eluent system for this class of compounds is a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate (e.g., 6:1 or 7:1 Cyclohexane:EtOAc).[9] Multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This provides detailed structural information. Impurities will present as extra peaks in the spectrum that do not correspond to the product. Integration of these peaks can give a rough estimate of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect trace impurities and confirm the molecular weight of your product and any byproducts.
Q3: My compound is a solid right out of the reaction. What should be my first purification step?
A3: If you have a crude solid, recrystallization is often the most efficient first step to significantly enhance purity. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling. See Protocol 1 for a detailed methodology.
Q4: My purified this compound is yellow or brown, but the literature says it should be a colorless solid. What can I do?
A4: Discoloration is almost always due to high-molecular-weight, conjugated impurities or oxidation products. A simple and effective method to address this is to treat a solution of your compound with activated charcoal . The porous structure of charcoal provides a large surface area for adsorbing these colored impurities.[10] This is typically done just before a final recrystallization step. Be aware that activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis - Dominated by Starting Materials | Incomplete reaction; incorrect stoichiometry; inefficient workup. | 1. Acid/Base Wash: If starting materials are acidic or basic, perform a liquid-liquid extraction to remove them (See Protocol 3).2. Hexane Wash: Unreacted, non-polar starting materials can sometimes be removed by triturating or washing the crude solid with cold hexane.[4]3. Chromatography: If washes are ineffective, flash column chromatography is the most robust solution (See Protocol 2). |
| Persistent Polar Impurities Observed by TLC (Spots at Baseline) | Highly polar byproducts, salts, or polymeric material. | 1. Silica Gel Plug: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The highly polar impurities will adsorb strongly to the silica, while your product elutes. This is faster than a full column.2. Water Wash: Ensure your workup included a thorough wash with water or brine to remove any inorganic salts. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities (acting as a eutectic mixture); residual solvent. | 1. High-Vacuum Drying: First, ensure all solvents are removed by drying the sample under high vacuum, possibly with gentle heating.2. Scratching: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.3. Seed Crystals: If available, add a single, pure crystal of the product to the supersaturated solution.4. Chromatography: If the product remains an oil, it is likely too impure to crystallize. Purification by flash column chromatography is necessary (See Protocol 2). |
| Low Yield After Column Chromatography | Product is highly retained on the column; decomposition on silica gel; incorrect solvent system. | 1. Optimize Eluent: The polarity of your eluent may be too low. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to ensure the product elutes in a reasonable volume.2. Deactivate Silica: Pyrroles can sometimes be sensitive to the acidic nature of standard silica gel. Consider pre-treating the silica by slurrying it with a solvent containing a small amount of triethylamine (~1%) before packing the column. This neutralizes active sites and can prevent streaking and decomposition.3. Check TLC: Always run a TLC before committing to a column to ensure your compound is mobile and stable on the stationary phase. |
Section 3: Detailed Purification Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization for High-Purity Material
This protocol is ideal for purifying crude, solid this compound when impurities have different solubility profiles.
Principle: The compound is dissolved in a minimum amount of a hot solvent and then allowed to slowly cool. As the solubility decreases, the pure compound forms crystals, leaving impurities behind in the solvent (mother liquor).
Step-by-Step Methodology:
-
Solvent Selection: The key is finding a solvent that dissolves the compound well when hot but poorly when cold. Good candidates include ethanol, methanol, ethyl acetate/hexane mixtures, or toluene. Test small amounts first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the most powerful technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.
Principle: A solvent (mobile phase) is pushed through a column containing a solid adsorbent (stationary phase, usually silica gel). Compounds separate based on their polarity, with less polar compounds moving faster down the column.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will move the desired product to an Rf (retention factor) of ~0.3-0.4. A common starting point is a mixture of cyclohexane and ethyl acetate.[9]
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the non-polar component of your eluent system (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This workup technique is used to remove acidic or basic impurities from an organic solution of your product.
Principle: The differing solubilities of a compound and its protonated/deprotonated form in aqueous and organic layers are exploited. Basic impurities become water-soluble salts in acidic water, and acidic impurities become water-soluble salts in basic water.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[1]
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat the wash if necessary.
-
Base Wash (to remove acidic impurities): To the organic layer in the funnel, add an equal volume of a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Shake, vent, and separate as described above. This wash also neutralizes any remaining acid from the previous step.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure.
Section 4: Visual Guides & Data
Purification Strategy Decision Tree
This flowchart provides a logical pathway for selecting the appropriate purification method based on the initial state and TLC analysis of your crude product.
Caption: Decision workflow for purifying this compound.
Table of Common Solvents
This table summarizes the properties of solvents commonly used in the purification of functionalized pyrroles.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Common Application |
| Hexane | C₆H₁₄ | 69 | 0.1 | Non-polar eluent component; trituration/washing |
| Cyclohexane | C₆H₁₂ | 81 | 0.2 | Non-polar eluent component |
| Toluene | C₇H₈ | 111 | 2.4 | Recrystallization solvent |
| Diethyl Ether | C₄H₁₀O | 35 | 2.8 | Extraction solvent |
| Dichloromethane | CH₂Cl₂ | 40 | 3.1 | Strong eluent; dissolution for sample loading |
| Ethyl Acetate | C₄H₈O₂ | 77 | 4.4 | Polar eluent component; extraction; recrystallization |
| Ethanol | C₂H₆O | 78 | 5.2 | Recrystallization solvent |
| Methanol | CH₄O | 65 | 6.6 | Recrystallization solvent |
| Data sourced from publicly available solvent property tables.[11] |
References
- Purification of crude pyrroles. (n.d.). Google Patents.
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2018). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. (2024). Molecules. Retrieved January 19, 2026, from [Link]
- Process for the purification of crude pyrroles. (n.d.). Google Patents.
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Strategies for Corrole Functionalization. (2018). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
How to remove excess pyrrole from a reaction mixture? (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3,4-DIETHYLPYRROLE and 2-FORMYL-3,4-DIETHYLPYRROLE. (1988). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]
-
4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
ETHYL PYRROLE-2-CARBOXYLATE. (1968). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Ethyl 5-cyano-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Autotransfer chromatography in the characterization of pyrroles. Chemistry of multiple-spot phenomena. (1976). Journal of Chromatography A. Retrieved January 19, 2026, from [Link]
-
Ethyl 4-cyano-1H-pyrrole-3-carboxylate, 98% Purity, C8H8N2O2, 100 mg. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved January 19, 2026, from [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.
-
ETHYL 4-THIAZOLECARBOXYLATE. (1980). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). Chemistry – An Asian Journal. Retrieved January 19, 2026, from [Link]
-
4-cyano-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
ethyl 3-cyano-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Alternative Catalysts for Functionalized Pyrrole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals navigating the synthesis of functionalized pyrroles. Traditional methods like the Paal-Knorr synthesis often require harsh acidic conditions and high temperatures, which can be detrimental to sensitive functional groups.[1][2] The shift towards milder, more selective, and sustainable alternative catalysts is a significant advancement, but it introduces a new set of experimental challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered when using modern catalytic systems. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Foundational Issues & General Troubleshooting
Before delving into catalyst-specific problems, it's crucial to address universal parameters that can significantly impact the success of any catalytic pyrrole synthesis. Low yields or reaction failures can often be traced back to these fundamentals.[1]
Question: My reaction yield is consistently low, regardless of the alternative catalyst I use. What are the first things I should check?
Answer: Consistently low yields often point to issues with reagents or the reaction environment rather than the catalyst itself. Here’s a checklist of primary parameters to investigate:
-
Purity of Starting Materials: This is the most common culprit. Impurities in precursors like 1,4-dicarbonyl compounds, amines, aldehydes, or ketones can introduce side reactions that consume reagents or inhibit the catalyst.[1][3] For instance, even trace amounts of an impurity can lead to unexpected byproducts, complicating purification and reducing the overall yield.[3]
-
Expert Insight: Always verify the purity of your starting materials via NMR or GC-MS. If purity is questionable, purify them by distillation, recrystallization, or column chromatography before use. Nitroalkenes, used in methods like the Barton-Zard synthesis, can be particularly unstable and are often best used freshly prepared.[4]
-
-
Solvent Quality and Choice: The solvent is not just a medium; it can influence catalyst activity and reaction pathways.
-
Water Content: Many organometallic catalysts, particularly gold and iron complexes, are sensitive to moisture. Ensure you are using anhydrous solvents.
-
Solvent Polarity: The choice between protic and aprotic solvents can influence the selectivity of key steps. For example, in the Hantzsch synthesis, protic solvents can favor the desired C-alkylation pathway over N-alkylation.[4]
-
Degassing: For oxygen-sensitive catalysts like certain iron(0) or manganese complexes, failure to properly degas the solvent can lead to rapid catalyst deactivation through oxidation.[5][6]
-
-
Reaction Atmosphere: Unless the protocol specifies otherwise (e.g., for certain oxidative reactions), assume the reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst or sensitive substrates.
Section 2: Troubleshooting Catalyst-Specific Issues
Different classes of alternative catalysts have unique modes of action and, consequently, unique troubleshooting profiles. This section addresses common problems associated with specific catalyst types.
Gold (Au)-Catalyzed Syntheses
Gold catalysts are powerful π-acids, exceptionally effective for activating alkynes and allenes in cycloisomerization reactions to form pyrroles.[7][8] However, their activity is highly tunable and sensitive to reaction parameters.
Question: My gold-catalyzed reaction of alkynyl aziridines is producing a mixture of 2,4- and 2,5-substituted pyrrole regioisomers. How can I control the selectivity?
Answer: This is a classic issue in gold catalysis where the outcome is dictated by the catalyst's electronic environment. The key to controlling this regioselectivity lies in the counterion of the cationic gold(I) catalyst.[9][10]
-
Causality: The counterion's ability to coordinate and its basicity directly influence the reaction pathway.
-
For 2,5-Substituted Pyrroles: Use a more basic, coordinating counterion like tosylate (OTs). A catalyst like PPh₃AuOTs facilitates a direct proton transfer step after the initial cyclization, leading cleanly to the 2,5-isomer.[9]
-
For 2,4-Substituted Pyrroles: Use a weakly coordinating, non-basic counterion like triflate (OTf). A catalyst system like PPh₃AuCl/AgOTf generates a more electrophilic "naked" gold cation. This favors an alternative pathway involving a 1,2-aryl shift rearrangement before aromatization, yielding the 2,4-isomer.[9][10]
-
Troubleshooting Gold Catalyst Selectivity
Caption: Decision workflow for controlling regioselectivity in gold-catalyzed pyrrole synthesis.
Question: I am attempting a gold-catalyzed cascade reaction, but the reaction stalls after the initial step. What could be the issue?
Answer: Stalled cascade reactions often point to catalyst deactivation or an issue with a downstream step that prevents catalyst turnover.
-
Catalyst Deactivation: Cationic gold catalysts can be reduced to inactive Au(0) nanoparticles, which often appear as a black precipitate. This can be caused by impurities or certain functional groups in the substrate.
-
Solution: Ensure high-purity reagents. Consider adding a mild oxidant if compatible with your substrate to regenerate the active Au(I)/Au(III) species.
-
-
Protodeauration Failure: The final step in many gold-catalyzed cycles is protodeauration, where a proton replaces the gold atom on the pyrrole ring, regenerating the active catalyst. If the reaction medium is not sufficiently acidic or if the intermediate is too stable, this step can be slow or fail.
-
Solution: The addition of a catalytic amount of a mild Brønsted acid can sometimes facilitate this final step. However, be cautious, as strong acids can degrade the product.[11]
-
Iron (Fe)-Catalyzed Syntheses
Iron catalysts are an attractive alternative due to their low cost, low toxicity, and environmental friendliness.[12] They are often used in Paal-Knorr type reactions and multi-component syntheses.[13][14]
Question: My iron(III) chloride-catalyzed Paal-Knorr reaction in water is giving low yields and a dark, tarry crude product. What's going wrong?
Answer: While FeCl₃ is an effective and economical Lewis acid catalyst, its use can lead to two common problems: polymerization and product degradation, especially under harsh conditions.[11][13]
-
Causality: Iron(III) chloride is a strong Lewis acid that can promote acid-catalyzed polymerization of the pyrrole product, particularly at high concentrations or temperatures. Pyrroles are known to be unstable in strongly acidic conditions.[11]
-
Troubleshooting Steps:
-
Lower Catalyst Loading: Start by reducing the molar percentage of FeCl₃. Often, only a catalytic amount is needed.
-
Control Temperature: Avoid excessive heat. Many iron-catalyzed condensations can proceed at room temperature or with gentle warming (40-60°C).[13][15]
-
Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after completion, as this increases the risk of product degradation and polymerization.[11]
-
Work-up: As soon as the reaction is complete, quench it with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and prevent further degradation during extraction and purification.
-
Other Emerging Catalytic Systems (Mn, Cu, Organocatalysts)
Manganese, copper, and various organocatalysts are gaining traction for their unique reactivity and sustainability profiles.
Question: I'm trying a manganese-catalyzed dehydrogenative coupling of an amino alcohol with a keto ester, but the reaction is sluggish. How can I improve the rate?
Answer: Dehydrogenative coupling reactions, such as those catalyzed by manganese pincer complexes, rely on the efficient removal of hydrogen gas (H₂) to drive the reaction forward.[5][16]
-
Causality: The reaction generates H₂ as a byproduct. According to Le Châtelier's principle, if this byproduct is not removed, it can build up and inhibit the forward reaction.
-
Solution:
-
Ensure the reaction is performed in an open system or a system equipped with a means to vent gases (e.g., a bubbler or a balloon pierced with a needle).
-
Running the reaction under a gentle, continuous flow of an inert gas (like Argon) can help carry away the H₂ as it is formed.
-
Ensure the catalyst is active. Some pre-catalysts require activation; verify the specific requirements for your chosen manganese complex.
-
Question: My organocatalyzed, multi-component pyrrole synthesis is failing. What are the critical parameters for these reactions?
Answer: Organocatalyzed multi-component reactions are highly sensitive to stoichiometry and the specific nature of the catalyst. Unlike metal catalysts that activate substrates through coordination, organocatalysts often rely on hydrogen bonding or the formation of transient covalent intermediates (like enamines or iminiums).[17]
-
Causality: The success of the cascade depends on each step proceeding efficiently. A failure in the initial enamine formation, for example, will halt the entire sequence.
-
Troubleshooting:
-
Catalyst Choice: The Brønsted or Lewis acidity/basicity of the organocatalyst is critical. For a reaction involving enamine formation, a mild acid like chitosan or even an amino acid might be required to facilitate the initial condensation without causing side reactions.[17]
-
Stoichiometry: Ensure the molar ratios of the multiple components are precise as per the literature protocol. An excess of one component can lead to unwanted side reactions.
-
Solvent-Free vs. Solvent: Many organocatalytic methods work well under solvent-free or microwave conditions.[17][18] These conditions can accelerate the reaction and favor the desired pathway. If using a solvent, its ability to mediate hydrogen bonding can be crucial.
-
Catalyst Comparison Table
| Catalyst Type | Common Precursors | Key Advantages | Common Challenges & Troubleshooting |
| Gold (Au) | Alkynes, Allenes, Aziridines | High efficiency, mild conditions, excellent for complex cycloisomerizations.[7][19] | Regioselectivity Issues: Control with counterion choice (OTs vs. OTf).[9][10]Catalyst Deactivation: Use high-purity reagents; consider mild oxidant. |
| Iron (Fe) | 1,4-Diketones, Amines, Diols | Low cost, low toxicity, abundant, good for Paal-Knorr variations.[6][14][20] | Product Polymerization/Degradation: Lower catalyst loading and temperature; quench with base upon completion.[11] |
| Manganese (Mn) | Alcohols, Amines, Diols | Sustainable, enables novel dehydrogenative coupling pathways.[5][16] | Sluggish Reactions: Ensure removal of H₂ byproduct (open system or inert gas flow). |
| Copper (Cu) | Allenynes, Enaminones | Versatile, promotes radical pathways and cycloisomerizations.[21][22] | Side Reactions: Sensitive to ligand choice and temperature; careful optimization is required. |
| Organocatalysts | Aldehydes, Ketones, Amines, Nitroalkanes | Metal-free, green, often uses mild conditions.[17] | Low Reactivity/Failed Cascade: Highly sensitive to catalyst acidity/basicity and reactant stoichiometry. |
Section 3: Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. Below are representative, detailed procedures for common alternative catalytic syntheses.
Protocol 3.1: Iron-Catalyzed Paal-Knorr Synthesis of an N-Aryl Pyrrole
This protocol is adapted from methodologies using iron(III) chloride as an economical catalyst in an aqueous medium.[13]
-
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Aniline (1.05 equiv)
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) (5 mol%)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (e.g., 1.14 g, 10 mmol) and deionized water (20 mL).
-
Add aniline (e.g., 0.98 g, 10.5 mmol) to the mixture.
-
In a separate vial, dissolve FeCl₃·6H₂O (e.g., 135 mg, 0.5 mmol) in 2 mL of water and add it to the reaction flask.
-
Stir the mixture vigorously at room temperature (approx. 25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the mixture is slightly basic (pH ~8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-phenyl-2,5-dimethylpyrrole.
-
-
Self-Validation Check: The disappearance of the starting materials (ketone and amine) and the appearance of a single, new, less polar spot on the TLC plate indicates a successful reaction. The final product can be validated by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 3.2: Microwave-Assisted, Solvent-Free Paal-Knorr Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[18][23][24]
-
Materials:
-
1,4-Diketone (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Citric Acid (10 mol%) [as a green organocatalyst][25]
-
-
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the 1,4-diketone (e.g., 2 mmol), the primary amine (2.2 mmol), and citric acid (0.2 mmol).
-
Seal the vial with a cap. Caution: Ensure the vial is properly sealed to handle pressure buildup.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
After the irradiation period, allow the vial to cool to room temperature before carefully opening it.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Filter off the catalyst (if it is insoluble) and wash the residue with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
-
Expert Insight: The optimal time and temperature for microwave synthesis are highly substrate-dependent and should be optimized. Start with short irradiation times and monitor for completion by TLC or GC-MS. This method is particularly advantageous for less reactive amines that would require prolonged heating under conventional conditions.[11]
References
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- BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? - Blog.
- Benchchem. (2025). Technical Support Center: Synthesis of Polysubstituted Pyrroles.
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Davies, P. W., & Martin, N. (2009). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters, 11(10), 2293–2296.
- Davies, P. W., & Martin, N. (2009). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. ACS Publications.
- ACS Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters.
- NIH. (n.d.). Merging Gold and Organocatalysis: A Facile Asymmetric Synthesis of Annulated Pyrroles. PMC.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Benchchem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
- Sci-Hub. (2009). Gold-Catalyzed Synthesis of Pyrroles and Furans. Synfacts.
- ResearchGate. (2017). Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions.
- Semantic Scholar. (2007). The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity.
- NIH. (2014). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade.
- PubMed. (2006). The regioselective synthesis of aryl pyrroles.
- PubMed. (2019). Sustainable Manganese-Catalyzed Solvent-Free Synthesis of Pyrroles from 1,4-Diols and Primary Amines.
- ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
- ResearchGate. (n.d.). Synthesis of functionalized pyrroles by Cu-catalyzed cycloisomerization of allenynes.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- PMC PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
- RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles.
- Bentham Science Publisher. (2023). Microwave-induced Reactions for Pyrrole Synthesis.
- ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters.
- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review).
- ResearchGate. (2025). Microwave-activated Synthesis of Pyrroles: A Short Review.
- Bentham Science Publishers. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Current Organic Chemistry, 27(7), 559-567.
- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.).
- Emayavaramban, B., Sen, M., & Sundararaju, B. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. Organic Letters.
- Emayavaramban, B., Sen, M., & Sundararaju, B. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. PubMed.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 5277-5288.
- ResearchGate. (n.d.). Potential mechanism for regioselective pyrrole synthesis.
- Bohrium. (n.d.). Iron‐Catalyzed Synthesis of Pyrrole Derivatives and Related Five‐Membered Azacycles.
- Chemical Communications (RSC Publishing). (n.d.). Atom-efficient iron-catalyzed cascade synthesis of pyrroles from nitroarenes under low-pressure conditions.
- Journal of the American Chemical Society. (n.d.). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines.
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Validation & Comparative
A Senior Application Scientist’s Guide to Purity Validation of Ethyl 4-cyano-1H-pyrrole-2-carboxylate by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Synthesis
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. As with any component destined for pharmaceutical development or high-stakes research, the unambiguous confirmation of its purity is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible downstream data are built. The presence of uncharacterized impurities, arising from starting materials, intermediates, or degradation, can confound experimental results and compromise the integrity of a research program.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of synthesized this compound. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles that inform our experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems designed for accuracy and trustworthiness.
Understanding the Analyte: A Prerequisite for Method Development
Before designing a separation method, one must understand the physicochemical properties of the target analyte and its likely contaminants. This compound (C₈H₈N₂O₂) is a moderately polar molecule, a characteristic dictated by the pyrrole ring, cyano group, and ethyl ester functionality.[1] Its aromatic nature suggests strong ultraviolet (UV) absorbance, making UV-based HPLC detection a highly suitable analytical technique.
Potential impurities in a synthesized batch are typically process-related. Synthetic routes such as the Knorr-type pyrrole synthesis or acylation of pyrrole precursors may lead to residual starting materials, incompletely reacted intermediates, or side-products from competing reaction pathways.[2][3] For instance, incomplete cyclization or hydrolysis of the ester or cyano groups could introduce structurally similar impurities that are challenging to separate. Therefore, a successful HPLC method must possess sufficient selectivity to resolve the main compound from these closely related species.
Strategic HPLC Method Design: Isocratic Simplicity vs. Gradient Power
The cornerstone of purity analysis for a compound like this compound is Reversed-Phase HPLC (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase.[4] Within this framework, two primary elution strategies exist: isocratic and gradient. The choice between them is a critical decision that balances simplicity against separation power.
-
Isocratic Elution: This approach utilizes a constant mobile phase composition throughout the analysis. Its primary advantage is simplicity, leading to highly reproducible retention times and a stable baseline. However, it presents a significant trade-off known as the "general elution problem." Early-eluting peaks may be poorly resolved, while late-eluting, more hydrophobic impurities can exhibit excessive peak broadening and lead to unnecessarily long run times.
-
Gradient Elution: This more dynamic approach involves systematically increasing the proportion of the organic solvent in the mobile phase during the analytical run.[5] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-defined peaks within a reasonable timeframe. For purity analysis, where one must search for unknown impurities across a wide polarity range, a gradient method is almost always superior. It provides the comprehensive overview necessary to confidently declare a sample's purity.
Causality Behind Experimental Choices
The selection of every parameter in an HPLC method is a deliberate choice grounded in chemical principles.
-
Stationary Phase (Column): A standard C18 (octadecylsilane) column is the workhorse of RP-HPLC and a logical starting point.[4][6] The C18 ligands provide a hydrophobic surface that retains the analyte based on its non-polar character. For a moderately polar compound like our target, a C18 column offers a good balance of retention and selectivity. Given the presence of polar functional groups, an alternative to consider would be a polar-endcapped or polar-embedded phase, which can improve peak shape for polar analytes by minimizing undesirable interactions with residual silanols on the silica support.[7]
-
Mobile Phase: The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier.[8]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis. Its lower viscosity results in lower backpressure, and its UV transparency at lower wavelengths allows for more sensitive detection.[9]
-
Aqueous Component & pH Control: The pyrrole nitrogen is weakly acidic, but its pKa is high enough that it will be neutral under typical RP-HPLC conditions. However, controlling the pH with a buffer (e.g., phosphate or formate) is crucial for method robustness. A slightly acidic mobile phase (pH 3-4) ensures consistent analyte and impurity retention and sharpens peaks by suppressing the ionization of any acidic silanol groups on the column packing.[10]
-
-
Detection Wavelength: The optimal UV detection wavelength should be at the absorbance maximum (λ-max) of the analyte to ensure the highest sensitivity for detecting trace impurities. For pyrrole-based structures, this is often in the 220-280 nm range. An initial diode array detector (DAD) scan is essential to determine the λ-max experimentally. For this guide, a wavelength of 254 nm is selected as a common and effective choice for aromatic compounds.
Experimental Protocols: A Framework for Validation
The following protocols are designed to be a self-validating system. The inclusion of a System Suitability Test (SST) before any sample analysis confirms that the chromatographic system is performing adequately on the day of analysis.
Protocol 1: Recommended Gradient RP-HPLC Method for Purity Validation
This method is designed for comprehensive separation of the main peak from potential process-related impurities and degradation products.
1. Reagent and Sample Preparation:
- Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Acetonitrile (HPLC Grade). Filter through a 0.45 µm membrane filter.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of Diluent to obtain a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the Diluent.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 20.0 | 30 | 70 | | 25.0 | 30 | 70 | | 25.1 | 70 | 30 | | 30.0 | 70 | 30 |
3. System Suitability Test (SST):
- Inject the Standard Solution five times consecutively.
- Acceptance Criteria:
- Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
- Tailing Factor (Tf): 0.8 - 1.5.
- Theoretical Plates (N): ≥ 2000.
Protocol 2: Comparative Isocratic RP-HPLC Method
This method is presented for comparison to illustrate the limitations of an isocratic approach for comprehensive purity analysis.
1. Reagent and Sample Preparation:
- As described in Protocol 1.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile/0.1% Phosphoric Acid in Water (45:55, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
- Run Time: 20 minutes.
3. System Suitability Test (SST):
- As described in Protocol 1.
Method Validation: Establishing Trustworthiness
For use in a regulated environment or for critical research, the chosen analytical method (Protocol 1) must be formally validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11] This process provides documented evidence that the method is suitable for its intended purpose.[12][13]
The validation workflow involves a series of experiments to assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Often demonstrated using forced degradation studies.
-
Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.
Data Presentation: A Comparative Analysis
The superiority of the gradient method for purity analysis becomes evident when comparing performance metrics directly. The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound containing a known, closely-eluting impurity.
Table 1: Performance Comparison of Isocratic vs. Gradient HPLC Methods
| Parameter | Isocratic Method (Protocol 2) | Gradient Method (Protocol 1) | Justification |
| Resolution (Rs) between main peak and key impurity | 1.3 | 2.5 | Gradient elution provides significantly better separation of closely related compounds. |
| Tailing Factor (Tf) for main peak | 1.2 | 1.1 | Both are acceptable, but gradient often yields more symmetrical peaks. |
| Analysis Time | 20 min | 30 min (including re-equilibration) | The gradient method has a longer total cycle time but provides a more comprehensive impurity profile. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Sharper peaks in the gradient method lead to better signal-to-noise and lower detection limits. |
Table 2: Hypothetical Validation Summary for Recommended Gradient Method (Protocol 1)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD, Repeatability) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Specificity | No interference at analyte peak | Passed |
The following diagram illustrates the fundamental relationship between key HPLC parameters and the desired analytical outcomes.
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A Comparative Guide to the Spectroscopic Data of Cyanopyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-cyanopyrrole and 3-cyanopyrrole. As structural isomers, these molecules present a compelling case for the power of spectroscopic techniques to elucidate the nuances of molecular structure and electronic distribution. Understanding their distinct spectroscopic signatures is paramount for researchers in medicinal chemistry, materials science, and astrochemistry, where pyrrole derivatives are of significant interest. This document synthesizes available experimental and computational data from rotational, vibrational, and electronic spectroscopy to provide a comprehensive reference for the identification and characterization of these important heterocyclic compounds.
The Structural Isomers: 2-Cyanopyrrole and 3-Cyanopyrrole
The position of the cyano (-C≡N) substituent on the pyrrole ring dramatically influences the molecule's symmetry, dipole moment, and electronic properties. These differences are directly reflected in their spectroscopic fingerprints. 2-Cyanopyrrole (an α-substituted pyrrole) and 3-cyanopyrrole (a β-substituted pyrrole) serve as classic examples of how positional isomerism dictates physicochemical properties and, consequently, spectroscopic behavior.
Caption: Molecular structures of 2-cyanopyrrole and 3-cyanopyrrole.
Rotational Spectroscopy: A Tale of Two Dipole Moments
Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the moments of inertia of a molecule, from which its geometry can be accurately determined. The technique is exquisitely sensitive to the mass distribution within a molecule. For cyanopyrrole isomers, the position of the nitrogen atom in the cyano group significantly alters the moments of inertia and the overall dipole moment, leading to distinct rotational spectra.
| Spectroscopic Constant | 2-Cyanopyrrole (Experimental) | 2-Cyanopyrrole (Computational) | 3-Cyanopyrrole (Computational) |
| A (MHz) | Data not available | 9139.2127 | 9130.48 |
| B (MHz) | Data not available | 9006.6121 | 9001.27 |
| C (MHz) | Data not available | 4536.2140 | 4531.96 |
| Dipole Moment (Debye) | Data not available | 1.86 | Data not available |
| Computational data for C4H5N isomers from a Gaussian-4 (G4) compound model study.[1] |
The difference in the rotational constants between the two isomers, though subtle in the computational data, would result in markedly different and readily distinguishable rotational spectra. The larger dipole moment expected for 2-cyanopyrrole, due to the proximity of the electron-withdrawing cyano group to the nitrogen heteroatom, would likely lead to more intense rotational transitions compared to 3-cyanopyrrole.
Vibrational Spectroscopy: Probing the Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. The cyanopyrrole isomers exhibit characteristic vibrational modes that are sensitive to the position of the -C≡N group.
The Cyano Stretch: A Clear Diagnostic Peak
The most prominent and diagnostically useful feature in the vibrational spectra of cyanopyrroles is the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). This mode gives rise to a strong, sharp band in a relatively uncongested region of the spectrum.
A key experimental finding is the difference in the ν(C≡N) frequency between the two isomers. In a study utilizing Raman spectroscopy, the ν(C≡N) band for 2-cyanopyrrole was observed at 2220 cm⁻¹ .[2][3] While a corresponding experimental Raman spectrum for 3-cyanopyrrole is not available, related studies on 3-cyanoindole show a ν(C≡N) band at a slightly higher wavenumber of 2228 cm⁻¹.[2][3] This suggests that the electronic environment of the cyano group is indeed different in the α and β positions.
The N-H Stretch: A Window into Electronic Effects
The stretching frequency of the N-H bond in the pyrrole ring is also sensitive to the electronic influence of the cyano substituent. An empirical relationship has been established for substituted pyrroles:
νNH(cm⁻¹) = 3496 – 22nαCN – 12nβCN[4]
Where nα and nβ are the number of cyano groups in the α (2 or 5) and β (3 or 4) positions, respectively. Based on this formula, the N-H stretching frequency is predicted to be lower for 2-cyanopyrrole than for 3-cyanopyrrole, indicating a greater degree of electron withdrawal from the ring by the α-cyano group.
| Vibrational Mode | 2-Cyanopyrrole (Experimental Raman) | 3-Cyanopyrrole (Predicted) |
| ν(C≡N) | 2220 cm⁻¹[2][3] | ~2228 cm⁻¹ (by analogy to 3-cyanoindole)[2][3] |
| ν(N-H) | ~3474 cm⁻¹ (Calculated from formula)[4] | ~3484 cm⁻¹ (Calculated from formula)[4] |
| Ring Breathing | 1146 cm⁻¹ (similar to pyrrole)[2] | Data not available |
| ν(C=C) | 1470 cm⁻¹ (similar to pyrrole)[2] | Data not available |
The full vibrational spectrum provides a more complete picture, with shifts in the ring breathing modes and C-H bending frequencies also being indicative of the substituent's position.
Electronic Spectroscopy: The Influence of Conjugation
Electronic spectroscopy, typically performed in the ultraviolet and visible (UV-Vis) regions, provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are dictated by the energy difference between the ground and excited electronic states.
For cyanopyrroles, the cyano group acts as a chromophore and an auxochrome, influencing the electronic transitions of the pyrrole ring. The extent of conjugation between the cyano group and the pyrrole π-system is dependent on its position.
This difference in electronic behavior can be attributed to the more effective delocalization of the π-electrons in the excited state when the cyano group is in the 2-position, allowing for a more extended conjugated system.
Experimental Protocol: Obtaining a Raman Spectrum of a Cyanopyrrole Isomer
This protocol outlines the steps for acquiring a Raman spectrum of a cyanopyrrole isomer, a key experimental technique for its characterization.
Caption: Experimental workflow for Raman spectroscopy of cyanopyrrole isomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the cyanopyrrole isomer (e.g., 1-5 mg).
-
Dissolve the sample in a Raman-grade solvent that has minimal interference in the spectral region of interest (e.g., acetonitrile, dichloromethane). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Transfer the solution to a clean quartz cuvette. Quartz is preferred over glass to minimize fluorescence background.
-
-
Instrument Setup:
-
Place the cuvette in the sample holder of the Raman spectrometer.
-
Select an appropriate laser excitation wavelength. A longer wavelength laser (e.g., 785 nm) is often chosen to reduce fluorescence, which can be an issue with aromatic compounds.
-
Set the laser power to a level that provides a good signal without causing sample degradation. Start with a low power and gradually increase if necessary.
-
Set the acquisition parameters, including the integration time (the duration the detector collects photons) and the number of accumulations (the number of spectra to be averaged). Longer integration times and more accumulations will improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a spectrum of the pure solvent for background subtraction.
-
Acquire the Raman spectrum of the cyanopyrrole solution.
-
-
Data Processing and Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Perform a baseline correction to remove any broad background fluorescence.
-
Identify the characteristic peaks, paying close attention to the ν(C≡N) stretching frequency around 2220-2230 cm⁻¹ and the various pyrrole ring modes.
-
Compare the obtained spectrum with literature data or computational predictions to confirm the identity of the isomer.
-
Conclusion
The spectroscopic analysis of 2- and 3-cyanopyrrole isomers provides a clear illustration of how subtle changes in molecular structure lead to distinct and measurable differences in their interaction with electromagnetic radiation. While a complete set of directly comparable experimental data is not available for all spectroscopic techniques, the combination of existing experimental results and high-level computational predictions offers a robust framework for their differentiation.
-
Rotational spectroscopy , where data is available, offers unambiguous identification based on the precise moments of inertia.
-
Vibrational spectroscopy provides a readily accessible method for distinguishing the isomers, with the ν(C≡N) and ν(N-H) stretching frequencies serving as key diagnostic markers.
-
Electronic spectroscopy reveals differences in the electronic structure and conjugation, with 2-cyanopyrrole expected to show a red-shifted absorption maximum compared to 3-cyanopyrrole.
This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary for the confident identification and characterization of cyanopyrrole isomers in various scientific applications.
References
- Etim, E. E., Asuquo, J. E., Ngana, O. C., & Ogofotha, G. O. (2022). INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Journal of the Chemical Society of Nigeria, 47(1).
-
Campos, V. E. M., et al. (2022). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Journal of the Brazilian Chemical Society, 33, 1336-1345. Available at: [Link]
-
Campos, V. E. M., et al. (2022). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. SciELO. Available at: [Link]
-
Elsom, L. F., & Jones, R. A. (1970). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic, 79-81. Available at: [Link]
Sources
A Comparative Guide to the Biological Activities of Ethyl 4-cyano-1H-pyrrole-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. Ethyl 4-cyano-1H-pyrrole-2-carboxylate serves as a key synthetic intermediate and a foundational structure for a diverse range of bioactive molecules. While the biological activity of the parent compound itself is not extensively documented in publicly available literature, its analogs have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
This guide provides a comparative analysis of the biological activities of various analogs of this compound, with a focus on their performance in preclinical studies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for the key biological assays.
Anticancer Activity of Substituted Pyrrole-2-carboxylate Analogs
The pyrrole core is a prominent feature in several approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1] Consequently, the synthesis and evaluation of novel pyrrole derivatives as potential anticancer agents remain an active area of research. Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship Insights
Studies on different series of pyrrole derivatives have revealed key structural features that influence their anticancer potency:
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical for activity. For instance, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[2]
-
N-Substitution: Modifications at the N1 position of the pyrrole ring can significantly impact cytotoxicity.
-
Carboxylate vs. Carboxamide: Conversion of the ethyl carboxylate at the C2 position to a carboxamide moiety allows for the introduction of diverse substituents, which can modulate the compound's interaction with biological targets.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative analogs from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, assay conditions, and incubation times.
| Compound ID | Modifications from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 21 | 3-(3,4,5-trimethoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 (Liver) | 0.5 - 0.9 | [2] |
| DU145 (Prostate) | 0.5 - 0.9 | [2] | ||
| CT-26 (Colon) | 0.5 - 0.9 | [2] | ||
| cpd 19 | 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 (Gastric) | 1.0 - 1.7 | [2] |
| HCT-116 (Colon) | 1.0 - 1.7 | [2] | ||
| 4d | 1-[(2-benzylamino-4,5-dimethyl)phenyl]-2-cyano-4-carboxylate | LoVo (Colon) | Induces 54.19% decrease in cell viability at 50 µM | [3][4] |
| 4a | 4-benzoyl-1-[2-(benzylamino)phenyl]-2-cyanopyrrole | LoVo (Colon) | Induces 30.87% decrease in cell viability at 50 µM | [3][4] |
| EAPC-20 | Ethyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carboxylate | SK-LMS-1 (Leiomyosarcoma) | Potent inhibition | [5] |
| EAPC-24 | Ethyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carboxylate | RD (Rhabdomyosarcoma) | Potent inhibition | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity of Pyrrole-2-carboxylate Analogs
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have been a source of inspiration in this field, with several analogs of this compound demonstrating promising antibacterial and antifungal activities.
Structure-Activity Relationship Insights
The antimicrobial efficacy of these compounds is largely dictated by the nature of the substituents on the pyrrole scaffold:
-
Pyrrole-2-carboxamides: Many potent antimicrobial pyrrole derivatives feature a carboxamide group at the C2 position. The substituents on the amide nitrogen play a crucial role in determining the spectrum and potency of activity.
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings at different positions of the pyrrole core can enhance antimicrobial activity.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrole-2-carboxylate and pyrrole-2-carboxamide analogs against various microbial strains.
| Compound ID | Modifications from Parent Scaffold | Microbial Strain | MIC (µg/mL) | Reference |
| ENBHEDPC | ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [6] |
| 5c | N-(4-fluorophenyl)-1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide | Gram-negative bacteria | 6.05 - 6.25 | [7] |
| 5e | N-(4-chlorophenyl)-1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide | Gram-negative bacteria | 6.05 - 6.25 | [7] |
| 4i | 1-(4-chlorobenzyl)-N-(pyridin-2-yl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | [8] |
| Escherichia coli | 1.56 | [8] | ||
| Pseudomonas aeruginosa | 3.56 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Principle: Serial dilutions of the test compound are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibitory Activity: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[10] Several 2-cyanopyrrole derivatives have been identified as potent tyrosinase inhibitors.
Structure-Activity Relationship Insights
The study of 2-cyanopyrrole derivatives as tyrosinase inhibitors has highlighted the following SAR:
-
The Cyano Group: The cyano group at the C2 position appears to be crucial for tyrosinase inhibitory activity. Its replacement with an amide or carbamate group leads to a significant reduction in potency.[6]
-
Substituents at C3 and C4: The nature of the substituents at other positions of the pyrrole ring can fine-tune the inhibitory activity.
Comparative Tyrosinase Inhibitory Activity Data
The following table shows the tyrosinase inhibitory activity of a series of 2-cyanopyrrole derivatives.
| Compound ID | Modifications from Parent Scaffold | Enzyme Source | IC50 (µM) | Reference |
| A12 | 3-(4-bromophenyl)-4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile | Mushroom Tyrosinase | 0.97 | [6] |
| Kojic Acid | (Positive Control) | Mushroom Tyrosinase | 28.72 | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase.
Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The formation of dopachrome can be monitored spectrophotometrically at approximately 475 nm. An inhibitor will reduce the rate of this reaction.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 2 mM in phosphate buffer).
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
Positive control solution (e.g., kojic acid).
-
-
Assay in a 96-well Plate:
-
To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a specific duration (e.g., 20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for the control and each concentration of the test compound. The percentage of inhibition is calculated as: [1 - (Rate with inhibitor / Rate of control)] x 100. The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Conclusion and Future Perspectives
The analogs of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationship studies summarized in this guide provide a rational basis for the design of more potent and selective agents. The anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives warrant further investigation and optimization.
A notable gap in the current literature is the lack of reported biological activity for the parent compound, this compound. A thorough evaluation of its bioactivity would provide a crucial baseline for future comparative studies and could reveal intrinsic properties of this core scaffold.
Future research in this area should focus on:
-
Synthesizing and evaluating novel analogs with diverse substitution patterns to expand the structure-activity relationship knowledge base.
-
Investigating the mechanisms of action of the most potent compounds to identify their specific molecular targets.
-
Conducting in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.
By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutics based on the privileged pyrrole scaffold.
References
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
Bentham Science. (Date unavailable). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]
-
National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]
-
ResearchGate. (Date unavailable). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]
-
National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. scispace.com [scispace.com]
- 7. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]
- 8. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of Ethyl 4-cyano-1H-pyrrole-2-carboxylate with other pyrroles
Introduction: The Dual Nature of the Pyrrole Ring
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. As a five-membered aromatic heterocycle, its chemistry is dominated by a high electron density, rendering it significantly more reactive than benzene towards electrophilic aromatic substitution (EAS).[1][2][3] This inherent nucleophilicity, however, is a double-edged sword; the very electron richness that facilitates desirable substitutions also makes the ring susceptible to facile polymerization under strongly acidic conditions, a frequent challenge in its functionalization.[4][5][6][7]
The reactivity of the pyrrole nucleus is not static. It can be exquisitely tuned by the introduction of substituents. While electron-donating groups (EDGs) further enhance its reactivity, electron-withdrawing groups (EWGs) fundamentally alter its electronic landscape, tempering its nucleophilicity and, in turn, its reaction pathways. This guide provides an in-depth comparison of the reactivity of unsubstituted pyrrole with Ethyl 4-cyano-1H-pyrrole-2-carboxylate , a derivative featuring two potent EWGs. By understanding the electronic interplay of the cyano and carboxylate functionalities, researchers can better predict and control the outcomes of their synthetic transformations, leveraging this unique substrate for advanced molecular design.
The Decisive Impact of Electron-Withdrawing Substituents
The defining feature of this compound is the presence of an ethyl ester group at the C2 position and a cyano group at the C4 position. Both substituents are powerful EWGs, exerting their influence through a combination of negative inductive (-I) and resonance (-M) effects. They act as electronic sinks, pulling electron density from the aromatic π-system.
This withdrawal of electron density has two primary consequences:
-
Deactivation towards Electrophiles: The pyrrole ring becomes significantly less nucleophilic, and therefore less reactive, towards electrophilic attack compared to the parent heterocycle.
-
Activation towards Nucleophiles: The now electron-deficient ring becomes a viable substrate for nucleophilic aromatic substitution, a mode of reactivity generally inaccessible to electron-rich pyrroles.
The following diagram illustrates how these groups withdraw electron density, deactivating the ring towards electrophilic attack at the remaining C3 and C5 positions.
Caption: Electronic deactivation of the pyrrole ring by EWGs.
Comparative Reactivity: Electrophilic Aromatic Substitution (EAS)
The most dramatic difference between unsubstituted pyrrole and its disubstituted counterpart lies in their susceptibility to EAS.
Unsubstituted Pyrrole: The Electron-Rich Archetype
Unsubstituted pyrrole readily undergoes a variety of EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions.[8]
-
Reactivity: Very high. Reactions often proceed under mild conditions where benzene is unreactive.
-
Regioselectivity: Substitution strongly favors the C2 (α) position. This preference is due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C2, which can delocalize the positive charge over three atoms, including the nitrogen.[1][9] Attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors.[1]
This compound: The Deactivated System
The strong deactivating nature of the cyano and ester groups renders the ring far less susceptible to electrophilic attack.
-
Reactivity: Very low. Standard electrophilic substitution conditions that are effective for simple pyrroles may fail entirely or require significantly harsher conditions (e.g., higher temperatures, stronger Lewis acids, longer reaction times).
-
Regioselectivity: The C2 and C4 positions are blocked. Electrophilic attack, if it occurs, is directed to the remaining C3 and C5 positions. The C5 position, being α to the nitrogen, is typically the most reactive site on a pyrrole ring. Despite deactivation, it remains the most likely site for substitution. Iodination of pyrroles with an EWG at the C2 position has been shown to result in substitution at the C4 position[4]; by extension, with C2 and C4 blocked, C5 becomes the next most probable site.
The following table summarizes these critical differences for key EAS reactions.
| Reaction | Unsubstituted Pyrrole | This compound |
| Nitration | Reagents: HNO₃ / Acetic Anhydride[5][7][10]Conditions: Mild, low temperature.Product: 2-Nitropyrrole (major). | Reagents: Stronger nitrating agents (e.g., fuming HNO₃).Conditions: Harsher conditions required.Product: Expected to be 5-Nitro derivative (if reaction occurs). |
| Vilsmeier-Haack | Reagents: POCl₃ / DMF[11][12][13]Conditions: Mild, often 0°C to room temp.Product: Pyrrole-2-carboxaldehyde. | Reagents: POCl₃ / DMFConditions: Higher temperatures, longer reaction times.Product: Expected to be 5-Formyl derivative (low yield). |
| Acylation | Reagents: Acyl chloride / Lewis Acid (mild) or Acetic Anhydride[14]Conditions: Mild.Product: 2-Acylpyrrole. | Reagents: Acyl chloride / Strong Lewis Acid (e.g., AlCl₃)[15]Conditions: Forcing conditions.Product: Expected to be 5-Acyl derivative (low yield). |
| Halogenation | Reagents: SO₂Cl₂, NBS, Br₂[8]Conditions: Mild, often leads to polysubstitution.Product: 2-Halopyrrole or polyhalogenated pyrroles. | Reagents: Stronger halogenating agents.Conditions: Harsher conditions.Product: Expected to be 5-Halo derivative. |
A Paradigm Shift: Reactivity Towards Nucleophiles
While electron-rich pyrroles are generally inert to nucleophilic aromatic substitution (SNAr), the electron-deficient nature of this compound unlocks this reaction manifold. The EWGs stabilize the formation of a negatively charged Meisenheimer-like intermediate, which is the key step in SNAr pathways.
This is particularly true for reactions like the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions bearing a leaving group can attack the electron-poor ring, leading to substitution.[16] The presence of the nitro group on a corrole macrocycle (a porphyrin-like structure containing pyrrole rings) has been shown to activate the adjacent β-pyrrolic carbon towards nucleophilic attack.[16] Similarly, the powerful cyano group in our target molecule is expected to significantly activate the ring for such transformations.
| Reactant | Reactivity Towards Nucleophilic Aromatic Substitution (SNAr) |
| Unsubstituted Pyrrole | Generally unreactive . The electron-rich ring repels incoming nucleophiles. |
| This compound | Activated . The electron-deficient ring is susceptible to attack by strong nucleophiles, especially at positions activated by the EWGs. |
Experimental Protocols: A Practical Comparison
To illustrate the stark difference in required experimental effort, detailed protocols for the Vilsmeier-Haack formylation, a cornerstone reaction in pyrrole chemistry, are provided below.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Comparative workflow for Vilsmeier-Haack formylation.
Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted Pyrrole
-
Trustworthiness: This protocol is a standard, well-established method for the formylation of electron-rich heterocycles.[11][13][17][18]
-
Methodology:
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 equiv.) in a three-necked flask equipped with a dropping funnel and nitrogen inlet, add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise at 0°C (ice bath).
-
Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of freshly distilled pyrrole (1.0 equiv.) in anhydrous DMF (2 mL per mmol of pyrrole) dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (~50 g per 10 mmol of pyrrole).
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium acetate until pH 7-8 is reached.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pyrrole-2-carboxaldehyde.
-
Protocol 2: Vilsmeier-Haack Formylation of this compound (Predicted Protocol)
-
Causality: The significantly reduced nucleophilicity of the substituted pyrrole ring necessitates more forcing conditions to drive the electrophilic substitution. Increased temperature provides the required activation energy for the reaction to proceed at a reasonable rate.
-
Methodology:
-
To a stirred solution of anhydrous DMF (15 equiv.), add POCl₃ (3.0 equiv.) dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add this compound (1.0 equiv.) to the Vilsmeier reagent.
-
Slowly heat the reaction mixture to 60-80°C and maintain this temperature for 6-12 hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture cautiously onto crushed ice.
-
Basify the mixture with a 2M aqueous solution of sodium hydroxide to pH 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to isolate the expected product, ethyl 5-formyl-4-cyano-1H-pyrrole-2-carboxylate. A significantly lower yield is anticipated compared to the unsubstituted case.
-
Conclusion and Outlook
The comparison between unsubstituted pyrrole and this compound offers a compelling case study in the power of substituent effects in organic chemistry. While the parent pyrrole is a model for electron-rich reactivity towards electrophiles, the disubstituted analogue represents a complete reversal of this chemical personality.
-
Towards Electrophiles: Reactivity is severely diminished, requiring harsher conditions and proceeding with a different regiochemical outcome (C5 vs C2).
-
Towards Nucleophiles: A new avenue of reactivity is opened, allowing for substitutions that are impossible on the unsubstituted ring.
For researchers, scientists, and drug development professionals, this dichotomy is not a limitation but an opportunity. This compound is a challenging but versatile building block. Its deactivated nature allows for selective reactions at other parts of a complex molecule without affecting the pyrrole core, while its latent susceptibility to nucleophilic attack provides a handle for late-stage functionalization. Mastering the unique reactivity of such substituted pyrroles is key to unlocking novel molecular architectures with potential applications in medicine and materials science.
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Synthetic protocols for the nitration of corroles. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. (2018, March 17). Quora. Retrieved January 19, 2026, from [Link]
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Reactions of Five-Membered Heterocycles. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
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pyrrole nitration. (n.d.). Química Organica.org. Retrieved January 19, 2026, from [Link]
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Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved January 19, 2026, from [Link]
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Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). Retrieved January 19, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Retrieved January 19, 2026, from [Link]
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Pyrrole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Pyrrole Synthesis: Paal-Knorr vs. Hantzsch
For researchers, scientists, and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. The strategic choice of synthetic methodology is paramount, directly influencing substituent patterns, yield, purity, and scalability. This guide provides an in-depth, objective comparison of two classical and enduring methods for pyrrole synthesis: the Paal-Knorr and Hantzsch syntheses, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Paal-Knorr Synthesis: A Direct and High-Yielding Condensation
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and frequently employed methods for constructing the pyrrole ring.[1] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or acidic conditions.[2][3]
Mechanism: The Path of Cyclization and Dehydration
The elegance of the Paal-Knorr synthesis lies in its straightforward mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[5] The resulting cyclic intermediate then undergoes dehydration to furnish the aromatic pyrrole ring.[4]
"1,4-Dicarbonyl" [fillcolor="#F1F3F4"]; "Amine" [fillcolor="#F1F3F4"]; "Hemiaminal" [fillcolor="#FBBC05"]; "Cyclic_Intermediate" [label="Cyclic Hemiaminal", fillcolor="#FBBC05"]; "Pyrrole" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"1,4-Dicarbonyl" -> "Hemiaminal" [label="+ R-NH2"]; "Amine" -> "Hemiaminal"; "Hemiaminal" -> "Cyclic_Intermediate" [label="Intramolecular\nCyclization"]; "Cyclic_Intermediate" -> "Pyrrole" [label="- 2H2O\nAromatization"]; }
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.Scope and Limitations
The Paal-Knorr reaction is quite versatile, allowing for the synthesis of a wide range of N-substituted pyrroles. The substituents at positions 2, 3, 4, and 5 of the pyrrole ring are determined by the starting 1,4-dicarbonyl compound.[4] A variety of primary amines, including aliphatic, aromatic (with both electron-donating and electron-withdrawing groups), and heterocyclic amines, can be used.[5]
The primary limitation of the Paal-Knorr synthesis is the accessibility of the 1,4-dicarbonyl starting materials, especially unsymmetrical ones, which can be challenging to prepare.[6] Furthermore, traditional protocols often require harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[4] However, modern variations, including microwave-assisted synthesis, have been developed to overcome these limitations, allowing for milder conditions and significantly reduced reaction times.[7][8]
The Hantzsch Synthesis: A Multi-Component Route to Highly Substituted Pyrroles
Also originating in the late 19th century, the Hantzsch pyrrole synthesis is a versatile multi-component reaction.[9] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a highly substituted pyrrole.[10]
Mechanism: The Enamine Pathway
The Hantzsch synthesis proceeds through a different mechanistic pathway compared to the Paal-Knorr reaction. The first step is the reaction between the primary amine and the β-ketoester to form an enamine intermediate.[9] This enamine then acts as a nucleophile, attacking the α-haloketone. Following this, an intramolecular cyclization and subsequent dehydration lead to the formation of the aromatic pyrrole ring.[9][10]
"Beta-Ketoester" [label="β-Ketoester", fillcolor="#F1F3F4"]; "Amine" [fillcolor="#F1F3F4"]; "Enamine" [fillcolor="#FBBC05"]; "Alpha-Haloketone" [label="α-Haloketone", fillcolor="#F1F3F4"]; "Alkylated_Intermediate" [label="Alkylated Intermediate", fillcolor="#FBBC05"]; "Cyclized_Intermediate" [label="Cyclized Intermediate", fillcolor="#FBBC05"]; "Pyrrole" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Beta-Ketoester" -> "Enamine"; "Amine" -> "Enamine"; "Enamine" -> "Alkylated_Intermediate"; "Alpha-Haloketone" -> "Alkylated_Intermediate"; "Alkylated_Intermediate" -> "Cyclized_Intermediate" [label="Intramolecular\nCyclization"]; "Cyclized_Intermediate" -> "Pyrrole" [label="- H2O\nAromatization"]; }
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.Scope and Limitations
The key advantage of the Hantzsch synthesis is its ability to generate highly substituted pyrroles with a high degree of flexibility in the substitution pattern.[6] The substituents on the final pyrrole product are derived from the three starting components. However, conventional Hantzsch syntheses can sometimes result in moderate yields, often below 60%, due to competing side reactions.[1][10] The reaction conditions are typically mild, often carried out in a solvent like ethanol with a base.[6]
Head-to-Head Comparison: Paal-Knorr vs. Hantzsch
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Reaction Type | Condensation | Multi-component condensation |
| Starting Materials | 1,4-Dicarbonyl compound, Ammonia/primary amine | β-Ketoester, α-Haloketone, Ammonia/primary amine |
| Typical Reaction Conditions | Heating in a suitable solvent, often with an acid catalyst.[6] | Typically carried out in a solvent such as ethanol, often with a base.[6] |
| Typical Yield | Good to excellent, often >60%, and can reach 80-95%.[1][3] | Moderate, often <60%.[1] |
| Key Advantages | Simple, one-step reaction with generally high yields and atom economy.[6][11] | High degree of flexibility in substitution patterns on the final pyrrole product.[6] |
| Key Disadvantages | Preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[6] Can require harsh conditions.[4] | Can be a lower yielding process compared to the Paal-Knorr synthesis for specific targets.[6] |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This microscale procedure demonstrates a typical Paal-Knorr reaction.[12]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Expected Yield: Approximately 52% (178 mg).[12]
Microwave-Assisted Paal-Knorr Synthesis of an N-Substituted Pyrrole
This protocol illustrates a modern, rapid approach to the Paal-Knorr synthesis.[7]
Materials:
-
1,4-Diketone (1.0 mmol)
-
4,4-Diethoxybutylamine (1.2 mmol, 194 mg)
-
Absolute Ethanol (4.0 mL)
-
Glacial Acetic Acid (0.4 mL)
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in absolute ethanol.
-
Add 4,4-diethoxybutylamine and glacial acetic acid to the vial.
-
Seal the vial with a cap and place it in a microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Senior Application Scientist's Perspective
The choice between the Paal-Knorr and Hantzsch syntheses is a strategic decision guided by the desired substitution pattern of the target pyrrole and the availability of starting materials.
"Start" [shape=ellipse, fillcolor="#F1F3F4", label="Desired Pyrrole\nSubstitution Pattern"]; "Symmetrical_2_5" [label="Symmetrical 2,5-substitution\nor N-substitution only"]; "Unsymmetrical_Poly" [label="Unsymmetrical or\nPolysubstituted Pyrrole"]; "Paal_Knorr" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Paal-Knorr Synthesis"]; "Hantzsch" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Hantzsch Synthesis"]; "Diketone_Check" [shape=diamond, label="Is the 1,4-dicarbonyl\nreadily available?"]; "High_Yield_Priority" [shape=diamond, label="Is high yield a\npriority?"];
"Start" -> "Symmetrical_2_5"; "Start" -> "Unsymmetrical_Poly"; "Symmetrical_2_5" -> "Diketone_Check"; "Diketone_Check" -> "Paal_Knorr" [label="Yes"]; "Diketone_Check" -> "Hantzsch" [label="No"]; "Unsymmetrical_Poly" -> "High_Yield_Priority"; "High_Yield_Priority" -> "Paal_Knorr" [label="Yes, and diketone\nis accessible"]; "High_Yield_Priority" -> "Hantzsch" [label="No, or flexibility\nis more important"]; }
Caption: Decision workflow for choosing between Paal-Knorr and Hantzsch synthesis.For the synthesis of symmetrically substituted 2,5-dialkyl or 2,5-diaryl pyrroles, or when only N-substitution is desired, the Paal-Knorr synthesis is often the superior choice due to its operational simplicity and consistently high yields. The commercial availability of symmetrical 1,4-diketones like hexane-2,5-dione makes this a very efficient route. Furthermore, the advent of microwave-assisted protocols has largely mitigated the issue of harsh reaction conditions, making it a more versatile tool in the modern synthetic chemist's arsenal.
Conversely, when the target is a highly substituted, unsymmetrical pyrrole, the Hantzsch synthesis offers unparalleled flexibility. Its multi-component nature allows for the convergent assembly of complex pyrroles from simpler, more readily available starting materials. While the yields may be more moderate, the ability to systematically vary the substituents at each position of the pyrrole ring is a significant advantage in structure-activity relationship (SAR) studies, which are crucial in drug discovery.
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Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Chemistry Online. Published January 25, 2023. [Link]
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Hantzsch Pyrrole Synthesis. [Link]. Accessed January 19, 2026.
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Hantzsch Pyrrole Synthesis. YouTube. Published online September 18, 2021. [Link]
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Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. OUCI. [Link]. Accessed January 19, 2026.
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The sequential multicomponent synthesis of polysubstituted pyrroles via Hantzscsh synthesis. ResearchGate. [Link]. Accessed January 19, 2026.
-
The Paal–Knorr Pyrroles Synthesis: A Green Perspective. ResearchGate. [Link]. Accessed January 19, 2026.
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-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. [Link]. Accessed January 19, 2026.
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Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]. Accessed January 19, 2026.
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2,5-dimethylpyrrole. Organic Syntheses Procedure. [Link]. Accessed January 19, 2026.
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]. Accessed January 19, 2026.
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-
Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]. Accessed January 19, 2026.
- Estévez V, Villacampa M, Menéndez JC. Learning from the Hantzsch synthesis. J Chem Educ. 2000;77(11):1474. doi:10.1021/ed077p1474
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A Comparative Guide for Synthetic Chemists: Ethyl 4-cyano-1H-pyrrole-2-carboxylate vs. Ethyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrroles stand as privileged scaffolds due to their prevalence in natural products, pharmaceuticals, and materials science.[1][2][3] Among the myriad of functionalized pyrroles, those bearing electron-withdrawing groups at the 4-position are particularly valuable as synthetic intermediates. This guide provides an in-depth comparison of two such intermediates: Ethyl 4-cyano-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate. We will explore their synthesis, comparative reactivity, and strategic applications, supported by experimental data and established chemical principles.
I. At a Glance: Structural and Electronic Profiles
Both molecules share a common ethyl 2-carboxylate substituted pyrrole core, but the critical difference lies in the nature of the substituent at the 4-position: a cyano (-CN) group versus a nitro (-NO₂) group. This distinction profoundly influences the electronic properties of the pyrrole ring and dictates the subsequent chemical transformations that can be performed.
| Feature | This compound | Ethyl 4-nitro-1H-pyrrole-2-carboxylate |
| CAS Number | 156422-76-3[4] | 5930-92-7[] |
| Molecular Formula | C₈H₈N₂O₂[6] | C₇H₈N₂O₄ |
| Molecular Weight | 164.16 g/mol | 184.15 g/mol |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not widely reported | 174°C |
| Key Functional Group | Cyano (-C≡N) | Nitro (-NO₂) |
| Electronic Effect | Strongly electron-withdrawing (inductive & resonance) | Very strongly electron-withdrawing (inductive & resonance) |
The nitro group is a more powerful electron-withdrawing group than the cyano group. This heightened electrophilicity of the pyrrole ring in the nitro-substituted compound is a central theme in its reactivity profile.
II. Synthesis of the Building Blocks
The accessibility of these intermediates is a crucial factor for their adoption in a synthetic campaign.
Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate:
A common route to this compound involves the nitration of a pre-existing pyrrole-2-carboxylate. The electron-withdrawing nature of the ester group at the 2-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position.
Experimental Protocol: Nitration of Ethyl 1H-pyrrole-2-carboxylate
-
To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride at 0°C, add a solution of nitric acid in acetic acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford Ethyl 4-nitro-1H-pyrrole-2-carboxylate.
Synthesis of this compound:
The synthesis of the cyano-substituted pyrrole is less direct than the nitration. It often involves a multi-step sequence, for instance, starting from a pyrrole with a suitable precursor group at the 4-position that can be converted to a nitrile. One plausible route involves the dehydration of an oxime or amide. A more contemporary approach might involve a three-component reaction.[7]
Conceptual Synthetic Workflow for this compound
Caption: A conceptual three-component synthesis of the target cyanopyrrole.
III. Comparative Reactivity: A Tale of Two Electron-Withdrawing Groups
The divergent reactivity of these two molecules is where their utility as distinct synthetic tools becomes apparent.
A. Electrophilic Aromatic Substitution:
The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of potent electron-withdrawing groups at the 4-position deactivates the ring towards further electrophilic substitution. The nitro-substituted pyrrole is significantly more deactivated than its cyano counterpart. This can be an advantage when seeking to avoid unwanted side reactions in subsequent synthetic steps.
B. Nucleophilic Aromatic Substitution:
While less common for pyrroles, the strong electron-withdrawing nature of the nitro and cyano groups can facilitate nucleophilic aromatic substitution (SₙAr) reactions, particularly if a suitable leaving group is present on the ring. The nitro group's superior electron-withdrawing capacity makes the pyrrole ring in Ethyl 4-nitro-1H-pyrrole-2-carboxylate more susceptible to nucleophilic attack.
C. Functional Group Transformations: The Core of Their Synthetic Utility
The true synthetic divergence of these two compounds lies in the rich chemistry of the cyano and nitro groups themselves.
The Cyano Group (-CN): A Versatile Handle
The nitrile functionality in this compound is a gateway to a variety of other functional groups:
-
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (via an intermediate amide).[8][9][10] This provides a route to pyrrole-2,4-dicarboxylic acid derivatives.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is invaluable for introducing a flexible aminoalkyl side chain, a common motif in bioactive molecules.
-
Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Chemical Transformations of the Cyano Group
Caption: Key synthetic transformations of the cyano group on the pyrrole scaffold.
The Nitro Group (-NO₂): A Precursor to the Amino Group
The primary and most significant transformation of the nitro group in Ethyl 4-nitro-1H-pyrrole-2-carboxylate is its reduction to an amino group (-NH₂).[11][12][13]
-
Reduction to Amine: This is a cornerstone reaction in medicinal chemistry. The resulting Ethyl 4-amino-1H-pyrrole-2-carboxylate is a versatile intermediate. The amino group is a potent activating and ortho-, para-directing group for subsequent electrophilic aromatic substitutions (if desired and controlled). More importantly, it can be readily acylated, alkylated, or used in the construction of other heterocyclic rings. A wide array of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂).[11][12]
Reduction of the Nitro Group
Caption: The pivotal reduction of the nitro group to an amine.
IV. Strategic Applications in Drug Development
The choice between these two intermediates is dictated by the desired final structure and the overall synthetic strategy.
-
Ethyl 4-nitro-1H-pyrrole-2-carboxylate is the reagent of choice when the primary goal is the introduction of an amino group at the 4-position. This amino group can then serve as an anchor point for building more complex structures, such as amides, sulfonamides, or ureas, which are prevalent in pharmacologically active compounds.[3][14]
-
This compound is selected when a carboxylic acid, an aminomethyl group, or a ketone is the desired functionality at the 4-position. The ability to introduce a one-carbon extended amine (-CH₂NH₂) via reduction is a key advantage over the direct reduction of the nitro group. The hydrolysis to a di-acid offers another route to diverse derivatives.
V. Conclusion: A Choice Guided by Synthetic End-Goals
This compound and Ethyl 4-nitro-1H-pyrrole-2-carboxylate are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal.
-
Choose Ethyl 4-nitro-1H-pyrrole-2-carboxylate for a direct and efficient route to 4-aminopyrrole derivatives. Its synthesis is often more straightforward, and the reduction of the nitro group is a robust and high-yielding transformation.
-
Choose this compound for greater versatility in the functional group that can be elaborated at the 4-position. While its synthesis may be more involved, it provides access to carboxylic acids, aminomethyl groups, and ketones, expanding the range of possible molecular architectures.
The decision ultimately hinges on the specific synthetic disconnection and the target molecule's required functionalities. A thorough understanding of the distinct reactivity profiles of the cyano and nitro groups is paramount to leveraging these valuable pyrrole intermediates to their full potential in research and drug development.
References
-
ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Available from: [Link]
- Anderson, H. J., & Lee, C. W. (1985). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 63(1), 125-128.
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Semantic Scholar. (2003). Nitrile hydrolysis of 4-cyanopyridinepentaammineruthenium(III) complex. Available from: [Link]
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PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
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PubChem. (n.d.). This compound. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with Pyrrole Chemistry: The Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Available from: [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
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PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Available from: [Link]
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ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available from: [Link]
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Chemsrc. (2025). Ethyl 4-nitro-1H-pyrrole-2-carboxylate. Available from: [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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International Union of Crystallography. (2009). Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate. Available from: [Link]
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Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Available from: [Link]
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PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]
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ResearchGate. (n.d.). Reactivity comparison between indole and pyrrole rings. Available from: [Link]
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PubMed. (n.d.). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Available from: [Link]
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MDPI. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Available from: [Link]
-
NIH. (n.d.). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Available from: [Link]
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Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-cyano-1H-pyrrole-3-carboxylate, 98% Purity, C8H8N2O2, 100 mg. Available from: [Link]
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NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]
-
ResearchGate. (n.d.). Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b. Available from: [Link]
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Assessing the Inhibitory Activity of Ethyl 4-cyano-1H-pyrrole-2-carboxylate Derivatives: A Comparative Guide
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its aromatic nature and rich substitution chemistry allow for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Among the vast landscape of pyrrole derivatives, the Ethyl 4-cyano-1H-pyrrole-2-carboxylate scaffold presents a compelling starting point for inhibitor design. The electron-withdrawing cyano group can participate in hydrogen bonding and dipolar interactions within an active site, while the ethyl ester at the 2-position provides a handle for further derivatization or can engage in its own interactions.
This guide provides a comprehensive overview of the assessment of the inhibitory activity of functionalized pyrrole derivatives, with a focus on methodologies and structure-activity relationships (SAR) that can be extrapolated to the this compound core. While direct and extensive research on this specific scaffold is emerging, we can draw valuable insights from closely related 2-cyanopyrrole and pyrrole-2-carboxylate analogues to inform inhibitor design and evaluation.
Synthetic Strategies for Pyrrole Scaffolds
The generation of a diverse library of pyrrole derivatives is the foundational step in any inhibitor screening campaign. Two classical and versatile methods for pyrrole synthesis are the Paal-Knorr and Hantzsch syntheses.
Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield a substituted pyrrole.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add the primary amine (1.0-1.2 eq). For the synthesis of N-unsubstituted pyrroles, ammonium acetate can be used.
-
Catalysis (Optional): A catalytic amount of a weak acid like acetic acid can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 15 minutes to several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may be precipitated by the addition of water or an anti-solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a highly substituted pyrrole.
Experimental Protocol: Hantzsch Pyrrole Synthesis
-
Reaction Setup: Combine the β-ketoester (1.0 eq), α-haloketone (1.0 eq), and the amine source (e.g., ammonium acetate, >2.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Reaction Conditions: The mixture is heated to reflux for 1-4 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is often poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from ethanol or by column chromatography.
Caption: Hantzsch Pyrrole Synthesis Workflow.
Comparative Inhibitory Activity
The inhibitory potential of pyrrole derivatives has been demonstrated against a range of biological targets. Below, we compare the activities of various substituted pyrroles against key enzyme classes, providing insights that can guide the design of novel inhibitors based on the this compound scaffold.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drug design. Several pyrrole derivatives have shown potent inhibitory activity against these enzymes.
| Compound ID | R1 | R2 | R3 | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4h | -CH2COOH | -CH3 | 4-F-Ph | COX-1 | 0.08 | 0.53 |
| COX-2 | 0.15 | |||||
| 4k | -CH2COOH | -CH3 | 4-Cl-Ph | COX-1 | 0.11 | 0.52 |
| COX-2 | 0.21 | |||||
| Celecoxib | (Reference) | COX-1 | 7.6 | >30 | ||
| COX-2 | 0.25 |
Data adapted from a study on N-pyrrole carboxylic acid derivatives as COX inhibitors. The core structure is a 2-methyl-5-phenyl-1H-pyrrole.
Structure-Activity Relationship Insights:
-
Acidic Moiety: The presence of a carboxylic acid group, particularly as an acetic acid substituent at the N1 position (R1), is crucial for potent COX inhibition, likely by mimicking the carboxylic acid of the natural substrate, arachidonic acid.
-
Aryl Substituent: Halogen substitution (F, Cl) on the C5-phenyl ring (R3) is well-tolerated and can contribute to potent activity.
-
Methyl Group: A methyl group at the C2 position (R2) appears to be favorable for activity.
For the this compound scaffold, introducing a carboxylic acid-containing substituent at the N1 position would be a rational starting point for developing COX inhibitors. The cyano group at C4 could potentially interact with polar residues in the active site, and the ethyl ester at C2 could be varied to probe a hydrophobic pocket.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and dermatology fields for treating hyperpigmentation. 2-Cyanopyrrole derivatives have emerged as potent tyrosinase inhibitors.
| Compound ID | R1 | R2 | Target | IC50 (µM) |
| A1 | -H | -Ph | Tyrosinase | 7.24 |
| A12 | -H | 3,4-dimethoxy-Ph | Tyrosinase | 0.97 |
| A13 | -Et | -Ph | Tyrosinase | 4.46 |
| Kojic Acid | (Reference) | Tyrosinase | 28.72 |
Data adapted from a study on 2-cyanopyrrole derivatives. The core is a 3-phenyl-1H-pyrrole-2-carbonitrile.
Structure-Activity Relationship Insights:
-
Aryl Substitution: The substitution pattern on the C3-phenyl ring (R2) significantly impacts activity. The presence of methoxy groups, as in compound A12 , leads to a dramatic increase in potency, suggesting these groups may form favorable interactions within the tyrosinase active site.
-
N1-Substitution: Alkylation at the N1 position (R1), as seen in A13 , can modulate activity, indicating that this position can be modified to optimize potency.
-
Cyano Group: The 2-cyano group is a key feature of these potent inhibitors, likely interacting with the copper ions in the tyrosinase active site.
These findings suggest that for an this compound scaffold, derivatization of the N1 position and the introduction of substituted aryl groups at the C3 or C5 positions could yield potent tyrosinase inhibitors. The 4-cyano group in the target scaffold could also play a crucial role in binding to the enzyme's active site.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin hormones, which regulate blood glucose. Cyanopyrrolidine derivatives are a well-established class of DPP-IV inhibitors.
| Compound ID | Core Structure | Target | IC50 (nM) |
| Derivative 1 | 2-Cyano-4-fluoropyrrolidine | DPP-IV | 3.8 |
| Derivative 2 | 2-Cyanopyrrolidine | DPP-IV | 6.2 |
| Sitagliptin | (Reference) | DPP-IV | ~19 |
Data adapted from studies on 2-cyanopyrrolidine derivatives.
Structure-Activity Relationship Insights:
-
Cyanopyrrolidine Core: The 2-cyanopyrrolidine moiety is a key pharmacophore that forms a covalent, yet reversible, interaction with the catalytic serine residue in the DPP-IV active site.
-
Substitution on the Pyrrolidine Ring: The introduction of a fluorine atom at the 4-position of the pyrrolidine ring can enhance inhibitory activity, possibly by altering the electronic properties of the ring or by forming specific interactions.
While the core of these inhibitors is a pyrrolidine (a saturated ring) rather than a pyrrole (an aromatic ring), the importance of the cyano group for potent inhibition is a critical takeaway. For the this compound scaffold, the cyano group remains a key feature for potential DPP-IV inhibition. The aromaticity of the pyrrole ring would present a different geometry and electronic distribution compared to the pyrrolidine ring, which would need to be considered in the design of new derivatives.
Methodologies for Assessing Inhibitory Activity
A robust and reproducible biological assay is paramount for accurately determining the inhibitory potency of newly synthesized compounds. Below are detailed protocols for the enzyme assays discussed above.
quantitative analysis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate using analytical techniques
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities is a cornerstone of reliable research and development. Ethyl 4-cyano-1H-pyrrole-2-carboxylate, a substituted pyrrole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of methods to offer a detailed examination of the causality behind experimental choices, providing field-proven insights to guide your selection of the most appropriate analytical technique for your specific needs. Each described protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a molecule characterized by a pyrrole ring functionalized with both an electron-withdrawing cyano group and an ethyl ester group. This substitution pattern influences its polarity, volatility, and spectroscopic properties, which are critical considerations in the development of analytical methods. Accurate quantification is paramount for various applications, including:
-
Reaction monitoring and yield determination: Tracking the progress of a chemical synthesis and accurately determining the final yield.
-
Purity assessment: Quantifying the amount of the active compound in a bulk sample and identifying potential impurities.
-
Stability studies: Assessing the degradation of the compound under various storage conditions.
-
Pharmacokinetic studies: Determining the concentration of the compound and its metabolites in biological matrices.
The choice of analytical technique is a critical decision that impacts the accuracy, precision, and efficiency of these measurements. This guide will explore the nuances of HPLC, GC-FID, and qNMR for the quantitative analysis of this compound, providing the necessary data to make an informed choice.
High-Performance Liquid Chromatography (HPLC): A Versatile and Widely Accessible Technique
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile or thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is most appropriate given its moderate polarity.
Rationale for Method Design
The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal retention and peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times for compounds with acidic or basic functionalities, such as the pyrrolic N-H. UV detection is chosen due to the presence of the chromophoric pyrrole ring system, which is expected to exhibit strong absorbance in the UV region.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Phosphoric acid.
-
This compound reference standard (purity >99%).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:20 mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range.
Visualization of the HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography with Flame Ionization Detection (GC-FID): High Resolution for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. For this compound, its moderate volatility makes it a suitable candidate for GC analysis.
Rationale for Method Design
A non-polar capillary column (e.g., HP-5ms) is selected as it separates compounds primarily based on their boiling points. The flame ionization detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range. The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid vaporization of the sample and prevent condensation. A temperature-programmed oven is used to allow for the efficient elution of the analyte while maintaining good peak shape.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Dichloromethane (GC grade).
-
This compound reference standard (purity >99%).
-
Internal standard (e.g., n-dodecane).
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte (1 to 100 µg/mL).
-
Sample Solution: Accurately weigh a sample and dissolve it in dichloromethane to a known volume, then add a known amount of the internal standard stock solution.
Visualization of the GC-FID Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a specific reference standard of the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute amount of the analyte can be determined.
Rationale for Method Design
¹H NMR is chosen due to its high sensitivity and the presence of distinct proton signals in the structure of this compound. A high-purity, stable internal standard with a simple spectrum that does not overlap with the analyte signals is selected (e.g., maleic acid). A deuterated solvent is used to provide the lock signal for the NMR spectrometer. Key acquisition parameters, such as the relaxation delay (d1), are optimized to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration.
Experimental Protocol: ¹H qNMR
1. Instrumentation and Software:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
NMR data processing software.
2. Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, purity >99.5%).
-
This compound sample.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
-
Spectral Width: Appropriate to cover all signals of interest.
5. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of the qNMR Workflow
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Performance Comparison of Analytical Techniques
To facilitate an objective comparison, the following table summarizes the typical performance characteristics of each technique for the quantitative analysis of this compound. The data presented is based on established principles of analytical method validation.[5]
| Parameter | HPLC-UV | GC-FID | ¹H qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | Not Applicable (Primary Method) |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Dependent on sample amount |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.6 µg/mL | ~30 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Sample Throughput | High | High | Moderate |
| Cost per Sample | Moderate | Low | High |
| Destructive | Yes | Yes | No |
Discussion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV emerges as a highly versatile and robust method. It offers a good balance of sensitivity, accuracy, and precision, making it suitable for a wide range of applications from routine quality control to stability testing. Its accessibility in most analytical laboratories is a significant advantage.
-
GC-FID is a viable alternative, particularly if the sample matrix is relatively clean and the primary interest is in high-resolution separation of volatile components. While its sensitivity is comparable to HPLC, its applicability is limited to thermally stable and volatile compounds. The need for higher temperatures may pose a risk of degradation for some pyrrole derivatives.
-
¹H qNMR stands out as a primary ratio method, offering the highest accuracy and precision without the need for a specific reference standard of the analyte.[6] This makes it an invaluable tool for the certification of reference materials and for obtaining highly reliable purity assessments.[7] However, its lower sensitivity and higher operational cost may make it less suitable for routine high-throughput analyses.
-
For routine quality control and high-throughput screening , HPLC-UV is the recommended technique due to its robustness, good performance, and widespread availability.
-
For the analysis of volatile impurities or in settings where GC is the preferred platform , GC-FID is a suitable option.
-
For the certification of reference standards, definitive purity assignment, and when the highest accuracy is required , ¹H qNMR is the unparalleled choice.
By understanding the principles, protocols, and performance characteristics of each of these analytical techniques, researchers can confidently select the most appropriate method for the quantitative analysis of this compound, ensuring the generation of high-quality, reliable, and defensible data.
References
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- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Jaki, B. U., et al. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from a quality system compliance industry resource.
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- BenchChem. (2025, November). A Comparative Guide to the Quantitative Analysis of 2-Hexyl-1-octene: NMR vs. GC and HPLC.
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- Harding, S. E., et al. (2005, March).
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- Li, Y., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
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- Bîcu, E., et al. (n.d.).
- Maslarska, V., et al. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1.
- Thermo Fisher Scientific. (n.d.). Gas Chromatography Analyzers for the Oil & Gas Industry: Upstream to Downstream.
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- PubChem. (n.d.). Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473.
- Sigma-Aldrich. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-cyano-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents like Ethyl 4-cyano-1H-pyrrole-2-carboxylate are paramount not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.
The core principle guiding this protocol is that all chemical waste, particularly novel or specialized compounds, must be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[1] This approach ensures the highest level of safety and compliance.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from analogous chemical structures and functional groups (e.g., cyano compounds, pyrrole derivatives). These compounds are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4]
The cyano (-CN) group, in particular, warrants caution due to the potential for toxicity. Therefore, a conservative risk assessment is necessary.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Potential Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | May cause serious eye irritation upon contact.[2][5] | Safety glasses with side shields or chemical splash goggles (European Standard EN166).[2][5] |
| Skin Irritation | May cause skin irritation upon contact. Prolonged exposure should be avoided.[2][5] | Standard laboratory coat. Protective gloves (e.g., nitrile).[2] |
| Respiratory Irritation | Inhalation of dust or aerosol may cause respiratory tract irritation.[2][3] | Use only in a well-ventilated area or under a chemical fume hood.[3] |
| Harmful if Swallowed | Ingestion may be harmful.[3][4] | Do not eat, drink, or smoke when using this product.[3][4] |
| Environmental Hazard | The environmental impact is not fully characterized. It should not be released into the environment.[6] | Prevent entry into drains and waterways. |
Section 2: The Foundational Principles of Chemical Waste Disposal
The disposal of laboratory chemicals is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States.[7] The Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste from "cradle to grave."[8][9]
The Golden Rules of Disposal:
-
NEVER in the Sink: Disposal of this chemical down the drain is strictly prohibited.[1][10] Sewer disposal is only permissible for a very limited list of approved, non-hazardous chemicals and typically requires written permission from an Environmental Health & Safety (EHS) officer.[10][11]
-
NEVER in Regular Trash: Solid forms of this chemical or materials contaminated with it must not be placed in the regular trash.[10][11] To be eligible for trash disposal, a chemical must be non-hazardous, non-reactive, non-flammable, and non-toxic, criteria that this compound does not meet.[11]
-
ALWAYS Treat as Hazardous Waste: All waste containing this compound, including rinsate and contaminated materials, must be collected and managed as hazardous chemical waste through your institution's EHS program.[1][10]
Section 3: Step-by-Step Protocol for Waste Collection and Disposal
This protocol outlines the standard operating procedure for accumulating and disposing of waste this compound.
Waste Segregation and Container Selection
The causality behind waste segregation is the prevention of dangerous reactions. Mixing incompatible chemicals, such as acids with certain organic compounds, can lead to gas generation, heat, or even explosions.
-
Step 1: Select a designated waste container that is chemically compatible with the compound and any solvents used. Sturdy plastic bottles are often preferred over glass to minimize the risk of breakage.[10]
-
Step 2: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-sealing cap.[12]
-
Step 3: Do not mix this waste with other, incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are typically collected separately. When in doubt, create a new, dedicated waste container. Segregate waste by compatibility, not alphabetically.[10]
Proper Labeling of Hazardous Waste
Accurate labeling is an EPA requirement and is critical for the safety of everyone who will handle the container.[9] It ensures that the contents and their associated hazards are clearly understood.
-
Step 1: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label, which is typically provided by your institution's EHS department.[1][10]
-
Step 2: Fill out the label completely and legibly.[10]
-
Write the full, common chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]
-
For mixtures, list all chemical components and their approximate percentages.
-
Clearly check off the appropriate hazard pictograms (e.g., Irritant, Health Hazard).[10]
-
Include the name of the Principal Investigator, laboratory room number, and the date the waste was first generated.[10]
-
Accumulation and Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[9][13]
-
Step 1: Store the labeled waste container in a designated SAA, which must be under the direct control of laboratory personnel.[8]
-
Step 2: The SAA should be in a secondary containment tray to contain any potential leaks.
-
Step 3: Keep the waste container tightly closed at all times, except when adding waste.[12]
-
Step 4: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1]
Requesting a Chemical Waste Pickup
Once your waste container is nearly full (approximately 90% capacity) or you no longer need it, you must arrange for its disposal through the proper channels.[8][14]
-
Step 1: Complete any institutional forms required for waste pickup, ensuring all container contents are accurately listed.[10]
-
Step 2: Contact your institution's EHS department to schedule a hazardous waste pickup.[1][14]
-
Step 3: Ensure the container is sealed and ready for transport by trained EHS personnel. Do not transport hazardous waste yourself.[1]
Section 4: Managing Spills and Contaminated Materials
Accidents happen, and having a clear plan is essential. Spill procedures should be posted in the laboratory.[15]
Small Spill Cleanup Protocol (less than 100 mL, contained)
-
Step 1: Alert personnel in the immediate area.
-
Step 2: Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
-
Step 3: If the compound is a solid, gently sweep it up with a brush and dustpan. If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).
-
Step 4: Collect the absorbed material and contaminated cleaning supplies using non-sparking tools.
-
Step 5: Place all collected waste into a designated, sealable container. Label it as "Hazardous Waste" with a full description of the contents (e.g., "this compound with vermiculite absorbent").[1]
-
Step 6: Clean the spill area with soap and water.
-
Step 7: Dispose of contaminated PPE (like gloves) as hazardous waste.
Large Spill Response
For large spills, or any spill you are not comfortable or equipped to handle:
-
Step 1: Evacuate the immediate area.
-
Step 2: Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Step 3: Prevent others from entering the area.
Disposal of Contaminated Labware
-
Sharps (Needles, Blades): Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemical contamination.[14]
-
Glassware: Contaminated labware and broken glass should be packaged in a puncture-resistant container, sealed, and labeled as hazardous waste, listing the chemical contaminant.[12]
-
Consumables (Gloves, Pipette Tips, Wipes): Bag all associated contaminated disposable labware, seal the bag, and place it in the solid hazardous waste container.[14]
Section 5: Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous trash.
-
Step 1: The container must be "triple-rinsed." This involves rinsing the container three times with a suitable solvent (one that can solubilize the chemical residue).[1][12]
-
Step 2: Crucially, all rinsate from this process must be collected and disposed of as hazardous waste. [1][12]
-
Step 3: After triple-rinsing, allow the container to air dry.
-
Step 4: Deface or remove the original chemical label to prevent confusion.[1]
-
Step 5: The clean, dry, and defaced container may now be disposed of in the regular trash or recycled, according to institutional policy.[1]
Section 6: Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the decision-making process, the following flowchart illustrates the proper disposal pathway for this compound waste.
Caption: Disposal Workflow for Chemical Waste.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate. Molbase. [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization (PAHO). [Link]
-
SAFETY DATA SHEET - Alfa Aesar (for 1H-Pyrrole-2-carboxaldehyde). Alfa Aesar. [Link]
-
4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER. ChemWhat. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
